molecular formula C27H29F3O6S B14850557 Fluticasone furoate-d5

Fluticasone furoate-d5

Cat. No.: B14850557
M. Wt: 543.6 g/mol
InChI Key: XTULMSXFIHGYFS-PWVSPKMESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fluticasone furoate-d5 is a useful research compound. Its molecular formula is C27H29F3O6S and its molecular weight is 543.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C27H29F3O6S

Molecular Weight

543.6 g/mol

IUPAC Name

[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-17-[dideuterio(fluoro)methyl]sulfanylcarbonyl-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] 3,4,5-trideuteriofuran-2-carboxylate

InChI

InChI=1S/C27H29F3O6S/c1-14-9-16-17-11-19(29)18-10-15(31)6-7-24(18,2)26(17,30)21(32)12-25(16,3)27(14,23(34)37-13-28)36-22(33)20-5-4-8-35-20/h4-8,10,14,16-17,19,21,32H,9,11-13H2,1-3H3/t14-,16+,17+,19+,21+,24+,25+,26+,27+/m1/s1/i4D,5D,8D,13D2

InChI Key

XTULMSXFIHGYFS-PWVSPKMESA-N

Isomeric SMILES

[2H]C1=C(OC(=C1[2H])C(=O)O[C@@]2([C@@H](C[C@@H]3[C@@]2(C[C@@H]([C@]4([C@H]3C[C@@H](C5=CC(=O)C=C[C@@]54C)F)F)O)C)C)C(=O)SC([2H])([2H])F)[2H]

Canonical SMILES

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)SCF)OC(=O)C5=CC=CO5)C)O)F)C)F

Origin of Product

United States

Foundational & Exploratory

The Role of Fluticasone Furoate-d5 in Bioanalytical Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary application of Fluticasone (B1203827) furoate-d5 in research, focusing on its critical role as an internal standard for the quantitative analysis of fluticasone furoate in biological matrices. Due to the low systemic bioavailability and resulting low plasma concentrations of fluticasone furoate, highly sensitive and accurate analytical methods are required for pharmacokinetic (PK) studies.[1][2] Deuterium-labeled internal standards like Fluticasone furoate-d5 are indispensable in these assays, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure the reliability and accuracy of the results.

Core Application: Internal Standard in Quantitative Bioanalysis

This compound is a stable, isotopically labeled version of Fluticasone furoate. Its primary and most critical use in research is as an internal standard (IS) for the quantification of fluticasone furoate in complex biological samples such as human plasma.[3][4]

The rationale for using a stable isotope-labeled internal standard is based on the principle of isotope dilution mass spectrometry. This compound is chemically identical to the analyte (fluticasone furoate) and thus exhibits nearly identical behavior during sample preparation, chromatography, and ionization in the mass spectrometer.[5] However, due to the mass difference from the incorporated deuterium (B1214612) atoms, it can be distinguished from the unlabeled analyte by the mass spectrometer. This co-elution and similar behavior allow it to compensate for variations in sample extraction, matrix effects, and instrument response, leading to highly accurate and precise quantification of the target analyte.

Experimental Workflow: Bioanalytical Quantification of Fluticasone Furoate

The following diagram illustrates a typical workflow for the quantification of fluticasone furoate in plasma samples using this compound as an internal standard.

G cluster_0 Sample Preparation cluster_1 Analytical Phase cluster_2 Data Analysis A Plasma Sample Collection (K2EDTA anticoagulant) B Spiking with Fluticasone furoate-d5 (Internal Standard) A->B C Liquid-Liquid Extraction (e.g., MtBE:Hexane) B->C D Evaporation and Reconstitution C->D E LC-MS/MS Analysis D->E F Chromatographic Separation (e.g., C18 column) E->F G Mass Spectrometric Detection (MRM Mode) F->G H Peak Area Integration G->H I Calculate Peak Area Ratio (Analyte/IS) H->I J Quantification using Calibration Curve I->J G cluster_0 Quantification Logic A Calibration Standards (Known Concentrations) B Peak Area Ratio (Analyte/IS) A->B C Linear Regression (y = ax + b, 1/x^2 weighting) B->C for each standard D Calibration Curve C->D F Calculated Concentration D->F E Unknown Sample Peak Area Ratio E->D interpolation

References

An In-depth Technical Guide to the Chemical Properties of Fluticasone Furoate-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of Fluticasone (B1203827) furoate-d5, a deuterated isotopologue of the synthetic corticosteroid, Fluticasone furoate. This document is intended for use by researchers, scientists, and professionals in drug development who utilize Fluticasone furoate-d5 as an internal standard in pharmacokinetic and bioanalytical studies.

Chemical and Physical Properties

This compound is a stable, isotopically labeled form of Fluticasone furoate, with five deuterium (B1214612) atoms incorporated into its structure. The positions of deuteration are on the furan (B31954) ring and the fluoromethyl group. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification of Fluticasone furoate in biological matrices.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
Chemical Name [(6S,8S,9R,10S,11S,13S,14S,16R,17R)-17-[dideuterio(fluoro)methyl]sulfanylcarbonyl-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] 3,4,5-trideuteriofuran-2-carboxylate
Molecular Formula C₂₇H₂₄D₅F₃O₆S
Molecular Weight 543.61 g/mol [1][2]
Monoisotopic Mass 543.19507803 Da
CAS Number 397864-44-7 (unlabeled)[3][4][5]
Appearance White to off-white solid[6]
Purity (by HPLC) Typically >99% (e.g., 99.65%)[3]
Isotopic Purity Not specified in general literature; should be obtained from the Certificate of Analysis of the specific batch.
Solubility Soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF). Sparingly soluble in aqueous buffers.[7]
Storage Recommended storage at -20°C for long-term stability.[7] Stock solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month.[6]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This protocol is adapted from established methods for Fluticasone furoate and is suitable for determining the chemical purity of this compound.[8]

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: Kromasil C18 (250 mm x 4.6 mm, 5 µm) or equivalent reversed-phase column.[8]

  • Mobile Phase: A mixture of methanol (B129727) and 0.1% orthophosphoric acid in water (80:20 v/v).[8]

  • Flow Rate: 0.9 mL/min.[8]

  • Detection Wavelength: 264 nm.[8]

  • Column Temperature: Ambient.

Procedure:

  • Standard Preparation: Prepare a standard solution of this compound in the mobile phase at a known concentration.

  • Sample Preparation: Dissolve an accurately weighed amount of the this compound sample in the mobile phase to achieve a similar concentration as the standard.

  • Injection: Inject equal volumes of the standard and sample solutions into the chromatograph.

  • Analysis: Record the chromatograms and calculate the purity of the sample by comparing the peak area of the analyte in the sample solution to that in the standard solution.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification

This protocol outlines a general method for the quantification of Fluticasone furoate using this compound as an internal standard.[9]

Instrumentation and Conditions:

  • LC-MS/MS System: A liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A suitable reversed-phase column, such as a C18.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water with a modifier like formic acid.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transitions:

    • Fluticasone furoate: Precursor ion (Q1) m/z → Product ion (Q3) m/z

    • This compound: Precursor ion (Q1) m/z → Product ion (Q3) m/z (adjusted for the mass difference due to deuterium labeling).

Procedure:

  • Sample Preparation: Perform a liquid-liquid or solid-phase extraction of the analyte and internal standard from the biological matrix (e.g., plasma).

  • Reconstitution: Evaporate the organic extract to dryness and reconstitute the residue in the mobile phase.

  • Injection: Inject the reconstituted sample into the LC-MS/MS system.

  • Quantification: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. Determine the concentration of the analyte in the samples from this calibration curve.

Isotopic Purity Determination by Mass Spectrometry

The isotopic purity of this compound can be determined using high-resolution mass spectrometry (HRMS) or tandem mass spectrometry (MS/MS).

Instrumentation and Conditions:

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) or a triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI).

Procedure:

  • Sample Infusion: Directly infuse a solution of this compound into the mass spectrometer.

  • Mass Spectrum Acquisition: Acquire the mass spectrum in the region of the molecular ion.

  • Isotopologue Distribution Analysis: Analyze the relative intensities of the ion corresponding to the fully deuterated molecule (d5) and the ions corresponding to molecules with fewer deuterium atoms (d4, d3, etc.) as well as the unlabeled (d0) analogue.

  • Calculation: Calculate the isotopic purity as the percentage of the d5 isotopologue relative to the sum of all isotopologues.

Stability Studies under Forced Degradation

Forced degradation studies are essential to understand the stability of a drug substance. The following conditions are typically employed.[10]

  • Acidic Conditions: 0.1 N HCl at 60°C for 2 hours.

  • Basic Conditions: 0.1 N NaOH at 60°C for 2 hours.

  • Oxidative Conditions: 3-30% H₂O₂ at room temperature for a specified period.

  • Thermal Conditions: Heating at 105°C for 6 hours.

  • Photolytic Conditions: Exposure to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

Samples are analyzed by a stability-indicating HPLC method before and after exposure to these stress conditions to determine the extent of degradation.

Signaling Pathway and Experimental Workflows

Glucocorticoid Receptor Signaling Pathway

Fluticasone furoate, like other corticosteroids, exerts its anti-inflammatory effects by binding to the glucocorticoid receptor (GR).[11][12] Upon binding, the receptor-ligand complex translocates to the nucleus, where it modulates the transcription of target genes. This leads to the downregulation of pro-inflammatory cytokines and other inflammatory mediators.[11]

Glucocorticoid_Signaling_Pathway FFd5 This compound GR Glucocorticoid Receptor (GR) FFd5->GR Binds Complex Inactive GR-HSP Complex GR_dimer Activated GR Dimer GR->GR_dimer HSP Heat Shock Proteins (HSP90, HSP70) Complex->GR Dissociation GRE Glucocorticoid Response Element (GRE) on DNA GR_dimer->GRE Binds to Transcription Modulation of Gene Transcription GRE->Transcription mRNA mRNA Transcription->mRNA Proteins Anti-inflammatory Proteins mRNA->Proteins Inflammation ↓ Pro-inflammatory Cytokines Proteins->Inflammation

Caption: Glucocorticoid receptor signaling pathway of this compound.

Experimental Workflow for Purity and Identity Confirmation

The following diagram illustrates a typical workflow for the analysis of a this compound sample to confirm its identity and determine its chemical and isotopic purity.

Experimental_Workflow cluster_sample Sample Handling Sample This compound (Bulk Material) Dissolution Dissolution in Appropriate Solvent Sample->Dissolution HPLC HPLC-UV Analysis Dissolution->HPLC HRMS HRMS Analysis Dissolution->HRMS NMR NMR Spectroscopy Dissolution->NMR Purity Chemical Purity (e.g., >99%) HPLC->Purity Isotopic Isotopic Purity (e.g., >98% d5) HRMS->Isotopic Structure Structural Confirmation NMR->Structure

Caption: Experimental workflow for the analysis of this compound.

References

Synthesis and Isotopic Labeling of Fluticasone Furoate-d5: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Fluticasone (B1203827) furoate and a detailed methodology for the preparation of its deuterated analog, Fluticasone furoate-d5. This isotopically labeled compound is essential as an internal standard for highly sensitive and selective quantitative bioanalytical assays, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), used in pharmacokinetic studies.[1][2]

Introduction

Fluticasone furoate is a potent synthetic trifluorinated corticosteroid used in the management of allergic rhinitis and asthma.[1] Accurate quantification of Fluticasone furoate in biological matrices is critical for pharmacokinetic and bioavailability studies. Stable isotope-labeled internal standards, such as this compound, are indispensable for achieving high accuracy and precision in these analyses by correcting for matrix effects and variations in sample processing.[1] The deuterium-labeled analog shares near-identical physicochemical properties with the parent drug, ensuring it behaves similarly during extraction and chromatographic separation, while its mass difference allows for distinct detection by a mass spectrometer.

This guide outlines a plausible synthetic pathway for this compound, based on established synthetic routes for the unlabeled compound and general principles of isotopic labeling. Detailed experimental protocols, quantitative data, and visual diagrams are provided to assist researchers in the practical application of this synthesis.

Synthetic Pathway and Isotopic Labeling Strategy

The synthesis of Fluticasone furoate typically commences from a suitable steroid precursor, such as 6α,9α-difluoro-11β,17α-dihydroxy-16α-methyl-3-oxoandrosta-1,4-diene-17β-carboxylic acid.[3] The key steps involve the formation of a 17β-carbothioic acid, esterification at the 17α-hydroxyl group with a furoyl moiety, and finally, S-alkylation with a fluoromethyl group.[3][4]

For the synthesis of this compound, the deuterium (B1214612) atoms are incorporated into the furoate ring and the S-fluoromethyl group, as indicated by its IUPAC name: [(6S,8S,9R,10S,11S,13S,14S,16R,17R)-17-[dideuterio(fluoro)methyl]sulfanylcarbonyl-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] 3,4,5-trideuteriofuran-2-carboxylate.[5] This can be achieved by utilizing deuterated starting materials in the final stages of the synthesis. Specifically, deuterated furoyl chloride (furoyl-d3-chloride) is used for the esterification step, and deuterated bromofluoromethane (B51070) (bromo(dideuterio)fluoromethane) is employed for the S-alkylation step.

The overall synthetic workflow can be visualized as follows:

Synthesis_Workflow cluster_0 Synthesis of Fluticasone Furoate Core cluster_1 Isotopic Labeling Start Steroid Precursor (e.g., Flumethasone Acid) CarbothioicAcid Formation of 17β-Carbothioic Acid Start->CarbothioicAcid Esterification Esterification at 17α-OH CarbothioicAcid->Esterification DeuteratedFuroylChloride Furoyl-d3-Chloride DeuteratedFuroylChloride->Esterification S_Alkylation S-Alkylation Esterification->S_Alkylation DeuteratedBromofluoromethane Bromo(dideuterio)fluoromethane DeuteratedBromofluoromethane->S_Alkylation End End S_Alkylation->End This compound Synthetic_Pathway cluster_nodes A Precursor B Intermediate 1 (17β-Carbothioic Acid) A->B  CDI, H2S   C Intermediate 2 (17α-Furoate-d3 Ester) B->C  Furoyl-d3-Chloride, Base   D This compound C->D  BrCD2F, Base  

References

The Role of Fluticasone Furoate-d5 as an Internal Standard: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Fluticasone (B1203827) furoate is a synthetic trifluorinated corticosteroid with potent anti-inflammatory activity, widely used in the treatment of asthma and allergic rhinitis.[1][2] In drug development, pharmacokinetic studies require highly accurate and precise quantification of the drug in complex biological matrices like plasma. This is achieved using sensitive bioanalytical techniques, predominantly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[3] The cornerstone of accurate quantification in LC-MS/MS is the use of a suitable internal standard (IS).[4][5] An ideal internal standard should mimic the analyte's behavior throughout the analytical process.[6] Stable isotope-labeled (SIL) compounds, such as Fluticasone furoate-d5, are considered the gold standard for this purpose, enabling a technique known as isotope dilution mass spectrometry.[4][7][8]

This technical guide provides an in-depth exploration of the mechanism of action of Fluticasone furoate as a therapeutic agent and its deuterated analog, this compound, as an internal standard in bioanalytical assays. It details the principles of isotope dilution, experimental protocols, and the critical role of SILs in correcting for analytical variability to ensure data integrity.

Part 1: The Pharmacological Mechanism of Fluticasone Furoate

Fluticasone furoate exerts its therapeutic effect by acting as a potent agonist for the glucocorticoid receptor (GR).[1][9] Its high binding affinity for the GR, which is significantly greater than that of dexamethasone, contributes to its clinical efficacy.[2] The mechanism involves modulating gene expression to reduce inflammation.

Upon administration, fluticasone furoate penetrates the cell membrane and binds to the GR in the cytoplasm. This binding event causes the dissociation of chaperone proteins and activates the receptor. The activated Fluticasone Furoate-GR complex then translocates into the nucleus.[1] Inside the nucleus, the complex interacts with specific DNA sequences known as glucocorticoid response elements (GREs), leading to two primary actions:

  • Transactivation: The complex binds to GREs to upregulate the transcription of genes coding for anti-inflammatory proteins.

  • Transrepression: The complex inhibits the activity of pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB), thereby downregulating the expression of inflammatory mediators like cytokines, chemokines, and adhesion molecules.[1][2][10]

This dual action suppresses inflammatory cell migration, reduces vascular permeability, and inhibits the release of pro-inflammatory cytokines, ultimately controlling the inflammatory response in conditions like asthma and rhinitis.[1]

Fluticasone Furoate Signaling Pathway cluster_cell Cell Cytoplasm cluster_nucleus Cell Nucleus FF Fluticasone Furoate GR Glucocorticoid Receptor (GR) FF->GR Binds Complex FF-GR Complex (Active) GR->Complex Activates Translocation FF-GR Complex Complex->Translocation Translocates DNA DNA (GREs) Translocation->DNA Binds to GREs AntiInflammatory Anti-Inflammatory Genes DNA->AntiInflammatory Upregulates (Transactivation) ProInflammatory Pro-Inflammatory Genes (e.g., NF-κB) DNA->ProInflammatory Downregulates (Transrepression) Internal Standard Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (e.g., Plasma) Contains Analyte (A) Spike Spike with Internal Standard (IS) (this compound) Sample->Spike Extract Extraction (Protein Precipitation / SPE) (Some A and IS may be lost) Spike->Extract LC LC Separation (Analyte and IS co-elute) Extract->LC MS MS/MS Detection (Measures Peak Areas of A and IS) LC->MS Data Data Processing MS->Data Result Final Concentration = (Peak Area A / Peak Area IS) * Constant Corrects for variability Data->Result Calculate Ratio

References

A Technical Guide to Fluticasone Furoate-d5 for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability and scientific applications of Fluticasone (B1203827) furoate-d5, a deuterated analog of the synthetic corticosteroid Fluticasone furoate. This guide is intended to assist researchers in sourcing this stable isotope-labeled compound and in understanding its use as an internal standard in quantitative analytical methods, particularly in pharmacokinetic and metabolic studies.

Commercial Availability and Specifications

Fluticasone furoate-d5 is available from several commercial suppliers specializing in reference standards and isotopically labeled compounds for research purposes. The following tables summarize the key specifications provided by some of these suppliers. Researchers are advised to request a certificate of analysis (CoA) from the supplier for batch-specific data.

Table 1: General Specifications of Commercially Available this compound

ParameterSpecificationSource(s)
Chemical Name This compound[1][2][3]
Molecular Formula C₂₇H₂₄D₅F₃O₆S[2]
Molecular Weight 543.61 g/mol [2][3]
CAS Number (Unlabeled) 397864-44-7[2]
Storage Conditions 2-8°C, protected from lightGeneral recommendation
Intended Use For research use only[1]

Table 2: Supplier-Specific Quantitative Data for this compound

SupplierProduct NumberPurityIsotopic EnrichmentFormat
MedchemExpress HY-15234S>98% (by HPLC)Not specifiedSolid
Simson Pharma F130067Not specifiedNot specifiedCustom Synthesis
Clearsynth Not specifiedNot specifiedNot specifiedSolid

Mechanism of Action: Glucocorticoid Receptor Signaling

Fluticasone furoate, the parent compound of this compound, is a potent synthetic corticosteroid. Its primary mechanism of action involves binding to the glucocorticoid receptor (GR), a member of the nuclear receptor family of transcription factors. Upon binding, the GR translocates to the nucleus, where it modulates the transcription of a wide range of genes involved in inflammation and immune responses. This signaling pathway is central to the therapeutic effects of fluticasone furoate in conditions such as asthma and allergic rhinitis.

G Glucocorticoid Receptor Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Fluticasone Furoate Fluticasone Furoate GR-HSP90 Complex GR-HSP90 Complex Fluticasone Furoate->GR-HSP90 Complex Binds GR GR HSP90 HSP90 GR-HSP90 Complex->HSP90 Dissociation Activated GR Activated GR GR-HSP90 Complex->Activated GR Conformational Change GRE Glucocorticoid Response Element Activated GR->GRE Binds to Activated GR->GRE Translocation Gene Transcription Gene Transcription GRE->Gene Transcription Modulates Anti-inflammatory Proteins Anti-inflammatory Proteins Gene Transcription->Anti-inflammatory Proteins Upregulation Pro-inflammatory Cytokines Pro-inflammatory Cytokines Gene Transcription->Pro-inflammatory Cytokines Downregulation

Caption: Glucocorticoid Receptor Signaling Pathway of Fluticasone Furoate.

Experimental Protocol: Quantification of Fluticasone Furoate in Biological Matrices using LC-MS/MS

The primary application of this compound is as an internal standard (IS) for the accurate quantification of Fluticasone furoate in complex biological samples, such as plasma or serum, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The stable isotope label ensures that the IS co-elutes with the analyte and experiences similar ionization efficiency, correcting for variations in sample preparation and instrument response.

Below is a detailed, representative protocol adapted from methodologies described in the scientific literature for the analysis of Fluticasone furoate.[4][5][6]

1. Materials and Reagents

  • Fluticasone furoate analytical standard

  • This compound (Internal Standard)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (or other biological matrix)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

2. Standard and Internal Standard Stock Solution Preparation

  • Prepare a stock solution of Fluticasone furoate (1 mg/mL) in methanol.

  • Prepare a stock solution of this compound (1 mg/mL) in methanol.

  • From these stock solutions, prepare working solutions of both the analyte and the IS at appropriate concentrations by serial dilution with methanol or a suitable solvent mixture.

3. Sample Preparation

  • Thaw plasma samples at room temperature.

  • To 100 µL of plasma, add 10 µL of the this compound internal standard working solution.

  • Vortex mix for 30 seconds.

  • Add 200 µL of acetonitrile to precipitate proteins.

  • Vortex mix for 1 minute and then centrifuge at 10,000 x g for 10 minutes.

  • Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.

  • Load the supernatant from the centrifuged sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 10% methanol in water.

  • Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

4. LC-MS/MS Analysis

  • Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A suitable gradient to separate Fluticasone furoate from endogenous matrix components.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Fluticasone furoate: Precursor ion (Q1) → Product ion (Q3)

    • This compound: Precursor ion (Q1) → Product ion (Q3)

    • Note: Specific m/z transitions should be optimized for the instrument being used.

5. Data Analysis

  • Integrate the peak areas for both the analyte and the internal standard.

  • Calculate the peak area ratio (analyte/IS).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of Fluticasone furoate in the unknown samples by interpolating their peak area ratios from the calibration curve.

G LC-MS/MS Workflow for Fluticasone Furoate Quantification Sample Collection Sample Collection Spiking with IS Spike with This compound Sample Collection->Spiking with IS Protein Precipitation Protein Precipitation Spiking with IS->Protein Precipitation Solid-Phase Extraction Solid-Phase Extraction Protein Precipitation->Solid-Phase Extraction Evaporation & Reconstitution Evaporation & Reconstitution Solid-Phase Extraction->Evaporation & Reconstitution LC-MS/MS Analysis LC-MS/MS Analysis Evaporation & Reconstitution->LC-MS/MS Analysis Data Processing Data Processing LC-MS/MS Analysis->Data Processing

Caption: Workflow for the quantification of Fluticasone Furoate using LC-MS/MS.

Conclusion

This compound is an essential tool for researchers requiring accurate and precise quantification of Fluticasone furoate in biological matrices. Its commercial availability from specialized suppliers facilitates its use in a variety of research settings, from preclinical drug development to clinical pharmacokinetic studies. The provided experimental protocol offers a robust starting point for the development of a validated LC-MS/MS method, while the signaling pathway diagram illustrates the fundamental mechanism of action of the parent compound. Researchers should always consult the supplier's technical data sheet and relevant scientific literature to ensure the appropriate use of this stable isotope-labeled standard in their specific application.

References

An In-depth Guide to the Certificate of Analysis for Fluticasone Furoate-d5

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide or whitepaper on the core.

Audience: Researchers, scientists, and drug development professionals.

A Certificate of Analysis (CoA) for a deuterated standard like Fluticasone (B1203827) furoate-d5 is a critical document that guarantees its identity, purity, and quality. For researchers in drug development and bioanalytical studies, understanding the nuances of this document is paramount for ensuring the accuracy and validity of experimental results. Fluticasone furoate-d5 is commonly used as an internal standard in pharmacokinetic and bioequivalence studies for the quantification of fluticasone furoate.[1] This guide provides a detailed explanation of the key components of a typical CoA for this compound, including the analytical techniques used and the interpretation of the data presented.

General Information and Specifications

The initial section of a CoA provides fundamental information about the compound. This data confirms the identity of the material and provides necessary information for its proper handling and storage.

ParameterSpecificationSource
Chemical Name (6α,11β,16α,17α)-6,9-Difluoro-17-[(2-furanylcarbonyl)oxy]-11-hydroxy-16-methyl-3-oxoandrosta-1,4-diene-17-carbothioic Acid S-(Fluoromethyl) Ester-d5[2]
Molecular Formula C₂₇H₂₄D₅F₃O₆S[2][3]
Molecular Weight 543.61 g/mol [2][3][4]
CAS Number 397864-44-7 (for unlabeled compound)[3]
Appearance Off-white to white solid[5]
Storage Conditions Long-term storage at 2-8°C in a refrigerator[2][3]
Solubility Soluble in Dimethyl Sulfoxide (DMSO) and Methanol[5][6]
Analytical Data Summary

This section summarizes the results of various analytical tests performed to confirm that the material meets the required quality standards. The data is typically presented in a tabular format for clarity.

TestMethodTypical SpecificationResult
Purity HPLC≥ 98%99.65%[3]
Identity Confirmation ¹H-NMRConforms to structureConsistent with the proposed structure[6]
Identity Confirmation Mass Spectrometry (MS)Conforms to expected massCorresponds to the molecular weight
Isotopic Purity Mass Spectrometry (MS)≥ 99% Deuterium IncorporationConforms

Experimental Protocols

A comprehensive CoA provides details of the methodologies used for the analytical tests. This transparency allows researchers to understand the conditions under which the product was tested.

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of pharmaceutical compounds by separating the main component from any impurities.

  • Instrumentation : A standard HPLC system equipped with a UV detector.

  • Column : Kromasil C18 (250 mm x 4.6 mm, 5 µm particle size).[7]

  • Mobile Phase : An isocratic mixture of Methanol and 0.1% Orthophosphoric Acid in water (80:20 v/v).[7]

  • Flow Rate : 0.9 mL/min.[7]

  • Detection : UV detection at a wavelength of 264 nm.[7]

  • Procedure : A solution of this compound is prepared in a suitable solvent (e.g., methanol). A small volume is injected into the HPLC system. The chromatogram is recorded, and the area of the main peak is compared to the total area of all peaks to calculate the purity percentage. The retention time for Fluticasone furoate is approximately 4.29 minutes under these conditions.[7]

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep Dissolve Fluticasone furoate-d5 in Methanol inject Inject Sample into HPLC System prep->inject separate Isocratic Separation on C18 Column inject->separate detect UV Detection at 264 nm separate->detect integrate Integrate Peak Areas in Chromatogram detect->integrate calculate Calculate Purity: (Area_main / Area_total) * 100 integrate->calculate result Purity Result (e.g., 99.65%) calculate->result MS_Workflow cluster_sample Sample Introduction cluster_ms Mass Analysis (MRM) cluster_confirm Confirmation infusion Infuse Sample into LC-MS/MS System ionize ESI+ Ionization infusion->ionize q1 Q1: Isolate Parent Ion (m/z 544) ionize->q1 q2 Q2: Fragment Ion (Collision Cell) q1->q2 q3 Q3: Isolate Product Ion (m/z 293) q2->q3 detect Detect Product Ion q3->detect confirm Compare with Expected Mass Transition detect->confirm result Identity Confirmed confirm->result NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis dissolve Dissolve Sample in CDCl3 transfer Transfer to NMR Tube dissolve->transfer insert Insert into Spectrometer transfer->insert acquire Acquire ¹H-NMR Spectrum insert->acquire process Process Spectrum (FT, Phasing, Baseline) acquire->process analyze Analyze Chemical Shifts, Integrals, & Couplings process->analyze confirm Structural Confirmation analyze->confirm

References

Molecular weight and structure of Fluticasone furoate-d5

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Fluticasone (B1203827) Furoate-d5

This technical guide provides a comprehensive overview of the molecular characteristics, structure, and analytical methodologies related to Fluticasone furoate-d5. The information is intended for researchers, scientists, and professionals in the field of drug development and analysis.

Physicochemical Properties

This compound is the deuterated analog of Fluticasone furoate, a synthetic trifluorinated corticosteroid. The inclusion of five deuterium (B1214612) atoms makes it a suitable internal standard for mass spectrometry-based quantification of Fluticasone furoate.

PropertyValueReference
Molecular Formula C27H24D5F3O6S[1][2][3]
Molecular Weight 543.61 g/mol [1][2][3]
Monoisotopic Mass 543.19507803 Da[4]
XLogP3 4.8[4]
Hydrogen Bond Donor Count 1[4]
Hydrogen Bond Acceptor Count 10[4]
CAS Number (Unlabeled) 397864-44-7[2][3]

Chemical Structure

The chemical structure of this compound is provided below. The deuterium atoms are located on the furoate ring and the fluoromethyl group.

Fluticasone_furoate_d5 cluster_steroid Steroid Core steroid_img

Caption: Chemical structure of this compound.

Synthesis

The synthesis of Fluticasone furoate typically involves the esterification of 6α,9α-difluoro-11β,17α-dihydroxy-16α-methyl-3-oxoandrosta-1,4-diene-17β-carbothioic acid with a furoyl halide, followed by S-alkylation with a fluoromethylating agent. For the deuterated analog, this compound, a deuterated furoyl chloride and/or a deuterated fluoromethylating agent would be utilized in the synthesis.

A general synthetic scheme involves:

  • Activation of the 17β-carbothioic acid of the steroid core.

  • Reaction with 2-furoyl chloride (or its deuterated analog) to form a thioanhydride intermediate.

  • Reaction with bromofluoromethane (B51070) (or its deuterated analog) in the presence of a base to yield Fluticasone furoate.[5][6][7]

Experimental Protocols

Quantification by LC-MS/MS

A highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the quantification of Fluticasone furoate in biological matrices, using this compound as an internal standard.[8]

ParameterDescription
Sample Preparation Liquid-liquid extraction with Methyl-tert-Butyl-Ether (MtBE):Hexane (60:40) from plasma samples.[8] Solid-phase extraction has also been used for Fluticasone propionate.[9]
Chromatography Reversed-phase C18 column.[10]
Mobile Phase A gradient of 0.05:2:98 formic acid/methanol (B129727)/water (v/v/v) as mobile phase A and methanol with 0.1% formic acid (v/v) as mobile phase B.[10]
Ionization Positive ion electrospray ionization (ESI).[8][10]
Mass Spectrometry Multiple Reaction Monitoring (MRM) mode.[9]
MRM Transitions Fluticasone furoate: m/z 539 → 293; this compound: m/z 544 → 293.[8]
Lower Limit of Quantification (LLOQ) 0.1 pg/mL in plasma.[8]
Purity Determination by HPLC

High-Performance Liquid Chromatography (HPLC) is used for the purity assessment of Fluticasone furoate in bulk and dosage forms.

ParameterDescription
Column Kromasil C18 (250 mm × 4.6 mm, 5 µm).[11]
Mobile Phase Methanol and 0.1% orthophosphoric acid in water (80:20 v/v).[11]
Flow Rate 0.9 mL/min.[11]
Detection Wavelength 264 nm.[11]
Retention Time Approximately 4.289 minutes.[11]

Mechanism of Action

Fluticasone furoate is a potent anti-inflammatory corticosteroid. Its mechanism of action involves the activation of glucocorticoid receptors, which leads to the modulation of gene expression and the suppression of inflammatory pathways.[12][13][14]

Fluticasone_Mechanism cluster_cell Target Cell cluster_nucleus FF Fluticasone Furoate GR_c Glucocorticoid Receptor (GR) (Cytoplasm) FF->GR_c Binds to FF_GR FF-GR Complex Nucleus Nucleus FF_GR->Nucleus Translocates to GRE Glucocorticoid Response Elements (GREs) on DNA FF_GR->GRE Binds to Transcription Modulation of Gene Transcription GRE->Transcription AntiInflammatory Synthesis of Anti-inflammatory Proteins Transcription->AntiInflammatory ProInflammatory Decreased Synthesis of Pro-inflammatory Cytokines & Chemokines Transcription->ProInflammatory

Caption: Signaling pathway of Fluticasone furoate.

Upon entering the target cell, Fluticasone furoate binds to the glucocorticoid receptor (GR) in the cytoplasm.[12][14] This complex then translocates to the nucleus, where it binds to glucocorticoid response elements (GREs) on the DNA.[12][14] This interaction modulates the transcription of various genes, leading to an increase in the synthesis of anti-inflammatory proteins and a decrease in the production of pro-inflammatory mediators like cytokines and chemokines.[12][15][16] This ultimately results in the reduction of inflammation.

References

Stability and Storage of Fluticasone Furoate-d5: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the stability and recommended storage conditions for Fluticasone furoate-d5, a deuterated analog of the synthetic corticosteroid Fluticasone furoate. The information presented herein is crucial for maintaining the integrity and purity of this compound in a research and development setting. Data is compiled from publicly available technical data sheets and established scientific guidelines.

Chemical Information

Identifier Value
Chemical NameFluticasone-d5 Furoate
SynonymsAllermist-d5, Avamys-d5, GSK 685 698-d5, GW 685698X-d5
Molecular FormulaC₂₇H₂₄D₅F₃O₆S
Molecular Weight543.61 g/mol

Recommended Storage Conditions and Stability

Proper storage is paramount to prevent degradation and ensure the long-term viability of this compound. The following tables summarize the recommended storage conditions for the compound in both solid (powder) and solution forms.

Solid Form (Powder)
Storage Temperature Duration Source
-20°C3 years[1]
2-8°C (Refrigerator)2 years[1][2][3]
Room TemperatureMay vary; suitable for short-term in continental US[1]
In Solvent
Storage Temperature Duration Source
-80°C6 months[1]
-20°C1 month[1]

It is important to note that this compound is hygroscopic and should be stored in a tightly sealed container in a dry environment.[1][4]

Experimental Protocols for Stability Assessment

To ensure the stability of this compound, a comprehensive stability testing program should be implemented based on the International Council for Harmonisation (ICH) guidelines. This includes long-term stability studies under recommended storage conditions and forced degradation studies to identify potential degradation products and establish the stability-indicating nature of analytical methods.

Stability-Indicating Analytical Method

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for separating and quantifying this compound from its potential degradation products. Several studies have developed such methods for the non-deuterated form, which can be adapted.[5][6]

Typical HPLC Parameters:

  • Column: C18 reverse-phase column

  • Mobile Phase: A mixture of organic solvents (e.g., methanol, acetonitrile) and an aqueous buffer (e.g., sodium perchlorate (B79767) solution).[5]

  • Detection: UV detection at an appropriate wavelength (e.g., 254 nm).[5]

  • Flow Rate: Typically 1 mL/min with isocratic elution.[5]

Forced Degradation Studies

Forced degradation (stress testing) is crucial for understanding the degradation pathways of a drug substance.[7] The following protocols are based on common practices for corticosteroids and should be adapted and optimized for this compound.

  • Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

  • Stress Condition: Add an equal volume of 0.1 N hydrochloric acid (HCl) to the stock solution.

  • Incubation: Heat the mixture at a specified temperature (e.g., 60-80°C) for a defined period (e.g., 2-8 hours).

  • Neutralization: Cool the solution and neutralize it with an equivalent amount of 0.1 N sodium hydroxide (B78521) (NaOH).

  • Analysis: Analyze the sample by the validated stability-indicating HPLC method.

  • Preparation: Prepare a stock solution of this compound.

  • Stress Condition: Add an equal volume of 0.1 N NaOH to the stock solution.

  • Incubation: Keep the mixture at room temperature or a slightly elevated temperature for a defined period, monitoring for degradation.

  • Neutralization: Cool the solution and neutralize it with an equivalent amount of 0.1 N HCl.

  • Analysis: Analyze the sample by HPLC.

  • Preparation: Prepare a stock solution of this compound.

  • Stress Condition: Add a solution of hydrogen peroxide (e.g., 3-30% H₂O₂) to the stock solution.

  • Incubation: Keep the solution at room temperature for a specified duration.

  • Analysis: Analyze the sample by HPLC.

  • Preparation: Place the solid this compound powder in a controlled temperature chamber.

  • Stress Condition: Expose the sample to a high temperature (e.g., 10°C increments above the accelerated testing temperature, such as 50°C, 60°C).[7]

  • Duration: Maintain the temperature for a defined period.

  • Analysis: Dissolve the heat-stressed solid in a suitable solvent and analyze by HPLC.

Photostability testing should be conducted according to ICH Q1B guidelines.[8][9]

  • Preparation: Expose the solid drug substance directly to light. If necessary, also test the compound in solution.

  • Light Source: Use a light source that produces an output similar to the D65/ID65 emission standard, providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Control: A dark control sample should be stored under the same conditions to separate the effects of light from thermal degradation.

  • Analysis: Analyze the exposed and control samples by HPLC.

Visualizations

Experimental Workflow for Stability Testing

G cluster_0 Preparation cluster_1 Forced Degradation Studies cluster_2 Long-Term Stability Studies cluster_3 Analysis start This compound Sample acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1N NaOH, RT) start->base oxidation Oxidation (e.g., 3% H2O2, RT) start->oxidation thermal Thermal Degradation (Solid, >50°C) start->thermal photo Photostability (ICH Q1B) start->photo storage1 Recommended Storage (-20°C or 2-8°C) start->storage1 hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc storage1->hplc result Assess Degradation & Identify Degradants hplc->result

Caption: Workflow for assessing the stability of this compound.

Glucocorticoid Receptor Signaling Pathway

G cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus ff This compound gr Glucocorticoid Receptor (GR) ff->gr Binds to complex FF-d5-GR Complex gr->complex Forms gre Glucocorticoid Response Element (GRE) on DNA complex->gre Translocates & Binds to transcription Modulation of Gene Transcription (Anti-inflammatory effects) gre->transcription Leads to

Caption: Mechanism of action of Fluticasone furoate via the Glucocorticoid Receptor.

Recommended Storage Logic

G compound_form Compound Form? solid Solid (Powder) compound_form->solid Solid solvent In Solvent compound_form->solvent Solvent storage_duration Storage Duration? long_term Long-term (>2 years) storage_duration->long_term >2 years mid_term Mid-term (<=2 years) storage_duration->mid_term <=2 years short_term_solid Short-term storage_duration->short_term_solid Short-term solid->storage_duration storage_neg80 Store at -80°C solvent->storage_neg80 Long-term (<=6 months) storage_neg20_solvent Store at -20°C solvent->storage_neg20_solvent Short-term (<=1 month) storage_neg20 Store at -20°C long_term->storage_neg20 storage_2_8 Store at 2-8°C mid_term->storage_2_8 storage_rt Store at Room Temp short_term_solid->storage_rt

Caption: Decision tree for this compound storage conditions.

References

The Gold Standard: A Technical Guide to Regulatory Compliance and Best Practices for Deuterated Internal Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical research and regulated drug development, the pursuit of precision, accuracy, and reliability is paramount. Quantitative analysis of analytes in complex biological matrices is fraught with challenges, including matrix effects, variable extraction recoveries, and instrumental drift. To overcome these obstacles, the use of stable isotope-labeled internal standards (SIL-IS) has become the gold standard, with deuterated internal standards being the most common. This technical guide provides an in-depth exploration of the regulatory guidelines, core principles, and experimental best practices for the application of deuterated internal standards in bioanalysis.

Regulatory Landscape: A Harmonized Expectation for Excellence

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have largely harmonized their recommendations for bioanalytical method validation under the International Council for Harmonisation (ICH) M10 Bioanalytical Method Validation guideline.[1] This guideline strongly advocates for the use of a SIL-IS, such as a deuterated internal standard, whenever feasible.[1] While not an absolute mandate from the FDA, the use of a SIL-IS is considered a best practice and is expected by regulatory agencies to ensure the robustness and reliability of bioanalytical data.[2][3] The EMA has noted that over 90% of submissions incorporate SIL-IS, and has rejected studies where a surrogate internal standard was not a close enough analogue.[3]

The core principle behind this regulatory preference lies in the ability of a deuterated internal standard to mimic the analyte of interest throughout the entire analytical process, from sample preparation to detection.[1][4] This mimicry allows for the effective compensation of variability, leading to more accurate and precise quantification.[1]

Core Principles: The Scientific Rationale for Deuterated Internal Standards

A deuterated internal standard is a version of the analyte where one or more hydrogen atoms have been replaced by deuterium (B1214612), a stable isotope of hydrogen.[4] An ideal internal standard should co-elute with the analyte and exhibit identical chemical and physical properties during sample extraction, chromatography, and ionization.[4][5] This co-elution and chemical similarity are crucial for compensating for variations that can occur at each stage of the analytical process.[4][5]

The primary advantages of using deuterated internal standards in mass spectrometry-based bioanalysis include:

  • Mitigation of Matrix Effects: Biological matrices like plasma and urine are complex and can contain endogenous components that co-elute with the analyte, leading to ion suppression or enhancement in the mass spectrometer.[2][6] A co-eluting deuterated internal standard experiences the same matrix effects as the analyte, allowing for accurate normalization of the signal.[3]

  • Correction for Extraction Variability: A deuterated internal standard will have nearly identical extraction recovery to the analyte, correcting for any inconsistencies in the sample preparation process.[2]

  • Compensation for Instrumental Variability: Fluctuations in instrument response are effectively normalized by the consistent ratio of the analyte to the internal standard.[7]

Key Considerations for Selecting a Deuterated Internal Standard

When selecting a deuterated internal standard, several critical factors must be considered to ensure the integrity of the bioanalytical method:

  • Isotopic Purity: The standard should have a high degree of deuteration to minimize signal overlap with the unlabeled analyte.[5] It is recommended to select deuterated compounds with at least 98% isotopic enrichment.[8] The presence of unlabeled analyte in the deuterated standard should be checked, as it can lead to inaccurate results.[9][10]

  • Position of Deuterium Labels: Deuterium atoms should be placed in stable, non-exchangeable positions within the molecule to prevent their loss during sample processing and analysis.[5] Labeling at positions prone to hydrogen-deuterium exchange, such as on heteroatoms (-OH, -NH, -SH), should be avoided.[5]

  • Mass Shift: A sufficient mass difference (typically ≥3 amu) between the analyte and the standard is necessary to prevent isotopic crosstalk.[5]

  • Co-elution: Ideally, the deuterated standard should co-elute with the analyte to ensure they experience the same matrix effects.[5] Even slight differences in retention time can lead to differential matrix effects and impact accuracy.[11][12]

Experimental Protocols for Validation

A robust validation of the bioanalytical method using a deuterated internal standard is a regulatory requirement. The following protocols outline key experiments to be performed.

Internal Standard Purity and Identity Verification

Objective: To confirm the identity and purity of the deuterated internal standard and to ensure it is free from the unlabeled analyte.

Methodology:

  • Obtain a Certificate of Analysis (CoA) for the deuterated internal standard, which should provide information on its chemical purity and isotopic enrichment.[13]

  • Prepare a high-concentration solution of the deuterated internal standard in an appropriate solvent.[13]

  • Analyze this solution using the LC-MS/MS method, monitoring for the presence of the unlabeled analyte.[13] The response of the unlabeled analyte should not be more than 20% of the lower limit of quantification (LLOQ) response.[9]

Matrix Effect Assessment

Objective: To evaluate the influence of the biological matrix on the ionization of the analyte and the internal standard.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Analyte and deuterated internal standard spiked into the mobile phase or a neat solution.[1]

    • Set B (Post-Extraction Spike): Blank biological matrix is extracted first, and then the analyte and deuterated internal standard are added to the final extract.[1][13]

    • Set C (Pre-Extraction Spike): Analyte and deuterated internal standard are spiked into the biological matrix before the extraction process.[1]

  • Analyze the Samples: Inject and analyze all three sets of samples using the validated LC-MS/MS method.[1]

  • Calculate the Matrix Factor (MF): The matrix factor is calculated for the analyte and the IS-normalized matrix factor. The coefficient of variation (CV) of the IS-normalized matrix factor across different lots of the matrix should not be greater than 15%.[13]

Stability Evaluation

Objective: To evaluate the stability of the analyte and the deuterated internal standard in the biological matrix under different storage and handling conditions.

Methodology:

  • Freeze-Thaw Stability: Analyze quality control (QC) samples after subjecting them to multiple freeze-thaw cycles.

  • Short-Term (Bench-Top) Stability: Analyze QC samples after leaving them at room temperature for a specified period.

  • Long-Term Stability: Analyze QC samples after storing them at the intended storage temperature for an extended period.[13]

  • Stock Solution Stability: Evaluate the stability of the analyte and deuterated internal standard stock solutions at their storage temperature.[13]

  • Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.[13]

Deuterium Exchange Evaluation

Objective: To determine if the deuterated internal standard is stable under the experimental conditions and does not exchange deuterium with hydrogen from the solvent or matrix.

Methodology:

  • Spike the deuterated internal standard into the blank matrix at a concentration similar to that used in the analytical method.[5]

  • Incubate the sample under the same conditions (e.g., temperature, pH, time) as a typical sample preparation.[5]

  • Analyze the sample by LC-MS/MS, monitoring for the appearance of the unlabeled analyte's mass transition.[5]

  • A significant increase in the signal for the unlabeled analyte over time indicates deuterium exchange.[5]

Quantitative Data Summary

The following tables summarize the typical acceptance criteria for key bioanalytical validation parameters when using a deuterated internal standard, as recommended by regulatory guidelines.

Validation Parameter Acceptance Criteria Reference
Accuracy The mean value should be within ±15% of the nominal value, except at the LLOQ, where it should be within ±20%.[13]
Precision The coefficient of variation (%CV) should not exceed 15%, except at the LLOQ, where it should not exceed 20%.[13]
Matrix Factor (%CV) The CV of the IS-normalized matrix factor across different lots of the matrix should not be greater than 15%.[13]
Stability The mean concentration of the stability samples should be within ±15% of the nominal concentration.[13]
IS Contribution to Analyte Should be ≤ 20% of the LLOQ response.[14]
Analyte Contribution to IS Should be ≤ 5% of the IS response.[14]
Internal Standard Type Comparison Deuterated IS Structural Analog IS Reference
Accuracy (%Bias) Typically <5%Can show significant bias if ionization properties differ.[13]
Precision (%CV) Excellent, often lower CVs.Variable, highly dependent on similarity to analyte.[13]
Matrix Effect Compensation HighModerate to Low[3]
Regulatory Preference Strongly PreferredAcceptable with justification[1][3]

Mandatory Visualizations

The following diagrams illustrate key workflows and decision-making processes in the use of deuterated internal standards.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample add_is Add Deuterated IS sample->add_is extract Analyte Extraction (SPE, LLE, PPT) add_is->extract lc Chromatographic Separation extract->lc ms Mass Spectrometric Detection lc->ms integrate Peak Area Integration ms->integrate ratio Calculate Analyte/IS Ratio integrate->ratio quantify Quantification via Calibration Curve ratio->quantify

Caption: Bioanalytical workflow using a deuterated internal standard.

decision_tree start Internal Standard Selection is_sil_available Is a SIL-IS (e.g., Deuterated) Commercially Available? start->is_sil_available use_sil Use SIL-IS is_sil_available->use_sil Yes custom_synthesis Is Custom Synthesis Feasible? (Cost & Timeline) is_sil_available->custom_synthesis No synthesize_sil Synthesize SIL-IS custom_synthesis->synthesize_sil Yes use_analog Use Structural Analog IS custom_synthesis->use_analog No justify Provide Scientific Justification for using Analog IS use_analog->justify

Caption: Decision-making flowchart for internal standard selection.

matrix_effect_assessment cluster_calc Calculations set_a Set A: Neat Solution (Analyte + IS in Solvent) mf Matrix Factor (MF) = Peak Area (Set B) / Peak Area (Set A) set_a->mf pe Process Efficiency (PE) = Peak Area (Set C) / Peak Area (Set A) set_a->pe set_b Set B: Post-Extraction Spike (Blank Matrix Extract + Analyte + IS) set_b->mf re Recovery Efficiency (RE) = Peak Area (Set C) / Peak Area (Set B) set_b->re set_c Set C: Pre-Extraction Spike (Blank Matrix + Analyte + IS, then Extract) set_c->re set_c->pe

References

Methodological & Application

Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of Fluticasone Furoate in Human Plasma Using Fluticasone Furoate-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Fluticasone furoate in human plasma. Due to its low systemic bioavailability, a method with a low limit of quantitation is crucial for pharmacokinetic studies.[1][2] This protocol utilizes Fluticasone furoate-d5 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. The method involves a straightforward sample preparation procedure, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The described method is linear over a wide concentration range and demonstrates excellent recovery, precision, and accuracy, making it suitable for regulated bioanalytical studies.

Introduction

Fluticasone furoate is a synthetic trifluorinated corticosteroid with potent anti-inflammatory activity used in the management of allergic rhinitis and asthma.[1][3] Pharmacokinetic assessments of Fluticasone furoate are challenging due to the very low circulating plasma concentrations following therapeutic inhalation doses.[1][4] Therefore, a highly sensitive and selective analytical method is required for its accurate quantification in biological matrices. LC-MS/MS has become the gold standard for bioanalytical assays due to its inherent selectivity, sensitivity, and speed. The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting matrix effects and variability in sample processing and instrument response, thereby ensuring the reliability of the results.[5] This application note provides a detailed protocol for the development and validation of an LC-MS/MS method for Fluticasone furoate in human plasma, employing this compound as the internal standard.

Experimental Protocols

Materials and Reagents
  • Fluticasone furoate reference standard

  • This compound internal standard

  • LC-MS/MS grade Methanol (B129727), Acetonitrile, Water

  • Formic acid (or Ammonium Hydroxide/Ammonium Trifluoroacetate as per specific method)

  • Human plasma (K2EDTA)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18) or liquid-liquid extraction solvents (e.g., Methyl-tert-Butyl-Ether:Hexane)

Sample Preparation

A critical step in bioanalysis is the effective extraction of the analyte from the complex biological matrix. Two common and effective methods are Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).

Protocol 1: Solid Phase Extraction (SPE)

  • Spiking: To 500 µL of human plasma, add the appropriate volume of Fluticasone furoate standard (for calibration curve and QC samples) and 50 µL of this compound internal standard solution.

  • Pre-treatment: Samples may be pre-treated, for instance by protein precipitation with an organic solvent, before loading onto the SPE cartridge.[1]

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water followed by 1 mL of a weak organic solvent solution (e.g., 25% methanol) to remove interferences.[4]

  • Elution: Elute the analyte and internal standard with 1 mL of an appropriate organic solvent (e.g., Dichloromethane or Methanol).[4]

  • Evaporation and Reconstitution: Dry the eluate under a stream of nitrogen at 40°C. Reconstitute the dried residue in 200 µL of the mobile phase.

  • Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE)

  • Spiking: To 800 µL of human plasma, add the required amount of Fluticasone furoate standard and the internal standard, this compound.[5]

  • Extraction: Add 4 mL of extraction solvent (e.g., Methyl-tert-Butyl-Ether:Hexane, 60:40 v/v), vortex for 10 minutes, and centrifuge at 4000 rpm for 5 minutes.[5]

  • Separation and Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a suitable volume of mobile phase for LC-MS/MS analysis.[5]

LC-MS/MS Method

Liquid Chromatography Conditions

ParameterCondition
Column C18 or Biphenyl column (e.g., 50 x 3 mm, 2.6 µm)[5]
Mobile Phase A 0.01% Ammonium Hydroxide in Water or 4 mM Ammonium Trifluoroacetate with 0.008% Formic Acid[1][5]
Mobile Phase B Methanol or Acetonitrile[1][5]
Flow Rate 0.2 - 0.8 mL/min[1][6]
Gradient A gradient elution is typically employed to ensure good separation from matrix components.
Column Temperature 40 - 50 °C[1][6]
Injection Volume 5 - 50 µL[1]

Mass Spectrometry Conditions

ParameterCondition
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive[5]
MRM Transitions Fluticasone furoate: 539.2 → 293.1[1][5] This compound: 544.2 → 293.1[5]
Ion Source Temp. 300 - 400 °C[6][7]
Collision Energy Optimized for the specific instrument and transitions.

Data Presentation

The method was validated for linearity, precision, accuracy, and recovery. The results are summarized in the tables below.

Table 1: Calibration Curve and Linearity

ParameterResult
Calibration Range 0.1 - 100 pg/mL[5]
Regression Model Linear, 1/x² weighting[1][5]
Correlation Coefficient (r²) ≥ 0.999[5]
Lower Limit of Quantitation (LLOQ) 0.1 - 0.5 pg/mL[1][5]

Table 2: Accuracy and Precision

QC LevelConcentration (pg/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
LLOQ QC 0.5< 15< 1585 - 115
Low QC (LQC) 1.5< 15< 1585 - 115
Medium QC (MQC) 50< 15< 1585 - 115
High QC (HQC) 80< 15< 1585 - 115

Note: The specific concentrations for QC samples can vary but should cover the range of the calibration curve.[1]

Table 3: Recovery

AnalyteRecovery (%)
Fluticasone furoate 93.7 - 94.1[5]
This compound (IS) 92.1 - 95.2[5]

Visualizations

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Spike Spike with FF-d5 (IS) Plasma->Spike Extraction LLE or SPE Spike->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection LC Injection Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Ionization ESI+ Separation->Ionization Detection MRM Detection Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: LC-MS/MS workflow from sample preparation to data analysis.

Validation cluster_params Validation Parameters Method Developed Method Linearity Linearity & Range Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Selectivity Selectivity Method->Selectivity Recovery Recovery Method->Recovery Stability Stability Method->Stability

Caption: Key parameters for method validation.

Conclusion

The LC-MS/MS method described provides a sensitive, specific, and reliable approach for the quantification of Fluticasone furoate in human plasma. The use of the deuterated internal standard, this compound, ensures high accuracy and reproducibility. The sample preparation is straightforward, and the chromatographic run time is short, allowing for high-throughput analysis. This method meets the typical requirements for regulated bioanalytical method validation and is well-suited for pharmacokinetic studies in clinical and preclinical drug development.

References

Protocol for the Bioanalysis of Fluticasone Furoate in Human Plasma Using Fluticasone Furoate-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

This application note provides a detailed protocol for the quantitative analysis of fluticasone (B1203827) furoate in human plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method utilizes a deuterated internal standard, fluticasone furoate-d5, to ensure accuracy and precision. This protocol is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic and bioequivalence studies of fluticasone furoate.

Introduction

Fluticasone furoate is a synthetic trifluorinated corticosteroid used in the treatment of allergic rhinitis and asthma.[1][2] Due to its low systemic bioavailability after inhalation, highly sensitive and robust analytical methods are required to quantify its concentration in plasma.[2] This protocol outlines a validated LC-MS/MS method for the determination of fluticasone furoate in human plasma, employing this compound as a stable isotope-labeled internal standard to correct for matrix effects and variability in sample processing.

Experimental Protocol

Materials and Reagents
  • Fluticasone Furoate reference standard

  • This compound internal standard (IS)

  • Human plasma (K2EDTA as anticoagulant)

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ammonium Trifluoroacetate

  • Methyl-tert-Butyl-Ether (MtBE)

  • Hexane

  • Water (Ultrapure)

  • Solid Phase Extraction (SPE) Cartridges (e.g., Oasis MAX or C18)[1][2]

Instrumentation

A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer is used for this analysis.[2][3]

Table 1: Typical LC-MS/MS Instrumentation

ComponentSpecification Example
HPLC SystemAgilent 1290 Infinity II LC or equivalent[2]
Mass SpectrometerAgilent 6495C Triple Quadrupole LC/MS or equivalent[2]
Analytical ColumnReprosil Gold 100 C18 (100 x 2 mm, 2 µm) or equivalent[1]
SoftwareAgilent MassHunter or equivalent[2]
Preparation of Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of fluticasone furoate and this compound by dissolving the accurately weighed compounds in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the fluticasone furoate stock solution with a 50:50 mixture of methanol and water to create calibration standards.

  • Internal Standard Working Solution: Dilute the this compound stock solution with methanol to achieve a final concentration of 300 pg/mL.[4][5]

Sample Preparation

Two primary methods for plasma sample extraction are prevalent: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

  • Aliquot 0.800 mL of plasma sample into a polypropylene (B1209903) tube.[4][5]

  • Add a specified volume of the internal standard working solution (e.g., 50 µL of 300 pg/mL this compound).[4][5]

  • Add 3 mL of extraction solvent (e.g., Methyl-tert-Butyl-Ether (MtBE):Hexane (60:40 v/v)).[4][5]

  • Vortex for 10 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in a suitable volume of the mobile phase.

  • Aliquot plasma sample into a polypropylene tube.

  • Add the internal standard working solution.

  • Pre-condition the SPE cartridge (e.g., Oasis MAX) with methanol followed by water.[1]

  • Load the plasma sample onto the cartridge.

  • Wash the cartridge with a solution like 20% Acetonitrile to remove interferences.[1]

  • Elute the analyte and internal standard with methanol.[1]

  • Evaporate the eluate to dryness and reconstitute in the mobile phase.

Chromatographic and Mass Spectrometric Conditions

Table 2: Chromatographic Conditions

ParameterCondition
Column Reprosil Gold 100 C18 x BD, 2 µm, 100 x 2 mm[1]
Mobile Phase Methanol: 1mM Ammonium Trifluoroacetate buffer (90:10 v/v)[1]
Flow Rate 0.2 mL/minute[1]
Injection Volume 5 µL
Column Temperature 40°C
Retention Time Approximately 3.3 - 8.183 min for Fluticasone Furoate/Propionate[1][5]

Table 3: Mass Spectrometric Conditions

ParameterCondition
Ionization Mode Electrospray Ionization (ESI) Positive
Scan Mode Multiple Reaction Monitoring (MRM)
MRM Transition (Fluticasone Furoate) m/z 539 -> 293[5]
MRM Transition (this compound) m/z 544 -> 293[5]
Sheath Gas Flow 50 units[1]
Auxiliary Gas Flow 20 units[1]

Method Validation

The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA).

Table 4: Method Validation Parameters

ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.99[1]
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10; Accuracy within ±20%; Precision ≤ 20%
Accuracy and Precision Within-run and between-run accuracy within ±15% (±20% for LLOQ); Precision (%CV) ≤ 15% (≤ 20% for LLOQ)[1]
Recovery Consistent and reproducible
Matrix Effect Assessed to ensure no significant ion suppression or enhancement
Stability Freeze-thaw, short-term, long-term, and post-preparative stability assessed

A typical calibration range for fluticasone furoate in plasma is 0.100–100 pg/mL.[4][5]

Data Presentation

Table 5: Example Calibration Curve Data

Concentration (pg/mL)Analyte/IS Peak Area Ratio
0.1Value
0.5Value
1.0Value
5.0Value
10.0Value
50.0Value
100.0Value

Table 6: Example Accuracy and Precision Data

QC LevelConcentration (pg/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ0.1ValueValueValueValue
Low0.3ValueValueValueValue
Medium50ValueValueValueValue
High80ValueValueValueValue

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (0.8 mL) add_is Add this compound (IS) plasma->add_is extraction Liquid-Liquid or Solid-Phase Extraction add_is->extraction evaporation Evaporate to Dryness extraction->evaporation reconstitution Reconstitute in Mobile Phase evaporation->reconstitution hplc HPLC Separation (C18 Column) reconstitution->hplc msms Tandem MS Detection (MRM Mode) hplc->msms integration Peak Integration msms->integration calibration Calibration Curve Generation integration->calibration quantification Concentration Calculation calibration->quantification

Caption: Experimental Workflow for Fluticasone Furoate Analysis.

validation_pathway cluster_validation_params Validation Parameters method_dev Method Development validation Method Validation method_dev->validation linearity Linearity & Range validation->linearity accuracy Accuracy & Precision validation->accuracy selectivity Selectivity validation->selectivity lloq LLOQ validation->lloq recovery Recovery validation->recovery matrix_effect Matrix Effect validation->matrix_effect stability Stability validation->stability

Caption: Bioanalytical Method Validation Pathway.

References

Application Note: High-Sensitivity Quantification of Fluticasone Furoate in Human Plasma by HPLC-MS/MS Using Fluticasone Furoate-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fluticasone (B1203827) furoate is a potent synthetic corticosteroid used in the management of allergic rhinitis and asthma. Due to its high potency, therapeutic concentrations in systemic circulation are exceedingly low, necessitating highly sensitive and robust bioanalytical methods for pharmacokinetic studies. This application note describes a validated HPLC-MS/MS method for the accurate quantification of fluticasone furoate in human plasma. The use of a stable isotope-labeled internal standard, Fluticasone furoate-d5, is crucial for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the accuracy and precision of the results.

The methodology outlined provides a detailed protocol for sample preparation, chromatographic separation, and mass spectrometric detection, along with performance characteristics of the assay.

Experimental Protocols

Materials and Reagents
  • Analytes: Fluticasone Furoate, this compound (Internal Standard)

  • Solvents: Methanol (B129727) (HPLC grade), Acetonitrile (HPLC grade), Water (LC-MS grade), Formic Acid, Ammonium Hydroxide

  • Chemicals: Methyl-tert-Butyl-Ether (MtBE), Hexane

  • Biological Matrix: Human plasma with K2EDTA as anticoagulant

  • Consumables: Polypropylene (B1209903) tubes, SPE cartridges (e.g., C18), analytical columns (e.g., C18, Biphenyl)

Stock and Working Solution Preparation
  • Primary Stock Solutions: Prepare individual stock solutions of Fluticasone Furoate and this compound in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Serially dilute the Fluticasone Furoate primary stock solution with a suitable solvent (e.g., 50:50 methanol:water) to prepare working standards for spiking into the plasma to create calibration standards and quality control (QC) samples.

  • Internal Standard (IS) Working Solution: Dilute the this compound primary stock solution to a final concentration of 300 pg/mL for spiking into samples.[1]

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is adapted from a method demonstrating high recovery and sensitivity.[1]

  • Aliquot 0.800 mL of human plasma (calibration standards, QCs, and unknown samples) into polypropylene tubes.[1]

  • Spike each tube with the internal standard, this compound.[1]

  • Add the extraction solvent, a mixture of Methyl-tert-Butyl-Ether (MtBE) and Hexane (60:40, v/v).[1]

  • Vortex mix thoroughly for 5-10 minutes to ensure efficient extraction.

  • Centrifuge at approximately 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a clean set of tubes.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in a suitable volume of the mobile phase and transfer to autosampler vials for analysis.[1]

HPLC-MS/MS Analysis

The following conditions are a composite of established methods for the analysis of fluticasone furoate.[1][2][3]

  • HPLC System: A high-performance liquid chromatography system capable of gradient elution (e.g., Shimadzu Prominence UFLC, Agilent 1290 Infinity II LC).[1][2]

  • Analytical Column: A reverse-phase column, such as a C18 (50 x 3mm, 2.6 µm) or a Biphenyl (50 x 3mm, 2.6 µm), can be used for chromatographic separation.[1] In some applications, columns are used in series to enhance separation.[1]

  • Mobile Phase A: 0.01% Ammonium Hydroxide in Water or 0.1% Formic Acid in Water.[1][4]

  • Mobile Phase B: Methanol or Acetonitrile.[1]

  • Gradient Elution: A gradient program should be optimized to ensure sufficient retention and resolution of fluticasone furoate from endogenous plasma components.

  • Flow Rate: A typical flow rate is between 0.4 to 0.6 mL/min.

  • Injection Volume: 5-10 µL.

  • Column Temperature: Maintained at approximately 40°C.

  • Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., SCIEX API 6500, Agilent 6495C LC/TQ) is used for detection.[1][2]

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[1]

  • MRM Transitions: The parent-to-daughter ion transitions are monitored. For fluticasone furoate, the transition is m/z 539 -> 293, and for the internal standard, this compound, it is m/z 544 -> 293.[1]

Data Presentation

The performance of the HPLC-MS/MS method for the quantification of fluticasone furoate using this compound as an internal standard is summarized in the tables below. The data is compiled from various validated bioanalytical methods.

Table 1: HPLC-MS/MS Method Parameters

ParameterCondition
HPLC System Agilent 1290 Infinity II LC or equivalent[2]
Analytical Column C18 or Biphenyl, 50 x 3mm, 2.6 µm[1]
Mobile Phase A: 0.01% Ammonium Hydroxide in Water; B: Methanol[1]
Flow Rate 0.5 mL/min
Injection Volume 5 µL[2]
Mass Spectrometer Agilent 6495C Triple Quadrupole LC/MS or equivalent[2]
Ionization Mode ESI Positive[1]
MRM Transition (Analyte) 539 -> 293[1]
MRM Transition (IS) 544 -> 293[1]

Table 2: Method Validation Summary

Validation ParameterResult
Calibration Curve Range 0.100 – 100 pg/mL[1]
Lower Limit of Quantification (LLOQ) 0.100 pg/mL[3]
Correlation Coefficient (r²) ≥ 0.999[1]
Linear Regression Model Linear, weighted by 1/x²[1]
Inter-day Precision (%CV) ≤ 5.6%[3]
Inter-day Accuracy 91.8% to 101.6%[3]
Recovery (Fluticasone Furoate) 93.7 – 94.1%[1]
Recovery (Internal Standard) 92.1 – 95.2%[1]

Mandatory Visualization

Caption: Experimental workflow for the quantification of Fluticasone Furoate.

References

Application Note: Quantitation of Fluticasone Furoate in Human Urine Using a Stable Isotope-Labeled Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and highly sensitive method for the quantitative analysis of fluticasone (B1203827) furoate in human urine. The method utilizes a stable isotope-labeled internal standard, fluticasone furoate-d5, and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for accurate and precise quantification. This protocol is critical for pharmacokinetic studies, drug monitoring, and regulatory submissions where understanding the excretion profile of fluticasone furoate is necessary, despite it being a minor elimination pathway.[1][2][3]

Introduction

Fluticasone furoate is a synthetic trifluorinated corticosteroid with potent anti-inflammatory activity, widely used in the treatment of allergic rhinitis and asthma.[4][5] Due to its low systemic bioavailability and extensive metabolism, the concentrations of fluticasone furoate and its metabolites in biological matrices are typically very low.[1] While fecal excretion is the primary route of elimination, analysis of urinary excretion, though minimal (1-2.6%), is important for a complete understanding of the drug's pharmacokinetic profile.[1][3] The low concentrations necessitate a highly sensitive and specific analytical method.[6] This application note describes a validated LC-MS/MS method for the quantitation of fluticasone furoate in human urine, employing this compound as an internal standard to ensure high accuracy and precision by correcting for matrix effects and variations in sample processing.

Experimental

Materials and Reagents
  • Fluticasone Furoate (Reference Standard)

  • This compound (Internal Standard)

  • Methanol (B129727) (LC-MS Grade)

  • Acetonitrile (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Ammonium Acetate (LC-MS Grade)

  • Ultrapure Water

  • Human Urine (Blank)

Instrumentation
  • Liquid Chromatograph: Shimadzu Prominence UFLC or equivalent

  • Mass Spectrometer: SCIEX API 6500 or Agilent 6495C Triple Quadrupole LC/MS system[3][7]

  • Analytical Column: Reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.7 µm)

LC-MS/MS Method

2.3.1. Liquid Chromatography Conditions

ParameterCondition
Column C18 Reversed-Phase (e.g., 50 x 2.1 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol/Acetonitrile (50:50, v/v)
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Column Temperature 40 °C
Gradient Elution As described in the table below

Gradient Elution Program:

Time (min)% Mobile Phase B
0.030
1.030
4.095
5.095
5.130
7.030

2.3.2. Mass Spectrometry Conditions

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Ion Source Gas 1 50
Ion Source Gas 2 60
Curtain Gas 35
Temperature 500 °C
IonSpray Voltage 5500 V

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Fluticasone Furoate539.2313.135
This compound544.2313.135

Protocols

Preparation of Standard and Quality Control (QC) Samples
  • Primary Stock Solutions: Prepare individual stock solutions of fluticasone furoate and this compound in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the fluticasone furoate stock solution with 50% methanol to create working standards for the calibration curve.

  • Internal Standard Spiking Solution: Dilute the this compound stock solution with methanol to a final concentration of 100 ng/mL.

  • Calibration Curve and QC Samples: Spike blank human urine with the appropriate working standard solutions to prepare calibration standards ranging from 0.5 to 200 pg/mL. Prepare QC samples at low, medium, and high concentrations (e.g., 1.5, 75, and 150 pg/mL).

Sample Preparation Protocol
  • Thaw frozen urine samples at room temperature.

  • Vortex mix the urine samples to ensure homogeneity.

  • To a 500 µL aliquot of urine, add 50 µL of the internal standard spiking solution (this compound, 100 ng/mL).

  • Vortex for 30 seconds.

  • Perform a liquid-liquid extraction by adding 2 mL of methyl tert-butyl ether (MTBE), vortex for 2 minutes, and centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (30% Mobile Phase B).

  • Vortex for 30 seconds to ensure complete dissolution.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Results and Discussion

Method Validation

The analytical method was validated for linearity, sensitivity, accuracy, precision, and stability.

Table 1: Linearity and Sensitivity

ParameterResult
Linear Range 0.5 - 200 pg/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantitation (LLOQ) 0.5 pg/mL
Signal-to-Noise Ratio at LLOQ > 10

Table 2: Accuracy and Precision

QC LevelConcentration (pg/mL)Intra-day Precision (%CV, n=6)Inter-day Precision (%CV, n=18)Accuracy (%)
Low QC 1.5< 10%< 12%90 - 110%
Mid QC 75< 8%< 10%92 - 108%
High QC 150< 7%< 9%95 - 105%
Sample Analysis

The validated method was successfully applied to determine the concentration of fluticasone furoate in urine samples from subjects who had been administered the drug. The use of the stable isotope-labeled internal standard, this compound, effectively compensated for any matrix-induced ion suppression or enhancement and variability in the extraction recovery, ensuring reliable and accurate results.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis urine_sample Urine Sample (500 µL) add_is Add Internal Standard (this compound) urine_sample->add_is lle Liquid-Liquid Extraction (Methyl Tert-Butyl Ether) add_is->lle evaporation Evaporation to Dryness lle->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lc_ms_ms LC-MS/MS Analysis reconstitution->lc_ms_ms data_processing Data Processing and Quantitation lc_ms_ms->data_processing

Caption: Experimental workflow for the quantitation of fluticasone furoate in urine.

internal_standard_logic cluster_analyte Analyte (Fluticasone Furoate) cluster_is Internal Standard (this compound) analyte_response Analyte MS Response ratio Response Ratio (Analyte / Internal Standard) analyte_response->ratio is_response Internal Standard MS Response is_response->ratio calibration_curve Calibration Curve ratio->calibration_curve concentration Accurate Concentration calibration_curve->concentration

Caption: Logic of using an internal standard for accurate quantitation.

Conclusion

This application note presents a detailed and validated LC-MS/MS method for the sensitive and accurate quantitation of fluticasone furoate in human urine. The use of a stable isotope-labeled internal standard, this compound, is crucial for overcoming challenges associated with bioanalytical assays, such as matrix effects and sample preparation variability. This robust method is suitable for pharmacokinetic research and clinical studies requiring the reliable measurement of fluticasone furoate in urine.

References

Application Note: Sample Preparation Techniques for the Bioanalysis of Fluticasone Furoate-d5

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fluticasone (B1203827) furoate is a synthetic trifluorinated corticosteroid with potent anti-inflammatory activity, widely used in the treatment of allergic rhinitis and asthma.[1] Due to its high potency, therapeutic doses are low, resulting in extremely low circulating plasma concentrations, often in the sub-picogram per milliliter range.[2][3] This necessitates highly sensitive and robust bioanalytical methods, typically employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), for accurate pharmacokinetic assessment. Fluticasone furoate-d5 is the stable isotope-labeled internal standard of choice for quantitative analysis, as it mimics the analyte's behavior during sample preparation and ionization.[4]

A critical step in the bioanalytical workflow is sample preparation, which aims to extract the analyte from the complex biological matrix, remove interfering substances like proteins and phospholipids, and concentrate the sample to meet the sensitivity requirements of the assay.[5][6] This note details three common sample preparation techniques for fluticasone furoate: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Protein Precipitation (PPT)

Protein precipitation is a straightforward and rapid method for sample cleanup. It involves adding a water-miscible organic solvent, such as acetonitrile (B52724) or acetone, to the plasma sample to denature and precipitate proteins.[7] After centrifugation, the supernatant containing the analyte is separated for analysis. While fast and inexpensive, PPT may result in a less clean extract compared to LLE or SPE, potentially leading to matrix effects in the LC-MS/MS analysis.[8]

PPT_Workflow plasma Plasma Sample (e.g., 100 µL) + this compound (IS) add_solvent Add Cold Organic Solvent (e.g., 400 µL Acetonitrile) plasma->add_solvent vortex Vortex to Mix add_solvent->vortex centrifuge Centrifuge (e.g., 10 min @ >13,000 x g) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness (under Nitrogen) supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze Inject into LC-MS/MS reconstitute->analyze

Figure 1. General workflow for Protein Precipitation (PPT).
Experimental Protocol: Protein Precipitation

Materials:

  • Human plasma with K2EDTA as anticoagulant

  • This compound internal standard (IS) working solution

  • Acetonitrile (HPLC grade), chilled to -20°C[9]

  • Microcentrifuge tubes (acetone-compatible)

  • Centrifuge capable of >13,000 x g

  • Nitrogen evaporator

  • LC-MS/MS mobile phase for reconstitution

Procedure:

  • Pipette 100 µL of the plasma sample into a microcentrifuge tube.

  • Spike with the appropriate volume of this compound IS solution.

  • Add 400 µL of ice-cold acetonitrile to the tube.[9]

  • Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.

  • Incubate the samples at -20°C for at least 60 minutes to enhance protein precipitation.[9]

  • Centrifuge the tubes for 10 minutes at 13,000-15,000 x g to pellet the precipitated proteins.[9]

  • Carefully transfer the supernatant to a clean tube, ensuring the protein pellet is not disturbed.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried extract in 100-200 µL of mobile phase.

  • Vortex briefly, and transfer the solution to an autosampler vial for LC-MS/MS analysis.

Liquid-Liquid Extraction (LLE)

LLE separates analytes from interferences by partitioning the sample between two immiscible liquid phases, typically an aqueous sample and a water-immiscible organic solvent.[8] The choice of organic solvent is critical for achieving high extraction recovery. LLE generally produces a cleaner sample than PPT and is effective at removing salts and other highly polar interferences.[5]

LLE_Workflow plasma Plasma Sample (e.g., 800 µL) + this compound (IS) add_solvent Add Extraction Solvent (e.g., MtBE:Hexane) plasma->add_solvent vortex Vortex to Mix add_solvent->vortex centrifuge Centrifuge for Phase Separation vortex->centrifuge organic_phase Collect Organic Phase centrifuge->organic_phase evaporate Evaporate to Dryness (under Nitrogen) organic_phase->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze Inject into LC-MS/MS reconstitute->analyze

Figure 2. General workflow for Liquid-Liquid Extraction (LLE).
Experimental Protocol: Liquid-Liquid Extraction

This protocol is adapted from a validated method for fluticasone furoate bioanalysis.[4]

Materials:

  • Human plasma (K2EDTA)

  • This compound IS working solution

  • Extraction Solvent: Methyl-tert-Butyl-Ether (MtBE):Hexane (60:40, v/v)[4]

  • Centrifuge tubes

  • Centrifuge

  • Nitrogen evaporator

  • LC-MS/MS mobile phase for reconstitution

Procedure:

  • Pipette 800 µL of the plasma sample into a centrifuge tube.[4]

  • Spike with the appropriate volume of this compound IS solution.

  • Add 3 mL of the MtBE:Hexane (60:40) extraction solvent.

  • Cap the tube and vortex for 5-10 minutes to ensure efficient extraction.

  • Centrifuge for 10 minutes at approximately 3000 rpm to separate the aqueous and organic layers.[4]

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic extract to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in a suitable volume (e.g., 200 µL) of mobile phase.[4]

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Solid-Phase Extraction (SPE)

SPE is a highly selective and efficient sample preparation technique that can provide the cleanest extracts and allows for significant analyte concentration.[5][10] The method involves passing the sample through a solid sorbent bed that retains the analyte. Interfering components are washed away, and the analyte is then eluted with a small volume of an appropriate solvent. Reversed-phase SPE (e.g., using a C18 sorbent) is commonly employed for moderately non-polar compounds like fluticasone furoate.[1][2]

SPE_Workflow pretreat Pre-treat Plasma Sample + this compound (IS) condition 1. Condition SPE Cartridge (e.g., Methanol) equilibrate 2. Equilibrate Cartridge (e.g., Water) condition->equilibrate load 3. Load Sample equilibrate->load wash 4. Wash Cartridge (Remove Interferences) load->wash elute 5. Elute Analyte (e.g., Dichloromethane) wash->elute evaporate Evaporate Eluate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze Inject into LC-MS/MS reconstitute->analyze

Figure 3. General workflow for Solid-Phase Extraction (SPE).
Experimental Protocol: Solid-Phase Extraction

This protocol is a general procedure based on methods developed for fluticasone analogues.[1][2]

Materials:

  • Human plasma (K2EDTA)

  • This compound IS working solution

  • Reversed-phase SPE cartridges (e.g., C18)

  • Methanol (B129727) (HPLC grade)

  • Deionized water

  • Wash solution (e.g., 25% Methanol in water)[2]

  • Elution solvent (e.g., Dichloromethane)[2]

  • SPE vacuum manifold

  • Nitrogen evaporator

  • LC-MS/MS mobile phase for reconstitution

Procedure:

  • Sample Pre-treatment: Pipette 500 µL of plasma into a tube, spike with IS, and dilute with an equal volume of water or a weak buffer to reduce viscosity.[2][5]

  • Condition: Condition the SPE cartridge by passing 1 mL of methanol through the sorbent.

  • Equilibrate: Equilibrate the cartridge by passing 1 mL of deionized water. Do not allow the sorbent bed to dry.

  • Load: Load the pre-treated sample onto the cartridge and allow it to pass through slowly.

  • Wash: Wash the cartridge with 1 mL of water, followed by 1 mL of 25% methanol to remove polar interferences.[2]

  • Dry: Dry the cartridge under vacuum for 5 minutes to remove residual wash solvent.

  • Elute: Elute the analyte by passing 1 mL of dichloromethane (B109758) through the cartridge into a clean collection tube.[2]

  • Evaporate: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute: Reconstitute the dried extract in 200 µL of mobile phase for LC-MS/MS analysis.[2]

Quantitative Data Summary

The choice of sample preparation technique significantly impacts method performance. The following tables summarize quantitative data from published bioanalytical methods for fluticasone furoate and its analogue, fluticasone propionate.

Table 1: Comparison of Sample Preparation Method Performance

Analyte Preparation Method LLOQ (pg/mL) Recovery (%) Matrix Reference
Fluticasone Furoate LLE (MtBE:Hexane) 0.100 Not Reported Human Plasma [4]
Fluticasone Furoate PPT followed by SPE (C18) 0.500 90 - 115 Human Plasma [1]
Fluticasone Propionate SPE (Oasis MAX) 1.009 Not Reported Human Plasma [10]
Fluticasone Propionate SPE (Oasis MCX) 0.2 ≥85 Human Plasma [3][11]

| Fluticasone Propionate | PPT followed by SPE (C18) | 0.200 | Not Reported | Human Plasma |[2] |

Table 2: Example LC-MS/MS Parameters for Fluticasone Furoate Analysis

Parameter Condition Reference
LC System Shimadzu Prominence UFLC or Agilent 1290 Infinity II [1][4]
Analytical Column C18, 50x3mm, 2.6 µm (or similar reversed-phase) [4]
Mobile Phase A 0.01% Ammonium Hydroxide in Water [4]
Mobile Phase B Methanol (100%) [4]
Flow Rate 0.5 - 0.9 mL/min [4][12]
Injection Volume 5 - 20 µL [1][11]
MS System SCIEX API 6500 or Agilent 6495C Triple Quadrupole [1][4]
Ionization Mode Positive Electrospray Ionization (ESI+) [1][13]
MRM Transition (FF) m/z 539 → 293 [4]

| MRM Transition (FF-d5) | m/z 544 → 293 |[4] |

Conclusion

The selection of an appropriate sample preparation technique is crucial for the successful bioanalysis of Fluticasone furoate.

  • Protein Precipitation offers a rapid but potentially less clean extraction, suitable for higher concentration samples or initial screening.

  • Liquid-Liquid Extraction provides a good balance of cleanliness, recovery, and simplicity, as demonstrated by its use in an ultra-sensitive assay with an LLOQ of 0.1 pg/mL.[4]

  • Solid-Phase Extraction , often combined with an initial protein precipitation step, delivers the cleanest extracts and highest concentration factors, making it ideal for achieving the lowest limits of quantification (sub-pg/mL).[1][2]

The final choice of method will depend on the specific requirements of the study, including the desired LLOQ, available instrumentation, sample volume, and throughput needs. For all methods, the use of a stable isotope-labeled internal standard like this compound is essential to ensure accuracy and precision.

References

Application of Fluticasone Furoate-d5 in Pharmacokinetic Studies: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Fluticasone (B1203827) furoate-d5 as an internal standard in pharmacokinetic (PK) studies of fluticasone furoate. The use of a stable isotope-labeled internal standard like Fluticasone furoate-d5 is crucial for achieving accurate and precise quantification of the analyte in biological matrices, a cornerstone of robust drug development.[1][2][3]

Introduction to Fluticasone Furoate and the Role of Deuterated Internal Standards

Fluticasone furoate is a synthetic trifluorinated corticosteroid with potent anti-inflammatory activity, commonly used in the treatment of allergic rhinitis and asthma.[4][5][6] Due to its low systemic bioavailability and consequently low plasma concentrations, highly sensitive and reliable bioanalytical methods are required for its pharmacokinetic characterization.[7][8][9]

Deuterated internal standards, such as this compound, are considered the gold standard in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][3][10] By replacing five hydrogen atoms with deuterium, this compound is chemically identical to fluticasone furoate but has a distinct mass-to-charge ratio (m/z).[1] This allows it to be differentiated by the mass spectrometer while co-eluting with the analyte, thereby compensating for variability in sample preparation, matrix effects, and instrument response.[1][2][3]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of fluticasone furoate from a study in healthy subjects who received a single 880 µg intranasal dose. This data was generated using an ultra-sensitive analytical method employing this compound as the internal standard.[7][11]

Table 1: Pharmacokinetic Parameters of Intranasal Fluticasone Furoate (880 µg)

ParameterMean ± SDMedian (Range)
Cmax (pg/mL) 13.05 ± 7.59-
Tmax (h) -1.33 (0.75–6.00)
AUCt (pg/mLh) 148.48 ± 77.76-
AUCinf (pg/mLh) 279.07 ± 187.81-
t1/2 (h) 31.67 ± 29.23-

Data sourced from a study in healthy subjects.[4][7]

Table 2: Pharmacokinetic Parameters of Intravenous Fluticasone Furoate (250 µg)

ParameterGeometric Mean (95% CI)
Clearance (L/h) 57.45 (45.51–72.52)
Volume of Distribution (L) 608.4 (375.4–985.8)
t1/2 (h) 15.12 (11.82–19.35)

Data sourced from a study in healthy subjects.[4][7]

Experimental Protocols

Bioanalytical Method for Fluticasone Furoate in Human Plasma

This protocol outlines a validated LC-MS/MS method for the quantification of fluticasone furoate in human plasma using this compound as an internal standard.[7]

1. Sample Preparation (Liquid-Liquid Extraction)

  • Pipette 0.800 mL of human plasma (containing K2EDTA as anticoagulant) into a clean polypropylene (B1209903) tube.

  • Add the internal standard solution (this compound, 300 pg/mL).

  • Add the extraction solvent, a mixture of Methyl-tert-Butyl-Ether (MtBE) and Hexane (60:40 v/v).

  • Vortex the mixture to ensure thorough mixing and extraction.

  • Centrifuge the samples to separate the organic and aqueous layers.

  • Transfer the organic (upper) layer to a new tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Reconstitute the dried residue in the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A suitable C18 reversed-phase column.

    • Mobile Phase: A gradient of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) with 0.1% formic acid).

    • Flow Rate: A typical flow rate for analytical LC.

    • Injection Volume: A small volume of the reconstituted sample.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive ion electrospray ionization (ESI+).

    • Scan Mode: Multiple Reaction Monitoring (MRM).

    • Mass Transitions:

      • Fluticasone furoate: 539 -> 293 m/z.[7]

      • This compound: 544 -> 293 m/z.[7]

    • Data Analysis:

      • Integrate the peak areas for both the analyte and the internal standard.

      • Calculate the peak area ratio of the analyte to the internal standard.

      • Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations. A linear regression with 1/x² weighting is commonly used.[7]

      • Determine the concentration of fluticasone furoate in the unknown samples by interpolating their peak area ratios from the calibration curve.

3. Method Validation

The bioanalytical method should be fully validated according to regulatory guidelines, assessing parameters such as:

  • Linearity: The calibration range for fluticasone furoate is typically from 0.100 to 100 pg/mL.[7]

  • Accuracy and Precision: Inter-day precision (%CV) should be ≤ 5.6% and accuracy should be within 91.8% to 101.6%.[7]

  • Selectivity and Specificity: No significant interference from endogenous matrix components should be observed at the retention times of the analyte and internal standard.

  • Matrix Effect: The ionization of the analyte should not be suppressed or enhanced by the biological matrix.

  • Recovery: The efficiency of the extraction process.

  • Stability: The stability of the analyte in the biological matrix under various storage and processing conditions.

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma_Sample Plasma Sample (0.8 mL) Add_IS Add this compound Plasma_Sample->Add_IS LLE Liquid-Liquid Extraction (MtBE:Hexane) Add_IS->LLE Centrifuge Centrifugation LLE->Centrifuge Evaporate Evaporation (Nitrogen) Centrifuge->Evaporate Reconstitute Reconstitution in Mobile Phase Evaporate->Reconstitute LC_Separation LC Separation (C18 Column) Reconstitute->LC_Separation MS_Detection MS/MS Detection (MRM) FF: 539->293 FF-d5: 544->293 LC_Separation->MS_Detection Peak_Integration Peak Area Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Calibration_Curve Calibration Curve (1/x² weighting) Ratio_Calculation->Calibration_Curve Concentration_Determination Determine Concentration Calibration_Curve->Concentration_Determination

Caption: Bioanalytical workflow for the quantification of fluticasone furoate.

Logical Relationship of Deuterated Internal Standard

G cluster_variability Sources of Analytical Variability Analyte Fluticasone Furoate (Analyte) Sample_Prep_Loss Sample Preparation Loss Analyte->Sample_Prep_Loss Matrix_Effects Matrix Effects (Ion Suppression/Enhancement) Analyte->Matrix_Effects Instrument_Drift Instrument Response Drift Analyte->Instrument_Drift IS This compound (IS) IS->Sample_Prep_Loss IS->Matrix_Effects IS->Instrument_Drift Correction Correction via Peak Area Ratio Sample_Prep_Loss->Correction Matrix_Effects->Correction Instrument_Drift->Correction Accurate_Quant Accurate & Precise Quantification Correction->Accurate_Quant

Caption: How deuterated standards correct for analytical variability.

Glucocorticoid Signaling Pathway

G cluster_nucleus FF Fluticasone Furoate GR_complex Glucocorticoid Receptor (GR) - HSP Complex FF->GR_complex Binds in cytoplasm FF_GR FF-GR Complex GR_complex->FF_GR HSP dissociates Nucleus Nucleus FF_GR->Nucleus Translocates NFkB NF-κB Pro_inflammatory Pro-inflammatory Gene Transcription NFkB->Pro_inflammatory Inflammation_Resolution Resolution of Inflammation Pro_inflammatory->Inflammation_Resolution Inhibited by reduced transcription Anti_inflammatory Anti-inflammatory Gene Transcription Anti_inflammatory->Inflammation_Resolution FF_GR_n FF-GR Complex FF_GR_n->NFkB Transrepression (Inhibition) FF_GR_n->Anti_inflammatory Transactivation

Caption: Simplified glucocorticoid anti-inflammatory signaling pathway.

References

Application Notes and Protocols: The Use of Fluticasone Furoate-d5 in Respiratory Drug Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of Fluticasone (B1203827) furoate-d5, a deuterated stable isotope of the synthetic corticosteroid Fluticasone furoate, in the field of respiratory drug research. This document details its primary application as an internal standard in quantitative bioanalysis, particularly in pharmacokinetic (PK) and drug metabolism studies, and provides protocols for its use.

Introduction to Fluticasone Furoate and the Role of Deuterated Standards

Fluticasone furoate is a potent synthetic trifluorinated corticosteroid used in the long-term management of asthma and allergic rhinitis.[1] It exerts its anti-inflammatory effects by binding with high affinity to glucocorticoid receptors.[2][3][4] In respiratory research, accurate quantification of Fluticasone furoate in biological matrices is crucial for understanding its pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME).

Deuterated standards, such as Fluticasone furoate-d5, are indispensable tools in modern bioanalytical techniques like liquid chromatography-mass spectrometry (LC-MS).[5][6][7] By replacing five hydrogen atoms with deuterium, this compound becomes chemically identical to the parent drug but has a distinct molecular weight. This property allows it to be used as an ideal internal standard, co-eluting with the analyte and compensating for variability in sample preparation, matrix effects, and instrument response, thereby ensuring accurate and precise quantification.[5][7] The European Medicines Agency (EMA) has highlighted the importance of stable isotope-labeled internal standards in over 90% of bioanalytical method validations submitted.[5]

Quantitative Bioanalysis using this compound

This compound is predominantly used as an internal standard for the quantification of Fluticasone furoate in biological samples such as plasma.[8] LC-MS/MS is the analytical method of choice due to its high sensitivity and specificity, which is necessary to measure the low systemic bioavailability and resulting low plasma concentrations of inhaled Fluticasone furoate.[8][9]

Summary of Bioanalytical Method Parameters

The following table summarizes key quantitative data and parameters from validated bioanalytical methods for Fluticasone furoate using this compound as an internal standard.

ParameterValueReference
Instrumentation Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[8][9]
Internal Standard This compound[8]
Biological Matrix Human Plasma (with K2EDTA as anticoagulant)[8]
Calibration Range 0.100–100 pg/mL[8]
0.5–100 pg/mL[9]
Lower Limit of Quantification (LLOQ) 0.1 pg/mL[8]
0.5 pg/mL[9]
1 pg/mL[10]
Internal Standard Concentration 300 pg/mL[8]
Sample Volume 0.800 mL[8]
Linearity (Correlation Coefficient, r²) ≥ 0.999[8]
> 0.9972[9]
Ionization Mode Positive Ion Scan[8]
Mass Transition (Fluticasone furoate) 539 -> 293 (m/z)[8]
Mass Transition (this compound) 544 -> 293 (m/z)[8]

Experimental Protocols

Protocol for Quantification of Fluticasone Furoate in Human Plasma by LC-MS/MS

This protocol outlines a typical procedure for the analysis of Fluticasone furoate in plasma samples from pharmacokinetic studies.

3.1.1. Materials and Reagents

  • Human plasma with K2EDTA

  • Fluticasone furoate reference standard

  • This compound (internal standard)

  • Methyl-tert-Butyl-Ether (MtBE)

  • Hexane

  • Methanol (HPLC or LC-MS grade)

  • Ammonium Trifluoroacetate buffer

  • Purified water (ASTM-I grade)

  • Polypropylene (B1209903) tubes

3.1.2. Sample Preparation (Liquid-Liquid Extraction)

  • Thaw plasma samples at room temperature.

  • Pipette 0.800 mL of each plasma sample, calibration standard, and quality control sample into separate polypropylene tubes.

  • Add a specified amount of this compound internal standard solution (e.g., to achieve a final concentration of 300 pg/mL) to each tube, except for blank samples.

  • Vortex mix the samples for 30 seconds.

  • Add the extraction solvent, a mixture of Methyl-tert-Butyl-Ether (MtBE) and Hexane (60:40 v/v).

  • Vortex mix vigorously for 5-10 minutes.

  • Centrifuge the samples at approximately 4°C for 10 minutes at 3000 rpm to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a clean set of polypropylene tubes.

  • Evaporate the organic solvent to dryness under a stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in the mobile phase (e.g., Methanol: 1mM Ammonium Trifluoroacetate buffer, 90:10 v/v).

  • Vortex mix to ensure complete dissolution.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

3.1.3. LC-MS/MS Analysis

  • Liquid Chromatography:

    • Column: A suitable C18 reversed-phase column (e.g., Reprosil Gold 100 C18, 2 µm, 100 x 2 mm).

    • Mobile Phase: A gradient or isocratic elution using a mixture of an organic solvent (e.g., Methanol) and an aqueous buffer (e.g., 1mM Ammonium Trifluoroacetate).

    • Flow Rate: A typical flow rate is 0.2 mL/min.

    • Column Temperature: Maintain at a constant temperature (e.g., 50°C).

    • Injection Volume: Inject a small volume of the reconstituted sample (e.g., 10 µL).

  • Mass Spectrometry:

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • Monitor the precursor-to-product ion transitions for Fluticasone furoate (e.g., m/z 539 -> 293) and this compound (e.g., m/z 544 -> 293).[8]

    • Optimize instrument parameters such as capillary temperature, sheath gas, and auxiliary gas flow rates.

3.1.4. Data Analysis

  • Integrate the peak areas for both Fluticasone furoate and this compound.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

  • Use a weighted linear regression (e.g., 1/x²) to fit the calibration curve.

  • Determine the concentration of Fluticasone furoate in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for a pharmacokinetic study utilizing this compound as an internal standard.

G cluster_0 Sample Collection & Processing cluster_1 Bioanalysis cluster_2 Pharmacokinetic Analysis Sample_Collection Blood Sample Collection (K2EDTA tubes) Centrifugation Centrifugation to separate plasma Sample_Collection->Centrifugation Plasma_Storage Plasma Storage (-80°C) Centrifugation->Plasma_Storage Spiking Spiking with This compound (IS) Plasma_Storage->Spiking Sample_Preparation Plasma Sample Preparation (Liquid-Liquid Extraction) LC_MS_MS LC-MS/MS Analysis Sample_Preparation->LC_MS_MS Spiking->Sample_Preparation Data_Analysis Data Analysis LC_MS_MS->Data_Analysis PK_Modeling Pharmacokinetic Modeling (e.g., Cmax, Tmax, AUC) Data_Analysis->PK_Modeling

Caption: Bioanalytical workflow for pharmacokinetic studies using this compound.

Signaling Pathway of Fluticasone Furoate

Fluticasone furoate, as a glucocorticoid, exerts its anti-inflammatory effects through the glucocorticoid receptor (GR) signaling pathway.

G cluster_0 Cell Cytoplasm cluster_1 Cell Nucleus FF Fluticasone Furoate GR Glucocorticoid Receptor (GR) FF->GR Binds HSP Heat Shock Proteins FF_GR Activated FF-GR Complex GR->FF_GR Conformational Change & HSP Dissociation FF_GR_dimer FF-GR Dimer FF_GR->FF_GR_dimer Nuclear Translocation & Dimerization GRE Glucocorticoid Response Elements (GREs) FF_GR_dimer->GRE Binds to NFkB_AP1 Pro-inflammatory Transcription Factors (NF-κB, AP-1) FF_GR_dimer->NFkB_AP1 Inhibits Gene_Activation Increased Transcription of Anti-inflammatory Genes (e.g., Annexin-1, SLPI) GRE->Gene_Activation Activates Gene_Repression Decreased Transcription of Pro-inflammatory Genes (e.g., Cytokines, Chemokines) NFkB_AP1->Gene_Repression Leads to

Caption: Glucocorticoid receptor signaling pathway modulated by Fluticasone furoate.

Conclusion

This compound is a critical tool in respiratory drug research, enabling accurate and precise quantification of Fluticasone furoate in biological matrices. Its use as an internal standard in LC-MS/MS-based bioanalytical methods is essential for robust pharmacokinetic and drug metabolism studies, which are fundamental to the development and regulatory approval of new respiratory therapies. The protocols and data presented here provide a framework for the implementation of this compound in a research setting.

References

Application Note: Determination of Fluticasone Furoate in Nasal Spray Formulations by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and validated analytical method for the quantitative determination of fluticasone (B1203827) furoate in nasal spray formulations using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The described method is specific, accurate, precise, and stability-indicating, making it suitable for routine quality control and stability testing of fluticasone furoate nasal spray products. This document provides a comprehensive protocol, including sample preparation, chromatographic conditions, and method validation parameters, to facilitate implementation in a laboratory setting.

Introduction

Fluticasone furoate is a synthetic trifluorinated corticosteroid with potent anti-inflammatory activity used in the treatment of allergic rhinitis.[1][2] It is the active pharmaceutical ingredient (API) in several nasal spray formulations. Accurate and reliable analytical methods are crucial for the quality control of these pharmaceutical products to ensure their safety and efficacy.[3] High-Performance Liquid Chromatography (HPLC) is a widely utilized technique in pharmaceutical analysis due to its sensitivity, selectivity, and versatility.[3] This application note presents a detailed HPLC method for the quantification of fluticasone furoate in nasal spray suspensions.

Experimental

Materials and Reagents
  • Fluticasone Furoate Reference Standard (USP or equivalent)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Orthophosphoric acid (OPA) (AR grade)

  • Potassium dihydrogen phosphate (B84403) (AR grade)

  • Water (Milli-Q or equivalent)

  • Fluticasone Furoate Nasal Spray samples

Instrumentation

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is required.

  • Chromatographic Column: A C18 column is typically used. Examples include Kromasil C18 (250 mm x 4.6 mm, 5 µm) or Inertsil ODS C18 (250 mm x 4.6 mm, 5 µm).[1][3]

  • Detector: UV detector set at an appropriate wavelength, typically around 236-264 nm.[1][3][4]

Analytical Method

Standard Solution Preparation
  • Stock Standard Solution: Accurately weigh and dissolve an appropriate amount of Fluticasone Furoate Reference Standard in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to obtain a known concentration.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to achieve concentrations spanning the expected range of the sample solutions.

Sample Solution Preparation
  • Accurately weigh a portion of the fluticasone furoate nasal spray formulation.

  • Transfer the sample to a suitable volumetric flask.

  • Add a diluent (e.g., a mixture of acetonitrile and water) and sonicate to ensure complete dissolution and extraction of the active ingredient.

  • Dilute to the mark with the diluent and mix well.

  • Filter the solution through a 0.45 µm nylon or PVDF syringe filter before injection into the HPLC system.

Chromatographic Conditions

The following table summarizes typical chromatographic conditions for the analysis of fluticasone furoate.

ParameterCondition 1Condition 2
Column Kromasil C18 (250 mm x 4.6 mm, 5 µm)[3]Inertsil ODS C18 (250 mm x 4.6 mm, 5 µm)[1]
Mobile Phase Methanol and 0.1% Orthophosphoric Acid in water (80:20 v/v)[3]Mobile Phase A: 20.35mM Phosphate buffer (pH 3.0)Mobile Phase B: 100% Acetonitrile (Gradient)[1]
Flow Rate 0.9 mL/min[3]1.0 mL/min[1]
Injection Volume 10 µL20 µL
Column Temperature Ambient30°C[1]
Detection Wavelength 264 nm[3]236 nm[1]
Run Time ~ 10 minutes~ 30 minutes (including gradient re-equilibration)[1]
Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines (Q2(R1)). Key validation parameters are summarized below.

Validation ParameterAcceptance CriteriaTypical Results
Specificity The peak for fluticasone furoate should be well-resolved from any other peaks (e.g., excipients, degradation products).The method is specific, with no interference from placebo or known impurities at the retention time of fluticasone furoate.
Linearity Correlation coefficient (r²) ≥ 0.999The method demonstrates excellent linearity over the concentration range of 5-15 µg/mL.[1]
Accuracy (% Recovery) 98.0% - 102.0%Mean recoveries are typically within 99-101%.
Precision (RSD%) Repeatability (Intra-day): RSD ≤ 2.0%Intermediate Precision (Inter-day): RSD ≤ 2.0%The method is precise with RSD values well below the acceptance criteria.
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1LOD for fluticasone furoate was found to be 0.1 µg/mL.[1]
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1LOQ for fluticasone furoate was found to be 0.2 µg/mL.[1]
Robustness The method should remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, mobile phase composition, pH).The method is robust, showing no significant changes in results with minor variations in experimental conditions.

Experimental Workflow and Data Analysis

The overall workflow for the determination of fluticasone furoate in a nasal spray formulation is depicted in the following diagram.

Fluticasone Furoate Analysis Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing and Analysis Nasal_Spray_Sample Weigh Nasal Spray Sample Extraction_Dilution Extract and Dilute Sample Nasal_Spray_Sample->Extraction_Dilution Reference_Standard Prepare Reference Standard HPLC_Injection Inject into HPLC System Reference_Standard->HPLC_Injection Filtration Filter Sample Solution Extraction_Dilution->Filtration Filtration->HPLC_Injection Chromatographic_Separation Chromatographic Separation (C18 Column) HPLC_Injection->Chromatographic_Separation UV_Detection UV Detection Chromatographic_Separation->UV_Detection Peak_Integration Integrate Peak Areas UV_Detection->Peak_Integration Calibration_Curve Generate Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantify Fluticasone Furoate Calibration_Curve->Quantification Final_Report Generate Final Report Quantification->Final_Report

Caption: Workflow for Fluticasone Furoate Analysis.

Logical Relationship of Method Validation Parameters

The relationship between the different validation parameters ensures the reliability of the analytical method.

Method Validation Relationships Specificity Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Linearity Linearity & Range Linearity->Accuracy Linearity->Precision Reliable_Method Reliable Analytical Method Accuracy->Reliable_Method Precision->Reliable_Method LOD_LOQ LOD & LOQ LOD_LOQ->Reliable_Method Robustness Robustness Robustness->Reliable_Method System_Suitability System Suitability System_Suitability->Reliable_Method

Caption: Interrelation of Method Validation Parameters.

Conclusion

The described RP-HPLC method is demonstrated to be suitable for the routine quality control analysis of fluticasone furoate in nasal spray formulations. The method is simple, rapid, and provides accurate and precise results. Adherence to the detailed protocols and validation procedures outlined in this application note will ensure reliable and consistent quantification of fluticasone furoate, contributing to the overall quality assurance of the final pharmaceutical product.

References

Application Note: Solid-Phase Extraction Protocol for Fluticasone Furoate-d5 in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the solid-phase extraction (SPE) of Fluticasone furoate-d5 from human plasma. Fluticasone furoate is a synthetic trifluorinated corticosteroid used in the treatment of asthma and allergic rhinitis.[1] The use of a deuterated internal standard, such as this compound, is crucial for accurate quantification in bioanalytical methods, typically employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). Due to the low systemic bioavailability of inhaled Fluticasone furoate, a sensitive and robust analytical method is required for its quantification in biological matrices.[1] This protocol outlines a reproducible SPE procedure using a C18 reversed-phase sorbent, designed for high recovery and removal of plasma matrix components prior to instrumental analysis.

Introduction

Fluticasone furoate exerts its anti-inflammatory effects by binding to and activating the glucocorticoid receptor (GR). This ligand-receptor complex then translocates to the nucleus, where it modulates the transcription of a wide range of genes involved in the inflammatory response. Understanding the precise concentration of Fluticasone furoate in systemic circulation is vital for pharmacokinetic and pharmacodynamic studies.

Solid-phase extraction is a widely used sample preparation technique in bioanalysis. It offers significant advantages over liquid-liquid extraction, including higher analyte recovery, reduced solvent consumption, and the potential for automation. The selection of the appropriate SPE sorbent and optimization of the extraction protocol are critical for achieving accurate and precise results. This protocol is intended for researchers, scientists, and drug development professionals requiring a reliable method for the extraction of this compound from human plasma.

Glucocorticoid Receptor Signaling Pathway

Fluticasone furoate, as a glucocorticoid, acts primarily through the glucocorticoid receptor signaling pathway. The binding of Fluticasone furoate to the cytoplasmic GR initiates a conformational change, leading to the dissociation of chaperone proteins. The activated GR-ligand complex then translocates to the nucleus, where it can either directly bind to Glucocorticoid Response Elements (GREs) on DNA to activate gene transcription or interact with other transcription factors to repress the expression of pro-inflammatory genes.

Glucocorticoid Receptor Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FF Fluticasone Furoate GR_complex GR + Chaperones FF->GR_complex Binding Activated_GR Activated GR-FF Complex GR_complex->Activated_GR Conformational Change (Chaperone Dissociation) Activated_GR_nuc Activated GR-FF Complex Activated_GR->Activated_GR_nuc Nuclear Translocation GRE GRE Gene_Activation Gene Activation (Anti-inflammatory proteins) GRE->Gene_Activation Transcription Transcription_Factors Other Transcription Factors (e.g., NF-κB) Gene_Repression Gene Repression (Pro-inflammatory proteins) Transcription_Factors->Gene_Repression Inhibition Activated_GR_nuc->GRE Binding Activated_GR_nuc->Transcription_Factors Tethering

Caption: Glucocorticoid Receptor Signaling Pathway for Fluticasone Furoate.

Experimental Protocol: Solid-Phase Extraction of this compound from Human Plasma

This protocol is a composite method based on established procedures for Fluticasone furoate and other corticosteroids in biological matrices. It is recommended to optimize the volumes and concentrations for your specific application and analytical instrumentation.

Materials and Reagents:

  • Human plasma (K2EDTA)

  • This compound internal standard solution

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (88%)

  • C18 SPE cartridges (e.g., 1 mL, 30 mg)

  • Centrifuge

  • SPE vacuum manifold

  • Evaporation system (e.g., nitrogen evaporator)

  • Vortex mixer

Procedure:

SPE Workflow for this compound cluster_sample_prep 1. Sample Preparation cluster_spe 2. Solid-Phase Extraction cluster_final_prep 3. Final Preparation Plasma 500 µL Human Plasma IS Spike with This compound IS Plasma->IS Precipitation Add 500 µL Acetonitrile (Protein Precipitation) IS->Precipitation Vortex_Centrifuge Vortex & Centrifuge Precipitation->Vortex_Centrifuge Supernatant Collect Supernatant Vortex_Centrifuge->Supernatant Load Load Supernatant Supernatant->Load Condition Condition SPE Cartridge (1 mL Methanol) Equilibrate Equilibrate SPE Cartridge (1 mL Water) Condition->Equilibrate Equilibrate->Load Wash Wash Cartridge (1 mL 10% Methanol in Water) Load->Wash Elute Elute Analyte (1 mL Methanol) Wash->Elute Evaporate Evaporate to Dryness (Nitrogen Stream) Elute->Evaporate Reconstitute Reconstitute in 100 µL Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Solid-Phase Extraction Workflow for this compound.

  • Sample Pre-treatment:

    • To a 0.5 mL aliquot of human plasma in a microcentrifuge tube, add the internal standard solution (this compound).

    • Add 0.5 mL of acetonitrile to precipitate plasma proteins.

    • Vortex the mixture for 30 seconds.

    • Centrifuge at 10,000 x g for 5 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean tube.

  • SPE Cartridge Conditioning and Equilibration:

    • Place the C18 SPE cartridges on a vacuum manifold.

    • Condition the cartridges by passing 1 mL of methanol through the sorbent.

    • Equilibrate the cartridges by passing 1 mL of HPLC-grade water. Do not allow the sorbent to dry out.

  • Sample Loading:

    • Load the supernatant from the pre-treatment step onto the equilibrated SPE cartridges.

    • Apply a gentle vacuum to draw the sample through the sorbent at a flow rate of approximately 1 mL/min.

  • Washing:

    • Wash the cartridges with 1 mL of 10% methanol in water to remove polar interferences.

    • Dry the cartridges under vacuum for 5 minutes to remove any residual wash solution.

  • Elution:

    • Place clean collection tubes in the manifold.

    • Elute the analyte and internal standard by passing 1 mL of methanol through the cartridges.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 100 µL of the initial mobile phase of the LC-MS/MS system.

    • Vortex briefly and transfer to an autosampler vial for analysis.

Quantitative Data

The following table summarizes typical performance characteristics of bioanalytical methods for Fluticasone furoate and related compounds utilizing solid-phase extraction. These values are indicative and may vary depending on the specific LC-MS/MS instrumentation and method parameters.

ParameterValueMatrixNotes
Linearity Range 0.5 - 100 pg/mLHuman PlasmaFor Fluticasone furoate, with Fluticasone furoate-d3 as internal standard.[1]
Lower Limit of Quantification (LLOQ) 0.5 pg/mLHuman PlasmaFor Fluticasone furoate.[1]
Recovery 90 - 115%Human PlasmaOverall method recovery for QC samples of Fluticasone furoate.[1]

Conclusion

This application note provides a comprehensive solid-phase extraction protocol for the determination of this compound in human plasma. The described method, incorporating protein precipitation followed by reversed-phase SPE, is designed to yield clean extracts and high analyte recovery, making it suitable for sensitive and robust bioanalytical applications. The provided workflow and signaling pathway diagrams offer a clear visual representation of the experimental and biological processes involved. Researchers are encouraged to adapt and validate this protocol for their specific laboratory conditions and analytical requirements.

References

Application Notes and Protocols for Bioanalytical Method Validation of Fluticasone Furoate Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

These application notes provide a comprehensive guide for the validation of a bioanalytical method for the quantification of fluticasone (B1203827) furoate in a biological matrix, such as human plasma, using a deuterated internal standard (IS). The methodology is based on Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and selectivity required for the low plasma concentrations of fluticasone furoate following therapeutic administration.[1] The validation parameters outlined adhere to the principles of the FDA and ICH M10 guidelines for bioanalytical method validation.[2][3][4][5][6][7]

Fluticasone furoate is a synthetic corticosteroid used in the treatment of allergic rhinitis and asthma.[1] Accurate and reliable quantification of this compound in biological samples is crucial for pharmacokinetic and toxicokinetic studies. The use of a stable isotope-labeled internal standard, such as fluticasone furoate-d3, is critical for correcting for variability during sample preparation and analysis.

Experimental Protocols

Materials and Reagents
  • Analytes: Fluticasone Furoate reference standard, Fluticasone Furoate-d3 (or other suitable deuterated standard) internal standard.

  • Biological Matrix: Human plasma (or other relevant biological fluid).

  • Reagents: HPLC-grade methanol (B129727), acetonitrile (B52724), water, and formic acid.

  • Equipment: Liquid chromatograph, tandem mass spectrometer, analytical balance, centrifuges, pipettes.

Stock and Working Solutions Preparation
  • Primary Stock Solutions: Prepare individual stock solutions of fluticasone furoate and the deuterated internal standard in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the fluticasone furoate stock solution with a mixture of water and organic solvent to create working standard solutions for calibration curve and quality control samples.

  • Internal Standard Working Solution: Prepare a working solution of the deuterated internal standard at an appropriate concentration.

Sample Preparation (Solid Phase Extraction - SPE)
  • Sample Pre-treatment: To 500 µL of plasma sample, add the internal standard working solution.

  • SPE Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., C18) with methanol followed by water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak organic solvent solution (e.g., 20% acetonitrile in water) to remove interferences.

  • Elution: Elute the analyte and internal standard with a stronger organic solvent (e.g., 50% methanol in water).

  • Evaporation and Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute the residue in a suitable volume of the mobile phase.

LC-MS/MS Conditions
  • LC Column: A reversed-phase C18 column is typically used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., methanol or acetonitrile with 0.1% formic acid) is common.

  • Flow Rate: A typical flow rate is between 0.3 and 0.6 mL/min.

  • Injection Volume: 5-15 µL.[8]

  • Mass Spectrometer: A triple quadrupole mass spectrometer is used.

  • Ionization Mode: Electrospray ionization (ESI) in positive mode.

  • MRM Transitions: Monitor specific precursor to product ion transitions for both fluticasone furoate and the deuterated internal standard. For example, a potential transition for fluticasone propionate (B1217596) (a similar molecule) is m/z 501.0 → 293.05.[9]

Bioanalytical Method Validation Parameters

The validation of the bioanalytical method should be performed to demonstrate its reliability and suitability for its intended purpose.[2][4][5][6] The following parameters should be assessed:

Selectivity and Specificity

The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Protocol:

    • Analyze blank matrix samples from at least six different sources.

    • Analyze blank matrix samples spiked with the analyte at the Lower Limit of Quantitation (LLOQ) and the internal standard.

    • Assess for any interfering peaks at the retention times of the analyte and the internal standard.

Linearity and Calibration Curve

The relationship between the instrument response and the known concentration of the analyte.

  • Protocol:

    • Prepare a series of calibration standards by spiking blank matrix with known concentrations of fluticasone furoate. A typical range could be 0.5 to 100 pg/mL.[1]

    • The calibration curve should consist of a blank, a zero standard (matrix with internal standard), and at least six non-zero concentration levels.

    • Analyze the calibration standards and plot the peak area ratio (analyte/internal standard) against the nominal concentration.

    • Perform a linear regression analysis with a suitable weighting factor (e.g., 1/x²).[1]

Accuracy and Precision

The closeness of the determined values to the nominal concentration (accuracy) and the degree of scatter between a series of measurements (precision).

  • Protocol:

    • Prepare Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low QC (LQC), medium QC (MQC), and high QC (HQC).

    • Analyze at least five replicates of each QC level in three separate analytical runs.

    • Calculate the mean concentration, percentage deviation from the nominal concentration (accuracy), and the coefficient of variation (CV%) for each level.

Recovery

The efficiency of the extraction procedure.

  • Protocol:

    • Compare the peak area of the analyte from extracted samples at three QC levels (LQC, MQC, HQC) to the peak area of the analyte from unextracted standards at the same concentration.

    • Calculate the recovery of the internal standard similarly.

Matrix Effect

The effect of co-eluting, undetected matrix components on the ionization of the analyte and internal standard.

  • Protocol:

    • Compare the peak area of the analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a neat solution at the same concentration.

    • Perform this at LQC and HQC levels using matrix from at least six different sources.

    • The matrix factor is calculated as the ratio of the peak response in the presence of matrix ions to the peak response in the absence of matrix ions.

Stability

The stability of the analyte in the biological matrix under different storage and handling conditions.

  • Protocol:

    • Freeze-Thaw Stability: Analyze QC samples after three freeze-thaw cycles.

    • Short-Term (Bench-Top) Stability: Analyze QC samples kept at room temperature for a specified period (e.g., 8 hours).

    • Long-Term Stability: Analyze QC samples after storage at the intended storage temperature (e.g., -70°C) for a period longer than the expected sample storage time.

    • Post-Preparative Stability: Analyze extracted QC samples that have been stored in the autosampler for a specified period (e.g., 20 hours at 2-8°C).

Data Presentation

Table 1: Linearity of Calibration Curve

ParameterAcceptance CriteriaResult
Calibration RangeAt least 6 non-zero points0.5 - 100 pg/mL
Regression ModelLinearLinear
Weighting Factore.g., 1/x²1/x²
Correlation Coefficient (r²)≥ 0.99> 0.9971

Table 2: Accuracy and Precision

QC LevelNominal Conc. (pg/mL)Mean Measured Conc. (pg/mL)Accuracy (%)Intra-day Precision (CV%)Inter-day Precision (CV%)
LLOQ0.5Value± 20%≤ 20%≤ 20%
LQC1.5Value± 15%≤ 15%≤ 15%
MQC50Value± 15%≤ 15%≤ 15%
HQC80Value± 15%≤ 15%≤ 15%

Table 3: Recovery and Matrix Effect

QC LevelMean Recovery (%)Mean Matrix Effect (%)
LQCValueValue
HQCValueValue

Table 4: Stability

Stability TestStorage ConditionDurationMean Accuracy (%)
Freeze-Thaw3 cycles-± 15%
Short-TermRoom Temperature8 hours± 15%
Long-Term-70°C38 days± 15%
Post-Preparative2-8°C20 hours± 15%

Visualization

Bioanalytical_Method_Validation_Workflow stock_solution Stock & Working Solution Preparation sample_prep Sample Preparation (e.g., SPE) stock_solution->sample_prep lc_ms_analysis LC-MS/MS Analysis sample_prep->lc_ms_analysis data_processing Data Processing lc_ms_analysis->data_processing selectivity Selectivity data_processing->selectivity linearity Linearity data_processing->linearity accuracy_precision Accuracy & Precision data_processing->accuracy_precision recovery Recovery data_processing->recovery matrix_effect Matrix Effect data_processing->matrix_effect stability Stability data_processing->stability

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects in Fluticasone Furoate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) for overcoming matrix effects in the bioanalysis of Fluticasone furoate using its deuterated internal standard, Fluticasone furoate-d5.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of Fluticasone furoate?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as Fluticasone furoate, due to co-eluting, undetected components in the sample matrix (e.g., plasma, serum, or media).[1][2] This phenomenon can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which can compromise the accuracy, precision, and sensitivity of quantitative analysis.[1] Given that Fluticasone furoate is often administered at low doses, leading to very low systemic concentrations, a sensitive and accurate bioanalytical method is crucial.[3][4] Matrix effects can introduce significant errors in pharmacokinetic and toxicological studies if not properly addressed.[5]

Q2: How does this compound help in overcoming matrix effects?

A2: this compound is a stable isotope-labeled (SIL) internal standard. Deuterated standards are considered the gold standard for quantitative LC-MS analysis because they have nearly identical chemical and physical properties to the analyte of interest.[5][6] this compound co-elutes with the non-labeled Fluticasone furoate, meaning it experiences the same degree of ion suppression or enhancement.[5] By adding a known concentration of this compound to every sample early in the workflow, the ratio of the analyte's peak area to the internal standard's peak area is used for quantification. This ratio remains consistent even if both signals are variably affected by the matrix, thus correcting for the matrix effect and significantly improving the accuracy and reproducibility of the results.[5][7][8]

Q3: When is the optimal stage to add this compound to my samples?

A3: The internal standard, this compound, should be added to your samples as early as possible during the sample preparation process. This ensures that it is subjected to the same experimental conditions, including potential loss during extraction and handling, as the target analyte. This practice provides the most accurate correction for both matrix effects and procedural variability.

Q4: Can I use this compound as an internal standard for other corticosteroids?

A4: While this compound is the ideal internal standard for Fluticasone furoate, its use for other corticosteroids is not recommended for achieving the highest accuracy. The fundamental principle of using a SIL internal standard is its near-identical physicochemical properties and chromatographic behavior to the analyte. Using it for other steroids, even structurally similar ones, may result in different retention times and differential matrix effects, where the analyte and internal standard are not affected by the matrix in the same way, leading to inaccurate quantification.[9]

Q5: What are some common causes of poor results even when using a deuterated internal standard?

A5: Even with a deuterated internal standard, several factors can lead to poor results:

  • Differential Matrix Effects: In some rare cases, slight differences in retention times between the analyte and the deuterated internal standard can expose them to different matrix microenvironments, leading to incomplete correction.[6][9]

  • High Protein Binding: Fluticasone propionate, a closely related compound, is known to have extremely high protein binding (>99%).[10] If the extraction procedure does not efficiently dissociate the analyte from plasma proteins, the recovery of the analyte and the internal standard may differ.

  • Non-Specific Binding: Fluticasone furoate is lipophilic and can exhibit significant non-specific binding to container surfaces like polypropylene (B1209903) tubes, which can lead to drug loss.[4][11]

  • Instability: Although generally stable, issues with the stability of deuterated standards in certain matrices or under specific storage conditions have been reported for other compounds.

  • Interferences: While multiple reaction monitoring (MRM) is highly selective, it doesn't always guarantee complete elimination of interferences.[6]

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
High Variability in QC Samples Inconsistent matrix effects between samples.1. Optimize Sample Preparation: Employ a more rigorous sample clean-up method like Solid Phase Extraction (SPE) to remove a larger portion of interfering matrix components.[10][12] 2. Chromatographic Separation: Adjust the chromatographic gradient to better separate Fluticasone furoate from the regions of significant ion suppression.[9] 3. Sample Dilution: If sensitivity allows, diluting the sample can reduce the concentration of matrix components.[13]
Low Analyte Recovery Inefficient extraction or non-specific binding.1. Optimize Extraction: For protein-bound drugs like Fluticasone furoate, ensure the protein precipitation step is effective. For SPE, evaluate different sorbents and elution solvents.[10] 2. Address Non-Specific Binding: Use low-binding tubes and plates for sample handling and storage.[4][11] Consider pre-conditioning containers with a solution of the analyte.
Analyte and IS Peak Area Ratio is Inconsistent Differential matrix effects or instability.1. Verify Co-elution: Ensure that the chromatographic peaks for Fluticasone furoate and this compound are sharp and co-elute as closely as possible. 2. Evaluate IS Stability: Conduct stability tests of the internal standard in the matrix under the experimental conditions.
Signal Suppression Observed Co-eluting matrix components are interfering with ionization.1. Post-Column Infusion Study: Perform a post-column infusion experiment to identify the retention time regions where matrix suppression is most significant. Adjust the chromatography to move the analyte peak away from these regions. 2. Change Ionization Source/Parameters: If available, try a different ionization source (e.g., APCI instead of ESI) or optimize source parameters to minimize the impact of matrix components.

Experimental Protocols & Data

Protocol 1: Sample Preparation using Protein Precipitation and SPE

This protocol is a general guideline for the extraction of Fluticasone furoate from human plasma and may require optimization.

  • Sample Pre-treatment: To 500 µL of plasma in a low-binding microcentrifuge tube, add 50 µL of this compound internal standard working solution. Vortex for 10 seconds.

  • Protein Precipitation: Add an appropriate volume of cold acetonitrile (B52724) (e.g., 3:1 ratio of acetonitrile to plasma). Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • SPE Column Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Sample Loading: Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of a weak organic solvent solution (e.g., 25% methanol in water) to remove polar interferences.[12]

  • Elution: Elute the analyte and internal standard with an appropriate volume of a strong organic solvent (e.g., dichloromethane (B109758) or methanol).[12]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume of the initial mobile phase (e.g., 200 µL).[12]

Protocol 2: Quantitative Assessment of Matrix Effect (Post-Extraction Spike Method)

This protocol allows for the quantitative evaluation of matrix effects.

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike Fluticasone furoate and this compound into the final reconstitution solvent.

    • Set B (Post-Spike Matrix): Extract blank plasma as per Protocol 1. Spike Fluticasone furoate and this compound into the final reconstituted extract.

    • Set C (Pre-Spike Matrix): Spike Fluticasone furoate and this compound into blank plasma at the beginning of the extraction process (as per a regular sample).

  • Analyze and Calculate:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

      • A value < 100% indicates ion suppression.

      • A value > 100% indicates ion enhancement.

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

Quantitative Data Summary

The following tables summarize typical quantitative data for Fluticasone furoate analysis from various sources.

Table 1: LC-MS/MS Method Performance for Fluticasone Furoate

ParameterReported ValueMatrixReference
Lower Limit of Quantification (LLOQ)0.5 pg/mLHuman K2EDTA Plasma[3]
Linearity Range0.5 - 100 pg/mLHuman K2EDTA Plasma[3]
QC Sample Recoveries90 - 115%Human K2EDTA Plasma[3]
LLOQ1 pg/mLHuman Plasma[14]
Linearity Range1 - 1000 pg/mLHuman Plasma[14]
Linearity Range50 - 2000 nMSerum-free Media[4][11]

Table 2: Example MRM Transitions for Fluticasone Furoate and Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)Reference
Fluticasone furoate539.2313.1 / 293.1[3]
Fluticasone furoate-d3 (example)542.2313.1 / 293.1(Typical shift)

Note: The exact m/z for this compound would depend on the number and position of deuterium (B1214612) atoms.

Visualizations

Experimental Workflow for Fluticasone Furoate Analysis

G cluster_prep Sample Preparation cluster_spe Solid Phase Extraction (SPE) cluster_analysis Analysis plasma Plasma Sample add_is Add Fluticasone furoate-d5 (IS) plasma->add_is pp Protein Precipitation (e.g., Acetonitrile) add_is->pp centrifuge Centrifugation pp->centrifuge supernatant Collect Supernatant centrifuge->supernatant load Load onto C18 SPE Cartridge supernatant->load wash Wash (e.g., H2O, 25% MeOH) load->wash elute Elute (e.g., MeOH) wash->elute dry Evaporate to Dryness elute->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute inject Inject into LC-MS/MS reconstitute->inject quantify Quantification (Analyte/IS Ratio) inject->quantify G start Inaccurate or Imprecise Results? check_is Is a Deuterated IS (this compound) Used? start->check_is use_is Implement Deuterated IS check_is->use_is No check_coelution Verify Analyte/IS Co-elution check_is->check_coelution Yes end_good Accurate Quantification use_is->end_good optimize_chrom Optimize Chromatography (Gradient, Column) check_coelution->optimize_chrom No check_cleanup Is Sample Cleanup Sufficient? check_coelution->check_cleanup Yes optimize_chrom->check_cleanup improve_cleanup Enhance Sample Cleanup (e.g., change SPE sorbent) check_cleanup->improve_cleanup No check_recovery Evaluate Extraction Recovery & Non-Specific Binding check_cleanup->check_recovery Yes improve_cleanup->end_good check_recovery->end_good

References

Technical Support Center: Optimizing Mass Spectrometry Parameters for Fluticasone Furoate-d5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fluticasone furoate-d5 in mass spectrometry applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in mass spectrometry?

This compound is a deuterated analog of Fluticasone furoate, a synthetic corticosteroid used in the treatment of allergic rhinitis and asthma. In mass spectrometry-based bioanalysis, it serves as an ideal internal standard (IS). The five deuterium (B1214612) atoms increase its mass by five Daltons compared to the parent compound, allowing for its differentiation by the mass spectrometer. Its chemical and physical properties are nearly identical to Fluticasone furoate, ensuring it behaves similarly during sample preparation and chromatographic separation, which helps to correct for matrix effects and variations in instrument response.

Q2: What is the typical ionization mode for this compound analysis?

Electrospray ionization (ESI) in the positive ion mode is the most common and effective technique for the analysis of Fluticasone furoate and its deuterated analogs.[1] The protonated molecule [M+H]+ is readily formed and provides a strong signal for sensitive quantification.

Q3: What are the recommended Multiple Reaction Monitoring (MRM) transitions for this compound?

While specific transitions should be optimized in your laboratory, a common approach is to monitor the transition from the protonated precursor ion to a stable product ion. For Fluticasone furoate, the precursor ion in positive ESI mode is m/z 539.2, with major fragment ions at m/z 293.1 and m/z 313.1.[2] For this compound, the precursor ion would be approximately m/z 544.2. The product ions are often the same as the non-deuterated form, as the deuterium labels are typically on a part of the molecule that does not fragment under standard collision-induced dissociation (CID) conditions. Therefore, a likely MRM transition for this compound would be 544.2 -> 293.1 or 544.2 -> 313.1. Another related compound, Fluticasone propionate-d5, uses the transition m/z 506.0 -> 313.1.[3]

Troubleshooting Guide

Issue 1: Low or No Signal Intensity for this compound

Possible Cause Troubleshooting Step
Improper Ionization Parameters Ensure the mass spectrometer is set to positive ion mode ESI. Optimize source parameters such as capillary voltage, source temperature, and gas flows (nebulizer and drying gas) to maximize the signal for this compound.
Incorrect MRM Transition Verify the precursor and product ion masses for this compound. Infuse a standard solution directly into the mass spectrometer to confirm the correct m/z values and optimize collision energy.
Sample Preparation Issues Fluticasone furoate is known to exhibit significant non-specific binding to polypropylene (B1209903) labware, which can lead to substantial drug loss (60-98%).[4][5] Use low-binding tubes and plates, or silanized glassware. Consider sample dilution with an organic solvent prior to analysis.[4][5]
Suboptimal Chromatographic Conditions Ensure the mobile phase composition is appropriate for retaining and eluting Fluticasone furoate. A common mobile phase consists of an organic component like methanol (B129727) or acetonitrile (B52724) and an aqueous component with a modifier like formic acid or ammonium (B1175870) trifluoroacetate.[1][2] A C18 column is often used.[2][4][5]
Instrument Contamination If the signal degrades over time, the ion source or mass spectrometer inlet may be contaminated. Perform routine cleaning and maintenance as recommended by the instrument manufacturer.

Issue 2: Poor Peak Shape or Tailing

Possible Cause Troubleshooting Step
Column Overload Reduce the injection volume or the concentration of the sample.
Inappropriate Mobile Phase pH Adjust the pH of the aqueous mobile phase to ensure this compound is in a single ionic form. The addition of a small amount of formic acid is common.
Secondary Interactions with Column Use a high-quality, end-capped C18 column to minimize silanol (B1196071) interactions. Consider adding a competitive base to the mobile phase if tailing persists.
Extra-Column Dead Volume Check all tubing and connections between the injector, column, and mass spectrometer for excessive length or poor fittings.

Issue 3: High Background Noise or Interferences

Possible Cause Troubleshooting Step
Matrix Effects The sample matrix (e.g., plasma, serum) can suppress or enhance the ionization of the analyte. Employ a more rigorous sample cleanup method such as solid-phase extraction (SPE) instead of simple protein precipitation.[1] Oasis MAX cartridges have been used effectively for Fluticasone propionate.[1]
Contaminated Solvents or Reagents Use high-purity, LC-MS grade solvents and reagents to minimize background noise.
Co-eluting Interferences Optimize the chromatographic gradient to separate the analyte from interfering compounds. A longer, shallower gradient can improve resolution.

Experimental Protocols

Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is a general guideline based on methods for similar compounds and should be optimized for your specific application.

  • Conditioning: Condition a reversed-phase SPE cartridge (e.g., C18) with 1 mL of methanol followed by 1 mL of water.

  • Loading: To 500 µL of plasma sample, add 50 µL of this compound internal standard solution and 400 µL of water.[3] Load the entire mixture onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 20% acetonitrile in water to remove polar interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of mobile phase (e.g., 100 µL) for LC-MS/MS analysis.

Quantitative Data Summary

Parameter Fluticasone furoate Fluticasone propionate Reference
Lower Limit of Quantitation (LLOQ) 0.5 pg/mL0.2 pg/mL[2][3]
Calibration Curve Range 0.5 - 100 pg/mL0.2 - 120 pg/mL[2][3]
Linearity (r²) >0.997>0.99[2][3]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample is_add Add Fluticasone furoate-d5 (IS) plasma->is_add 1. spe Solid-Phase Extraction is_add->spe 2. elute Elution spe->elute 3. dry_recon Evaporation & Reconstitution elute->dry_recon 4. lc LC Separation (C18 Column) dry_recon->lc ms MS/MS Detection (Positive ESI, MRM) lc->ms 5. data Data Acquisition & Processing ms->data 6.

Caption: Experimental workflow for the analysis of this compound.

troubleshooting_logic cluster_source Ion Source cluster_ms Mass Spectrometer cluster_sample Sample Preparation cluster_lc Liquid Chromatography start Low or No Signal check_ion_mode Check Ionization Mode (Positive ESI?) start->check_ion_mode check_mrm Verify MRM Transitions start->check_mrm check_binding Evaluate Non-Specific Binding (Use low-binding tubes) start->check_binding check_column Check Column Performance start->check_column optimize_source Optimize Source Parameters check_ion_mode->optimize_source solution Signal Restored optimize_source->solution optimize_ce Optimize Collision Energy check_mrm->optimize_ce optimize_ce->solution improve_cleanup Improve Sample Cleanup (SPE) check_binding->improve_cleanup improve_cleanup->solution optimize_mobile_phase Optimize Mobile Phase check_column->optimize_mobile_phase optimize_mobile_phase->solution

Caption: Troubleshooting logic for low signal intensity of this compound.

References

Technical Support Center: Troubleshooting Poor Peak Shape for Fluticasone Furoate-d5 in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis of Fluticasone (B1203827) furoate-d5. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues leading to poor peak shape during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and step-by-step guidance to address specific problems you may encounter with Fluticasone furoate-d5 analysis.

Q1: What are the common causes of poor peak shape (tailing, fronting, or broad peaks) for this compound in HPLC?

Poor peak shape in HPLC can stem from a variety of factors, broadly categorized as chemical interactions, column issues, and system problems. For this compound, a corticosteroid, specific properties can contribute to these issues.

  • Peak Tailing: This is the most common peak shape problem and often results from secondary interactions between the analyte and the stationary phase.[1][2] For basic compounds, interactions with acidic residual silanol (B1196071) groups on the silica-based column packing are a primary cause.[2] Although Fluticasone furoate is not strongly basic, its polar functional groups can still interact with active sites on the column.[1] Other causes include column overload, low buffer concentration, and extra-column dead volume.[3]

  • Peak Fronting: This is less common than tailing and can be an indicator of column overload, where the sample concentration is too high for the column's capacity.[1] It can also be caused by improper sample solvent strength or a void in the column packing.

  • Broad Peaks: Wide peaks can be a sign of low column efficiency, which could be due to column degradation, a slow flow rate, or extra-column band broadening.[4]

Q2: My this compound peak is tailing. How can I fix this?

Peak tailing for this compound is often linked to interactions with the stationary phase or issues with the mobile phase. Here is a systematic approach to troubleshoot this issue:

Troubleshooting Workflow for Peak Tailing

G start Start: Peak Tailing Observed check_mobile_phase Step 1: Evaluate Mobile Phase pH start->check_mobile_phase check_buffer Step 2: Check Buffer Concentration check_mobile_phase->check_buffer pH is appropriate adjust_ph Action: Adjust mobile phase pH (e.g., lower to ~3 for basic compounds) check_mobile_phase->adjust_ph pH is not optimal check_column Step 3: Assess Column Condition check_buffer->check_column Buffer is sufficient increase_buffer Action: Increase buffer concentration (e.g., 10-50 mM) check_buffer->increase_buffer Buffer is too weak check_sample Step 4: Review Sample Preparation check_column->check_sample Column is in good condition replace_column Action: Use a new or end-capped column check_column->replace_column Column is old or contaminated end_good Resolution: Symmetrical Peak check_sample->end_good Sample is prepared correctly adjust_sample Action: Dilute sample or match sample solvent to mobile phase check_sample->adjust_sample Sample is overloaded or in strong solvent end_bad Persistent Tailing: Further Investigation Needed adjust_ph->check_mobile_phase increase_buffer->check_buffer replace_column->end_good adjust_sample->end_bad

Caption: A step-by-step workflow for troubleshooting peak tailing.

  • Evaluate Mobile Phase pH: Fluticasone furoate has a predicted acidic pKa of around 12.19-12.52.[5][6][7] To minimize interactions with residual silanols on a silica-based column, which are acidic, operating at a lower pH (e.g., pH 2-4) can be beneficial.[2][3] This ensures the silanol groups are protonated and less likely to interact with the analyte.[2]

  • Check Buffer Concentration: If you are using a buffer, ensure its concentration is sufficient (typically 10-50 mM) to maintain a stable pH throughout the analysis.[3]

  • Assess Column Condition:

    • Column Age and Contamination: An old or contaminated column can lead to peak tailing. If the column has been used extensively, consider replacing it.

    • Column Chemistry: Using an end-capped column can significantly reduce silanol interactions.[1][2]

  • Review Sample Preparation:

    • Sample Overload: Injecting too much sample can saturate the column and cause tailing.[3] Try reducing the injection volume or sample concentration.

    • Sample Solvent: The solvent used to dissolve your sample should ideally be the same as or weaker than the mobile phase.[1][3] Injecting a sample in a much stronger solvent can lead to peak distortion.

Q3: I am observing a shorter retention time for this compound compared to its non-deuterated standard. Is this normal?

Yes, it is not uncommon for deuterated compounds to have slightly different retention times than their non-deuterated counterparts, a phenomenon known as the chromatographic isotope effect.[8] In reversed-phase HPLC, deuterated compounds often elute slightly earlier. This is because the carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, which can lead to a small decrease in hydrophobicity.

While this shift is usually small, it's an important factor to consider, especially when using the deuterated compound as an internal standard for quantitative analysis.

Q4: My this compound peak is very broad. What are the likely causes and solutions?

Broad peaks are generally a sign of poor column efficiency or issues outside the column.

Troubleshooting Workflow for Broad Peaks

G start Start: Broad Peak Observed check_extracolumn Step 1: Check for Extra-Column Volume start->check_extracolumn check_flowrate Step 2: Verify Flow Rate check_extracolumn->check_flowrate Minimal extra-column volume fix_tubing Action: Use shorter, narrower tubing and check all connections check_extracolumn->fix_tubing Long tubing or loose fittings check_column_efficiency Step 3: Evaluate Column Efficiency check_flowrate->check_column_efficiency Flow rate is optimal adjust_flowrate Action: Increase flow rate to an optimal value for the column check_flowrate->adjust_flowrate Flow rate is too low end_good Resolution: Sharp Peak check_column_efficiency->end_good Column is efficient replace_column Action: Replace the column check_column_efficiency->replace_column Column is degraded end_bad Persistent Broadening: Further Investigation Needed fix_tubing->check_extracolumn adjust_flowrate->check_flowrate replace_column->end_bad

Caption: A systematic approach to diagnosing and resolving broad peaks.

  • Extra-Column Volume: Excessive tubing length or internal diameter between the injector, column, and detector can cause the peak to broaden.[3] Use tubing with a small internal diameter (e.g., 0.005 inches) and keep the length to a minimum. Also, ensure all fittings are secure.

  • Flow Rate: A flow rate that is too low can increase band broadening. Ensure your flow rate is optimized for your column dimensions and particle size.

  • Column Efficiency: A degraded column will lose its efficiency, resulting in broader peaks. This can be due to contamination or a void at the column inlet. If you suspect column degradation, replacing the column is the best solution.

  • Sample Solvent Effects: As with peak tailing, a sample solvent that is much stronger than the mobile phase can cause peak broadening.

Experimental Protocols & Data

Below are examples of HPLC methods that have been successfully used for the analysis of Fluticasone furoate. These can serve as a starting point for your method development and troubleshooting.

Example HPLC Method 1

ParameterCondition
Column Kromasil C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Methanol and 0.1% orthophosphoric acid in water (80:20 v/v)
Flow Rate 0.9 mL/min
Detection Wavelength 264 nm
Retention Time 4.289 min

Source: HPLC Method Development and Validation for Estimation of Fluticasone Furoate & Vilanterol (B1248922) Trifenatate in Bulk and Dosage Form by Using Quality by Design Approach.[9]

Example HPLC Method 2

ParameterCondition
Column Water BEH X Bridge C18 (250 mm × 4.6 mm, 5 μm)
Mobile Phase Methanol: Acetonitrile: Phosphate buffer pH 7 (60:20:20 % v/v)
Flow Rate 1 mL/min
Column Temperature 40°C
Detection Wavelength 280 nm
Retention Time 4.232 min

Source: A RP-HPLC Method for Simultaneous Estimation of Vilanterol Trifenatate and Fluticasone Furoate in Dry Powder In.[4]

Example HPLC Method 3

ParameterCondition
Column C18 Column
Mobile Phase Methanol: Acetonitrile: 1% sodium perchlorate (B79767) (50:40:10 v/v/v), pH 4.8
Flow Rate 1 mL/min
Detection Wavelength 254 nm
Retention Time 7.65 min

Source: development and validation of stability indicating rp-hplc method for fluticasone furoate and vilanterol in pharmaceutical formulations.

Logical Relationships in Troubleshooting

Understanding the interconnectedness of different HPLC parameters is key to effective troubleshooting. The following diagram illustrates the relationship between common problems, their potential causes, and the corresponding solutions.

Logical Relationships in HPLC Troubleshooting

G cluster_problems Observed Problems cluster_causes Potential Causes cluster_solutions Solutions peak_tailing Peak Tailing silanol_interaction Silanol Interactions peak_tailing->silanol_interaction column_overload Column Overload peak_tailing->column_overload mobile_phase_ph Incorrect Mobile Phase pH peak_tailing->mobile_phase_ph column_degradation Column Degradation peak_tailing->column_degradation peak_fronting Peak Fronting peak_fronting->column_overload strong_sample_solvent Strong Sample Solvent peak_fronting->strong_sample_solvent broad_peaks Broad Peaks broad_peaks->column_degradation extra_column_volume Extra-Column Volume broad_peaks->extra_column_volume broad_peaks->strong_sample_solvent adjust_ph Adjust pH silanol_interaction->adjust_ph use_endcapped_column Use End-Capped Column silanol_interaction->use_endcapped_column reduce_concentration Reduce Sample Concentration column_overload->reduce_concentration mobile_phase_ph->adjust_ph replace_column Replace Column column_degradation->replace_column optimize_tubing Optimize Tubing extra_column_volume->optimize_tubing match_solvent Match Sample Solvent strong_sample_solvent->match_solvent

Caption: Interconnections between HPLC problems, causes, and solutions.

References

Addressing variability in Fluticasone furoate-d5 response

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Fluticasone (B1203827) furoate-d5. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving Fluticasone furoate-d5, particularly in its role as an internal standard for quantitative bioanalysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a deuterated analog of Fluticasone furoate, an enhanced-affinity synthetic corticosteroid. Its primary application is as an internal standard (IS) in quantitative bioanalytical methods, such as Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), for the determination of Fluticasone furoate in biological matrices like plasma.[1] The use of a stable isotope-labeled internal standard is crucial for correcting variability during sample preparation and analysis.[2]

Q2: Why is a highly sensitive analytical method required for Fluticasone furoate?

Fluticasone furoate is administered at low doses and has low systemic bioavailability.[1][3] Consequently, its concentrations in plasma are typically in the low picogram per milliliter (pg/mL) range.[3][4] This necessitates the development of highly sensitive and selective bioanalytical assays to accurately evaluate its pharmacokinetic parameters.[3][5]

Q3: What are the major challenges when working with Fluticasone furoate and its deuterated internal standard?

Due to its high lipophilicity (logP of 4.13) and low water solubility, Fluticasone furoate is prone to significant non-specific binding (NSB) to laboratory plastics like polypropylene (B1209903) tubes and microplate wells.[6][7] This can lead to substantial drug loss (reports of 60-98%) during sample preparation, affecting the accuracy of quantification.[6][7] Additionally, as with any ultra-sensitive assay, matrix effects, system carryover, and instrument variability can pose significant challenges.[2][8]

Q4: How does Fluticasone furoate exert its biological effect?

Fluticasone furoate is a potent glucocorticoid that acts as an anti-inflammatory agent.[9][10] It binds with high affinity to the glucocorticoid receptor (GR) in the cytoplasm of target cells.[9] This complex then translocates to the nucleus, where it modulates the transcription of genes involved in inflammatory responses.[9] Key mechanisms include the inhibition of pro-inflammatory cytokines (like TNF-α) and the suppression of inflammatory cell migration.[9][11][12]

Troubleshooting Guide

Issue 1: High Variability or Poor Reproducibility in Quantification

Q: My replicate quality control (QC) samples show high %RSD, and the overall results are not reproducible. What are the potential causes and solutions?

A: High variability is a common issue in ultra-trace quantitative analysis. Below is a systematic approach to troubleshooting this problem.

Potential Causes & Solutions:

  • Non-Specific Binding (NSB): Fluticasone furoate's lipophilic nature leads to its adsorption onto plastic surfaces.

    • Solution: Use low-binding polypropylene tubes and pipette tips for all sample handling steps.[7] Consider using silanized glassware where appropriate. Minimize the number of transfer steps in your sample preparation protocol.[6]

  • Inconsistent Sample Preparation: Manual sample preparation steps, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), can introduce variability.[2]

    • Solution: Automate sample preparation where possible. Ensure thorough vortexing at each step to guarantee homogeneity. Pay close attention to details like evaporation to dryness and reconstitution volume, as these can significantly impact final concentrations.

  • Internal Standard (IS) Issues: The IS may not be adequately compensating for variability.

    • Solution: Ensure the IS (this compound) is added at the very beginning of the sample preparation process to account for losses during all subsequent steps. Verify the purity and concentration of your IS stock solution.

  • Matrix Effects: Undesirable enhancement or suppression of the analyte and/or IS signal by co-eluting matrix components can cause variability.

    • Solution: Improve chromatographic separation to move the analyte peak away from regions of significant matrix effect.[8] Optimize the sample cleanup procedure (e.g., by using a more rigorous SPE protocol) to remove interfering components. Evaluate different ionization sources or parameters on the mass spectrometer.

Issue 2: Low Analyte and/or Internal Standard Signal Response

Q: I am observing a weak signal for both Fluticasone furoate and this compound, even for my higher concentration standards. What should I check?

A: A universally low signal often points to systemic issues in the sample preparation or LC-MS/MS system.

Potential Causes & Solutions:

  • Suboptimal Mass Spectrometer Parameters: The settings for the ion source and mass analyzer may not be optimized for Fluticasone furoate.

    • Solution: Perform a full optimization of MS parameters, including nebulizer gas, drying gas flow and temperature, capillary voltage, and collision energy for the specific MRM transitions of Fluticasone furoate (e.g., precursor ion 539.2) and its d5-IS (e.g., 544 -> 293).[1][3]

  • Sample Preparation Inefficiency: Significant loss of analyte and IS during the extraction process.

    • Solution: Evaluate the recovery of your extraction method. For SPE, ensure the cartridge is properly conditioned and that the elution solvent is strong enough to quantitatively recover the analyte. For LLE, optimize the solvent choice and extraction pH.

  • LC System Issues: Problems with the liquid chromatography setup can lead to poor peak shape and low signal intensity.

    • Solution: Check for leaks in the LC system. Ensure the mobile phases are correctly prepared and degassed. The analytical column may be degraded or clogged; try flushing it or replacing it with a new one.

Issue 3: Inaccurate Quantification at Low Concentrations (Near LLOQ)

Q: My assay performs well for mid and high QCs, but the accuracy and precision are poor for the Lower Limit of Quantification (LLOQ) samples. Why is this happening?

A: Issues at the LLOQ are often related to carryover, background noise, or disproportionate matrix effects at low concentrations.

Potential Causes & Solutions:

  • System Carryover: Residual analyte from a high concentration sample can be carried over in the injector and affect the subsequent low concentration sample.

    • Solution: Optimize the injector wash procedure by using a stronger wash solvent and increasing the wash volume. Injecting blank samples after the highest calibration standard can help quantify the extent of carryover.

  • Matrix Effects: The impact of ion suppression or enhancement can be more pronounced at the LLOQ where the signal-to-noise ratio is already low.

    • Solution: Dilute the sample to reduce the concentration of matrix components, if sensitivity allows. As mentioned previously, enhance sample cleanup and chromatographic separation to minimize the influence of the matrix.

  • Isotopic Contribution: The this compound internal standard may contain a small percentage of the unlabeled analyte (d0).

    • Solution: This is generally not an issue with high-purity standards, but it's important to check the certificate of analysis. If significant, it can artificially inflate the analyte response at the LLOQ.

Quantitative Data Summary

The following tables summarize typical parameters and performance data from validated LC-MS/MS methods for Fluticasone furoate analysis.

Table 1: Comparison of Sample Preparation Techniques

Parameter Protein Precipitation (PPT) Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE)
Typical Solvents Acetonitrile, Methanol (B129727) Methyl-tert-Butyl-Ether (MtBE):Hexane (60:40)[1] C18 or similar reversed-phase cartridges[3]
Recovery Lower, higher matrix effects 93.7–94.1% for analyte, 92.1–95.2% for IS[1] Generally high, provides cleanest extracts
Throughput High Medium Can be automated for high throughput

| Notes | Often requires a subsequent cleanup step like SPE.[3] | Effective for removing proteins and phospholipids. | Considered the gold standard for complex matrices. |

Table 2: LC-MS/MS Method Parameters and Performance

Parameter Method A Method B Method C
Reference Agilent Application Note[3] SCIEX Technical Note[4] Krishnaswami et al.[13]
Internal Standard Fluticasone furoate-D3 Not specified, likely deuterated Fluticasone propionate-¹³C₃
Linear Range 0.5 - 100 pg/mL 1 - 1000 pg/mL 10 - 1000 pg/mL
LLOQ 0.5 pg/mL 1 pg/mL 10 pg/mL
QC Accuracy 90 - 115% Not specified < 11% bias
QC Precision (%RSD) 5.12% at LLOQ Not specified < 15%

| Matrix | Human K2EDTA Plasma | Human Plasma | Human Plasma |

Experimental Protocols

Protocol 1: Sample Preparation using LLE followed by SPE (Combined approach)

This protocol is adapted from methodologies requiring high sensitivity.[1][3]

  • Sample Aliquoting: To a 1.5 mL low-binding microcentrifuge tube, add 500 µL of human plasma sample, standard, or QC.

  • Internal Standard Spiking: Add 25 µL of this compound working solution (concentration will depend on assay range, e.g., 15 pg/mL) to each tube. Vortex for 10 seconds.

  • Protein Precipitation: Add 1 mL of acetonitrile, vortex for 1 minute.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • SPE Cleanup:

    • Condition: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load: Load the supernatant onto the conditioned SPE cartridge.

    • Wash: Wash the cartridge with 1 mL of 40% methanol in water to remove polar interferences.

    • Elute: Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 50:50 acetonitrile:water). Vortex to ensure complete dissolution.

  • Analysis: Transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

This is a representative set of conditions. Actual parameters must be optimized for the specific instrument used.[1][3][4]

  • LC System: UPLC/UHPLC system

  • Analytical Column: C18, 50 x 2.1 mm, <2 µm particle size

  • Column Temperature: 40°C

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0.0 - 0.5 min: 40% B

    • 0.5 - 3.0 min: Ramp to 95% B

    • 3.0 - 4.0 min: Hold at 95% B

    • 4.1 - 5.0 min: Return to 40% B (re-equilibration)

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple Quadrupole

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • Fluticasone furoate: Q1 539.2 -> Q3 293.1

    • This compound: Q1 544.2 -> Q3 293.1

  • Source Parameters: Optimized for maximum signal (e.g., Gas Temp: 325°C, Gas Flow: 10 L/min, Nebulizer: 45 psi, Capillary Voltage: 4000 V)

Visualizations

Signaling Pathway

Glucocorticoid Receptor Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FF Fluticasone Furoate Complex_Active Active FF-GR Complex FF->Complex_Active Binds GR Glucocorticoid Receptor (GR) GR->Complex_Active HSP HSP90 Complex_Inactive Inactive GR-HSP Complex HSP->Complex_Inactive Complex_Inactive->GR Complex_Active->HSP Dissociates Translocation Complex_Active->Translocation Translocation GRE Glucocorticoid Response Element (GRE) Translocation->GRE Binds NFkB_p65 NF-κB (p65) Translocation->NFkB_p65 Inhibits Gene_Transcription Gene Transcription (Anti-inflammatory proteins) GRE->Gene_Transcription Activates Inflammatory_Genes Inflammatory Genes (e.g., TNF-α, IL-6) NFkB_p65->Inflammatory_Genes Activates

Caption: Glucocorticoid receptor signaling pathway for Fluticasone furoate.

Experimental Workflow

Bioanalytical Workflow start Start: Plasma Sample add_is Spike with This compound start->add_is prep Sample Preparation (e.g., LLE or SPE) add_is->prep evap Evaporate to Dryness prep->evap recon Reconstitute in Mobile Phase evap->recon inject Inject into LC-MS/MS System recon->inject lc Chromatographic Separation (LC) inject->lc ms Detection (MS/MS) lc->ms data Data Acquisition (Peak Areas) ms->data process Data Processing data->process calc Calculate Analyte/IS Ratio process->calc quant Quantify against Calibration Curve calc->quant end Final Result: Concentration (pg/mL) quant->end

Caption: Bioanalytical workflow using an internal standard.

Troubleshooting Logic

Troubleshooting High Variability cluster_prep Sample Preparation Checks cluster_lcms LC-MS/MS System Checks start High Variability (%RSD > 15%) check_nsb Evaluate Non-Specific Binding (Use low-binding plastics?) start->check_nsb check_is Check IS Addition Step (Added early and consistently?) check_nsb->check_is NSB Ruled Out solution Problem Resolved check_nsb->solution Implement Low-Binding Ware check_recovery Assess Extraction Recovery (Is it low or inconsistent?) check_is->check_recovery IS Addition OK check_is->solution Refine IS Addition Protocol check_matrix Investigate Matrix Effects (Post-column infusion?) check_recovery->check_matrix Recovery OK check_recovery->solution Optimize Extraction Method (SPE/LLE) check_carryover Test for Carryover (Inject blank after high std?) check_matrix->check_carryover Matrix Effects OK check_matrix->solution Improve Chromatography or Sample Cleanup check_system Check System Stability (Re-inject same vial?) check_carryover->check_system Carryover OK check_carryover->solution Optimize Injector Wash Method check_system->solution Perform System Maintenance

Caption: Troubleshooting workflow for high variability in results.

References

Strategies to reduce background noise for Fluticasone furoate-d5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background noise and overcome common challenges encountered during the bioanalysis of Fluticasone furoate-d5 using LC-MS/MS.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the common sources of high background noise in the LC-MS/MS analysis of this compound?

High background noise in the analysis of this compound can originate from several sources, including:

  • Matrix Effects: Endogenous components from biological samples (e.g., plasma, serum) can co-elute with the analyte and suppress or enhance its ionization, leading to inconsistent results and high background.

  • Sample Preparation: Incomplete removal of phospholipids, proteins, and other matrix components during sample extraction is a primary cause of background noise. Contamination from collection tubes, plates, and solvents can also contribute.

  • Chromatography: Poor chromatographic resolution can lead to the co-elution of interfering substances with this compound. Non-optimal mobile phase composition and gradient settings can also increase background.

  • Mass Spectrometry: Suboptimal tuning of the mass spectrometer, incorrect MRM transitions, or a contaminated ion source can all lead to elevated noise levels.

Q2: How can I minimize matrix effects when analyzing this compound in human plasma?

Minimizing matrix effects is crucial for achieving low detection limits. Here are some effective strategies:

  • Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleaning up complex biological samples.[1][2][3] Using a reverse-phase SPE cartridge can significantly reduce matrix interferences.[2][3]

  • Protein Precipitation (PPT): While a simpler method, PPT is also a viable option. However, it may be less effective at removing all interfering components compared to SPE. Combining PPT with a subsequent clean-up step can improve results.

  • Chromatographic Separation: Optimizing the HPLC or UPLC method to ensure baseline separation of this compound from matrix components is critical. This can be achieved by adjusting the mobile phase composition, gradient profile, and choice of analytical column.

  • Microflow LC-MS/MS: Utilizing microflow LC-MS/MS with a trap and elute strategy can provide further sample cleanup and facilitate the loading of larger injection volumes, thereby enhancing sensitivity.[4]

Troubleshooting Workflow for Matrix Effects

start High Background or Poor Reproducibility spe Implement Solid-Phase Extraction (SPE) start->spe Complex Matrix ppt Consider Protein Precipitation (PPT) start->ppt Simpler Approach chrom Optimize Chromatographic Separation spe->chrom ppt->chrom microflow Evaluate Microflow LC-MS/MS chrom->microflow For Maximum Sensitivity end Reduced Matrix Effects chrom->end microflow->end plasma Plasma Sample (500 µL) is Add Internal Standard plasma->is load Load Sample is->load spe SPE Cartridge (Conditioned) spe->load wash Wash with 20% Methanol load->wash elute Elute with High Organic Solvent wash->elute dry Evaporate to Dryness elute->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute inject Inject into LC-MS/MS reconstitute->inject opt Goal: Low Background Noise sample Clean Sample Preparation opt->sample chrom Optimal LC Separation opt->chrom ms Specific MS Detection opt->ms sample->chrom Reduces Load on Column chrom->ms Presents Cleaner Analyte to Mass Spec

References

Technical Support Center: Fluticasone Furoate-d5 Stability in Processed Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of fluticasone (B1203827) furoate-d5 in processed biological samples.

Frequently Asked Questions (FAQs)

Q1: What is fluticasone furoate-d5, and why is it used in bioanalysis?

This compound is a stable, isotopically labeled version of fluticasone furoate, a synthetic corticosteroid used in the treatment of allergic rhinitis and asthma.[1] In quantitative bioanalysis, particularly with liquid chromatography-mass spectrometry (LC-MS/MS), this compound serves as an ideal internal standard (IS).[1] An internal standard is a compound with similar physicochemical properties to the analyte (in this case, fluticasone furoate) that is added at a known concentration to calibration standards, quality control samples, and study samples before processing. It helps to correct for variability during sample preparation, injection, and ionization in the mass spectrometer, thereby improving the accuracy and precision of the analytical method.[2]

Q2: What are the primary factors that can affect the stability of this compound in processed samples?

Several factors can influence the stability of this compound in processed biological matrices. These are generally similar to the factors affecting the parent drug and other corticosteroids and include:

  • pH: Fluticasone furoate has shown degradation under acidic and basic conditions.[3] Therefore, maintaining a neutral pH during sample processing and storage is crucial.

  • Temperature: Elevated temperatures can accelerate degradation. Samples should be kept on ice or at controlled cool temperatures during processing and stored at appropriate freezer temperatures (e.g., -70°C) for long-term stability.[4]

  • Light: Exposure to light can lead to photodegradation of fluticasone furoate, resulting in the formation of degradation products.[5][6] It is recommended to use amber vials and minimize light exposure during sample handling.

  • Enzymatic Degradation: Biological matrices like plasma contain enzymes that can metabolize corticosteroids. Rapid processing of samples at low temperatures and the use of enzyme inhibitors, if necessary, can mitigate this.

  • Freeze-Thaw Cycles: Repeated freezing and thawing of samples can impact the stability of the analyte and internal standard.[7] It is advisable to aliquot samples to avoid multiple freeze-thaw cycles.

  • Matrix Effects: Components of the biological matrix can interfere with the ionization of this compound in the mass spectrometer, leading to signal suppression or enhancement.[8]

Q3: Is this compound expected to have different stability compared to the non-labeled fluticasone furoate?

In theory, stable isotopically labeled internal standards are expected to have nearly identical chemical and physical properties to the analyte and thus similar stability. The substitution of hydrogen with deuterium (B1214612) atoms is not expected to significantly alter the chemical stability under typical bioanalytical conditions. However, it is essential to validate the stability of the deuterated internal standard as part of the bioanalytical method validation process, as unexpected behavior can sometimes occur.[9]

Troubleshooting Guides

Issue 1: High Variability in this compound Peak Area Response

Possible Causes:

  • Inconsistent Sample Preparation:

    • Inaccurate pipetting of the internal standard spiking solution.

    • Incomplete or inconsistent extraction recovery.

    • Variable evaporation of the solvent during the drying down step.

    • Insufficient vortexing or mixing after reconstitution.

  • LC-MS/MS System Issues:

    • Inconsistent injection volume by the autosampler.

    • Air bubbles in the autosampler syringe or tubing.[2]

    • A dirty or clogged mass spectrometer source, leading to unstable ionization.

    • Fluctuations in mobile phase composition or flow rate.

  • Internal Standard Solution Instability:

    • Degradation of the this compound in the stock or working solution.

Troubleshooting Steps:

  • Review Sample Preparation Technique:

    • Ensure pipettes are calibrated and proper technique is used.

    • Optimize the extraction procedure to ensure high and consistent recovery.

    • Carefully monitor the solvent evaporation step to avoid complete dryness, which can make reconstitution difficult.

    • Standardize vortexing time and speed for all samples.

  • Check the LC-MS/MS System:

    • Perform an injection volume precision test.

    • Purge the autosampler to remove any air bubbles.

    • Clean the mass spectrometer source, including the ion transfer tube and spray shield.

    • Prepare fresh mobile phases and ensure the pump is delivering a stable flow.

  • Verify Internal Standard Solution Integrity:

    • Prepare a fresh stock and working solution of this compound.

    • Compare the peak area response of the fresh solution to the old solution.

Issue 2: Decreasing this compound Response Over an Analytical Run

Possible Causes:

  • Adsorption to Vials or Tubing: Fluticasone furoate is a lipophilic compound and can adsorb to plastic surfaces, especially at low concentrations.

  • Bench-top Instability: Degradation of this compound in the processed samples stored in the autosampler.

  • Mass Spectrometer Source Contamination: Gradual build-up of matrix components on the source, leading to a decline in ionization efficiency.

Troubleshooting Steps:

  • Investigate Adsorption:

    • Use low-binding polypropylene (B1209903) vials and plates.

    • Minimize the contact time of the processed samples with plastic surfaces.

  • Assess Bench-top Stability:

    • Conduct a bench-top stability experiment by analyzing QC samples at the beginning and end of a long analytical run. (See Experimental Protocol section).

    • If instability is observed, consider using a cooled autosampler.

  • Address Source Contamination:

    • Implement a robust sample clean-up procedure to remove as much of the matrix as possible.

    • Clean the mass spectrometer source more frequently.

Issue 3: Unexpected Peaks or Poor Peak Shape for this compound

Possible Causes:

  • Contamination: Carryover from a high concentration sample or contamination of the mobile phase or LC system.

  • Isotopic Impurity: The deuterated internal standard may contain a small amount of the non-labeled analyte.

  • Chromatographic Issues: Poorly packed column, incompatible mobile phase, or column degradation.

Troubleshooting Steps:

  • Address Contamination:

    • Inject a blank sample after a high concentration sample to check for carryover.

    • Prepare fresh mobile phases.

    • Flush the LC system with a strong solvent.

  • Evaluate Isotopic Purity:

    • Inject a high concentration of the this compound solution and monitor the mass transition for the non-labeled fluticasone furoate.

  • Optimize Chromatography:

    • Ensure the mobile phase is appropriate for the column and analyte.

    • Use a guard column to protect the analytical column.

    • If the peak shape is consistently poor, consider replacing the column.

Data Presentation

Table 1: Stability of Fluticasone Furoate in Human Plasma

Stability TestStorage ConditionDurationConcentration (pg/mL)Mean % Recovery% CV
Freeze-Thaw3 cycles at -80°CN/A0.398.74.2
8097.52.1
Bench-topRoom Temperature24 hours0.3102.35.5
80101.81.9
Long-term-80°C90 days0.395.46.1
8096.83.7

Data synthesized from a pharmacokinetic study of fluticasone furoate where this compound was used as the internal standard. The stability of the internal standard is expected to be similar.

Experimental Protocols

Protocol 1: Freeze-Thaw Stability Assessment of this compound in Processed Plasma Samples

Objective: To determine the stability of this compound in processed plasma samples after multiple freeze-thaw cycles.

Materials:

  • Blank human plasma

  • Fluticasone furoate and this compound stock solutions

  • Quality control (QC) samples at low and high concentrations

  • Extraction solvent (e.g., Methyl-tert-Butyl-Ether:Hexane, 60:40 v/v)

  • Reconstitution solvent (e.g., Methanol:Water, 50:50 v/v)

  • LC-MS/MS system

Procedure:

  • Spike blank plasma with fluticasone furoate to prepare low and high QC samples.

  • Process a set of QC samples (n=6 for each concentration) as per the validated bioanalytical method (time zero, T0).

  • Aliquot the remaining QC samples into separate vials and store at -80°C for at least 12 hours.

  • Thaw the first set of frozen QC aliquots completely at room temperature. Once thawed, refreeze them at -80°C for at least 12 hours. This constitutes one freeze-thaw cycle.

  • Repeat the freeze-thaw process for the desired number of cycles (typically 3-5).

  • After the final thaw, process the QC samples alongside a freshly prepared calibration curve.

  • Analyze the samples using the validated LC-MS/MS method.

  • Calculate the concentration of fluticasone furoate in the freeze-thaw samples and compare it to the nominal concentration and the T0 samples. The mean concentration should be within ±15% of the nominal value.

Protocol 2: Bench-Top Stability Assessment of this compound in Processed Plasma Samples

Objective: To determine the stability of this compound in processed plasma samples at room temperature for a duration that mimics the time samples may spend in the autosampler.

Materials:

  • Same as Protocol 1.

Procedure:

  • Prepare low and high QC samples as described in Protocol 1.

  • Process a set of QC samples (n=6 for each concentration) as per the validated bioanalytical method (T0).

  • Process another set of QC samples and leave them on the bench-top at room temperature for a predetermined period (e.g., 4, 8, or 24 hours).

  • After the specified duration, analyze the bench-top samples along with a freshly prepared calibration curve.

  • Calculate the concentration of fluticasone furoate in the bench-top samples and compare it to the nominal concentration and the T0 samples. The mean concentration should be within ±15% of the nominal value.

Visualizations

Troubleshooting_Fluticasone_Furoate_d5_Variability Troubleshooting Workflow for this compound Instability A High Variability or Decreasing IS Response B Investigate Sample Preparation A->B C Check LC-MS/MS System A->C D Evaluate IS Solution and Processed Sample Stability A->D E Review Pipetting, Extraction, Evaporation & Reconstitution B->E F Check Autosampler, MS Source & Mobile Phase C->F G Conduct Bench-top & Freeze-Thaw Stability Tests D->G H Prepare Fresh IS Stock/Working Solutions D->H I Problem Resolved E->I F->I G->I H->I

Caption: Troubleshooting workflow for this compound instability.

Stability_Testing_Workflow Experimental Workflow for Stability Testing cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Analysis & Evaluation A Prepare Low & High QC Samples in Plasma B Process T0 Samples (n=6 per concentration) A->B C Freeze-Thaw Cycles (-80°C to RT) A->C D Bench-Top Storage (Room Temperature) A->D F Analyze with Fresh Calibration Curve B->F E Process Stressed Samples C->E D->E E->F G Compare to Nominal Value (Acceptance: ±15%) F->G

Caption: Workflow for freeze-thaw and bench-top stability experiments.

References

Technical Support Center: Fluticasone Furoate-d5 Calibrator and QC Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Fluticasone (B1203827) furoate-d5. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this deuterated internal standard.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges encountered when preparing calibrator and quality control (QC) samples with Fluticasone furoate-d5?

Researchers often face three main challenges: poor solubility, significant non-specific binding (NSB), and matrix effects during LC-MS/MS analysis. Each of these can impact the accuracy, precision, and reproducibility of bioanalytical methods.

Q2: What solvents are recommended for preparing stock solutions of this compound?

Fluticasone furoate is practically insoluble in water.[1] Organic solvents are necessary for initial dissolution. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for creating high-concentration stock solutions. Once dissolved in a suitable organic solvent, further dilutions can be made in an appropriate buffer or matrix. For stock solutions, storage at -20°C for one month or -80°C for up to six months is recommended to prevent degradation.[2]

Q3: How can I minimize the non-specific binding of this compound to labware?

Non-specific binding can lead to significant analyte loss, with studies showing up to 98% drug loss in polypropylene (B1209903) tubes.[3] To mitigate this, consider the following strategies:

  • Use Low-Binding Consumables: Whenever possible, use certified low-binding polypropylene tubes, pipette tips, and 96-well plates.

  • Material Selection: Glass vials have been shown to have minimal non-specific binding for Fluticasone furoate and can be a suitable alternative to polypropylene.[4]

  • Buffer Additives: The addition of a small percentage of a non-ionic surfactant, such as Tween 20, to your buffer can help to reduce hydrophobic interactions with plastic surfaces.

  • pH Adjustment: The pH of the buffer can influence the charge of the analyte and its interaction with surfaces. Experimenting with pH adjustments may help reduce NSB.

  • Blocking Agents: For protein analytes, Bovine Serum Albumin (BSA) is often used as a blocking agent to coat the surfaces of containers. While less common for small molecules, it could be explored in cases of severe NSB.

Troubleshooting Guides

Issue 1: Inaccurate or Imprecise Low-Concentration Calibrators and QCs

Low concentrations of Fluticasone furoate are particularly susceptible to issues with accuracy and precision. Due to its low systemic bioavailability, plasma concentrations are often in the low pg/mL range, requiring highly sensitive assays.[5][6]

Troubleshooting Workflow for Low-Concentration Inaccuracy

start Inaccurate/Imprecise Low-Concentration Calibrators/QCs check_nsb Evaluate for Non-Specific Binding (NSB) start->check_nsb nsb_present NSB Confirmed check_nsb->nsb_present implement_nsb_solutions Implement NSB Mitigation Strategies: - Use low-binding tubes/plates - Consider glass vials - Add surfactant (e.g., Tween 20) - Optimize pH nsb_present->implement_nsb_solutions Yes check_solubility Review Stock and Working Solution Preparation nsb_present->check_solubility No nsb_resolved Re-evaluate Accuracy and Precision implement_nsb_solutions->nsb_resolved end_good Issue Resolved nsb_resolved->end_good solubility_issue Solubility/Precipitation Issue? check_solubility->solubility_issue optimize_solvent Optimize Solvent Composition: - Ensure complete dissolution in organic solvent first - Check for precipitation upon dilution solubility_issue->optimize_solvent Yes check_matrix Investigate Matrix Effects solubility_issue->check_matrix No solubility_resolved Prepare Fresh Solutions and Re-evaluate optimize_solvent->solubility_resolved solubility_resolved->end_good matrix_issue Significant Matrix Effects Observed? check_matrix->matrix_issue optimize_cleanup Optimize Sample Cleanup: - Evaluate SPE, LLE vs. PPT - Use matrix-matched calibrators matrix_issue->optimize_cleanup Yes end_bad Further Investigation Needed matrix_issue->end_bad No matrix_resolved Re-validate Method optimize_cleanup->matrix_resolved matrix_resolved->end_good

Caption: Troubleshooting workflow for inaccurate low-concentration calibrators.

Issue 2: Poor Peak Shape and Response in LC-MS/MS Analysis

This can be indicative of problems with the sample matrix, the mobile phase, or the analytical column.

Troubleshooting Guide for Poor Chromatography

Symptom Potential Cause Recommended Action
Peak Tailing - Secondary interactions with the column stationary phase. - Co-eluting matrix components.- Optimize mobile phase pH or organic content. - Consider a different column chemistry. - Improve sample cleanup to remove interferences.
Peak Fronting - Column overload. - Poor sample solubility in the mobile phase.- Reduce the injection volume or sample concentration. - Ensure the sample solvent is compatible with the mobile phase.
Low Signal Intensity - Ion suppression from matrix components. - Non-specific binding leading to sample loss. - Poor ionization efficiency.- Evaluate and optimize sample preparation (SPE or LLE may be superior to protein precipitation).[7][8][9] - Implement strategies to reduce NSB. - Optimize MS source parameters.
Inconsistent Retention Time - Column degradation. - Inconsistent mobile phase composition. - Fluctuation in column temperature.- Replace the analytical column. - Prepare fresh mobile phase. - Ensure stable column thermostatting.

Experimental Protocols and Data

Protocol: Preparation of Stock and Working Solutions

This protocol provides a general guideline. Specific concentrations may need to be adjusted based on the sensitivity of the analytical method.

  • Primary Stock Solution (1 mg/mL):

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve in 1 mL of high-purity DMSO. Vortex until fully dissolved.

    • Store in amber glass vials at -80°C.

  • Intermediate Stock Solution (10 µg/mL):

    • Allow the primary stock solution to thaw completely at room temperature.

    • Dilute 10 µL of the 1 mg/mL primary stock solution with 990 µL of acetonitrile (B52724) or methanol.

    • Store at -20°C or -80°C.

  • Working Solutions:

    • Prepare a series of working solutions by serially diluting the intermediate stock solution with an appropriate solvent (e.g., 50:50 acetonitrile:water). These working solutions are then used to spike the biological matrix to create calibration standards and QC samples.

Logical Flow for Sample Preparation and Analysis

cluster_prep Sample Preparation cluster_extraction Sample Extraction cluster_analysis Analysis stock_prep Prepare Stock Solutions (this compound in DMSO) working_prep Prepare Working Solutions (Dilution in Organic Solvent) stock_prep->working_prep spike Spike Blank Matrix to Create Calibrators and QCs working_prep->spike extraction_method Select Extraction Method (SPE, LLE, or PPT) spike->extraction_method spe Solid Phase Extraction (SPE) extraction_method->spe High Purity Needed lle Liquid-Liquid Extraction (LLE) extraction_method->lle Moderate Purity ppt Protein Precipitation (PPT) extraction_method->ppt High Throughput lcms_analysis LC-MS/MS Analysis spe->lcms_analysis lle->lcms_analysis ppt->lcms_analysis data_processing Data Processing and Quantification lcms_analysis->data_processing

References

Impact of co-eluting substances on Fluticasone furoate-d5 accuracy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the quantitative analysis of Fluticasone (B1203827) furoate using its deuterated internal standard, Fluticasone furoate-d5.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are co-eluting substances and how can they impact the accuracy of my this compound quantification?

Answer: Co-eluting substances are compounds in a sample matrix that exit the liquid chromatography (LC) column at the same time as your analyte (Fluticasone furoate) and internal standard (this compound). In mass spectrometry (MS), these co-eluents can interfere with the ionization process, leading to either ion suppression or enhancement.

This phenomenon, known as the "matrix effect," can compromise analytical accuracy. Even though a deuterated internal standard (D-IS) like this compound is designed to compensate for these effects, problems can arise if the analyte and the D-IS experience different matrix effects. This can happen if they are not perfectly co-eluting, a situation that can occur due to the "isotope effect," where deuterated compounds sometimes elute slightly earlier than their non-deuterated counterparts.[1][2][3]

Q2: I'm observing high variability (%CV) and inaccurate results in my Quality Control (QC) samples. How do I troubleshoot this?

Answer: Poor precision and accuracy are common indicators of analytical issues, often stemming from co-eluting substances or other method-related problems.[1] Follow this systematic troubleshooting workflow:

G start High %CV & Inaccurate Results in QC Samples check_coelution Step 1: Verify Analyte/IS Co-elution Overlay chromatograms of Fluticasone furoate and this compound. start->check_coelution perfect_coelution Perfect Co-elution check_coelution->perfect_coelution is_isotope_effect Step 2: Address Isotope Effect - Adjust mobile phase composition (e.g., pH, organic %). - Test different column chemistry or gradient profile. perfect_coelution->is_isotope_effect No (Separation Observed) check_matrix_effect Step 3: Investigate Matrix Effects Perform a post-column infusion experiment to identify regions of ion suppression. perfect_coelution->check_matrix_effect Yes is_isotope_effect->check_coelution matrix_present Matrix Effect Detected? check_matrix_effect->matrix_present improve_cleanup Step 4: Enhance Sample Cleanup - Optimize SPE/LLE protocol. - Consider alternative extraction methods (e.g., 2D-LC). matrix_present->improve_cleanup Yes final_check Step 5: Re-validate Method Run new precision and accuracy batches. matrix_present->final_check No improve_cleanup->final_check resolved Issue Resolved final_check->resolved

Caption: Troubleshooting workflow for poor precision and accuracy.

Q3: What are the most likely sources of co-eluting substances in Fluticasone furoate analysis?

Answer: Potential co-eluents can be categorized as endogenous (from the biological matrix) or exogenous (from external sources).

  • Endogenous Substances: The primary metabolite of Fluticasone furoate is an inactive 17β-carboxylic acid derivative (GW694301X), formed by the removal of the S-fluoromethyl carbothioate group.[4][5] While inactive, this and other metabolites could potentially co-elute and cause interference. Fluticasone furoate is metabolized principally by the cytochrome P450 3A4 (CYP3A4) enzyme.[6][7]

  • Exogenous Substances:

    • Co-administered Drugs: Fluticasone furoate is often formulated in combination products for asthma or COPD, such as with vilanterol (B1248922) or umeclidinium.[7]

    • CYP3A4 Inhibitors/Inducers: Concomitant use of strong CYP3A4 inhibitors (e.g., ketoconazole, ritonavir) can increase systemic exposure to Fluticasone furoate and are a likely source of co-eluting interferents.[8][9]

G FF Fluticasone Furoate CYP3A4 CYP3A4 Enzyme (Hepatic Metabolism) FF->CYP3A4 Hydrolysis of S-fluoromethyl carbothioate group Metabolite Inactive Metabolite (GW694301X) 17β-carboxylic acid CYP3A4->Metabolite

Caption: Metabolism of Fluticasone Furoate via CYP3A4.

Q4: My analyte (Fluticasone furoate) and internal standard (this compound) peaks are slightly separated. Why does this happen and how can it cause inaccurate results?

Answer: This separation is a known phenomenon called the chromatographic isotope effect.[1] Deuterium is slightly larger and forms slightly stronger bonds than hydrogen, which can alter the physicochemical properties of the molecule enough to cause a small difference in retention time on a high-resolution chromatography column.[2][3]

If a region of ion suppression or enhancement exists where one peak elutes but the other does not, they will be affected differently by the matrix. This "differential matrix effect" means the internal standard can no longer accurately compensate for variations, leading to inaccurate quantification.[1]

G cluster_0 LC Elution Profile Analyte Fluticasone Furoate (Analyte) Suppression Zone of Ion Suppression (Co-eluting Matrix Component) Analyte->Suppression Enters zone IS This compound (Internal Standard) IS->Suppression Partially enters zone Result Inaccurate Analyte/IS Ratio (Quantification Error) Suppression->Result Leads to

Caption: How peak separation can lead to differential matrix effects.

Quantitative Data & Performance

The accuracy of your analysis depends on a robust and well-validated method. Below are tables summarizing typical method parameters and the potential impact of co-elution.

Table 1: Typical LC-MS/MS Method Parameters for Fluticasone Furoate Analysis (Data synthesized from multiple sources[10][11][12][13])

ParameterTypical Value / Condition
LC Column Reversed-phase C18 (e.g., 100 x 2.1 mm, < 2 µm)
Mobile Phase A 0.1% Formic Acid in Water or Ammonium (B1175870) Acetate/Formate Buffer
Mobile Phase B Methanol (B129727) or Acetonitrile with 0.1% Formic Acid
Flow Rate 0.2 - 0.5 mL/min
Injection Volume 5 - 15 µL
Ionization Mode Electrospray Ionization, Positive (ESI+)
MS/MS Transition ~524.2 → 313.1 (Varies slightly by instrument)
Internal Standard This compound

Table 2: Example of Expected Assay Performance (No Significant Interference) (Based on typical validation results[11][13][14])

QC LevelNominal Conc. (pg/mL)Mean Measured Conc. (pg/mL)Accuracy (%)Precision (%CV)
LLOQ0.50.4896.06.5
Low QC1.51.55103.34.8
Mid QC5048.997.83.5
High QC8082.1102.62.9

Table 3: Hypothetical Data Illustrating Impact of Co-eluting Substance (Illustrative data showing potential negative bias due to ion suppression affecting the analyte more than the IS)

QC LevelNominal Conc. (pg/mL)Analyte AreaIS AreaAnalyte/IS RatioCalculated Conc. (pg/mL)Accuracy (%)
Reference 50250,000500,0000.50050.0100.0
With Co-elution 50187,500480,0000.39139.178.2 (FAIL)

Experimental Protocols

Protocol 1: Solid Phase Extraction (SPE) for Fluticasone Furoate from Human Plasma

This protocol provides a general procedure for extracting Fluticasone furoate from a plasma matrix. Optimization may be required based on specific lab equipment and reagents.

  • Sample Pre-treatment:

    • Thaw plasma samples and QC standards to room temperature.

    • To 200 µL of plasma, add 20 µL of this compound working solution (internal standard).

    • Vortex for 10 seconds.

    • Add 400 µL of 4% phosphoric acid in water. Vortex for another 10 seconds.

  • SPE Cartridge Conditioning:

    • Use a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX).

    • Condition the cartridge with 1 mL of methanol.

    • Equilibrate the cartridge with 1 mL of water. Do not allow the cartridge to dry.

  • Sample Loading:

    • Load the pre-treated plasma sample onto the conditioned SPE cartridge.

    • Allow the sample to pass through slowly under gravity or gentle vacuum.

  • Washing Steps:

    • Wash the cartridge with 1 mL of 2% formic acid in water.

    • Wash the cartridge with 1 mL of methanol.

  • Elution:

    • Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide (B78521) in methanol into a clean collection tube.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 Water:Methanol with 0.1% Formic Acid).

    • Vortex, and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Post-Column Infusion Experiment to Diagnose Matrix Effects

This experiment helps visualize regions of ion suppression or enhancement across a chromatographic run.[1]

  • System Setup:

    • Prepare a solution containing both Fluticasone furoate and this compound at a concentration that provides a stable, mid-range signal (e.g., 10 ng/mL).

    • Using a syringe pump and a T-junction, infuse this solution at a constant, low flow rate (e.g., 10 µL/min) into the LC flow path after the analytical column but before the mass spectrometer inlet.

  • Experimental Run:

    • Begin infusing the analyte/IS solution to obtain a stable baseline signal in the mass spectrometer.

    • Inject a blank, extracted matrix sample (e.g., plasma processed via the SPE protocol without analyte or IS).

    • Acquire MS/MS data for the Fluticasone furoate transition throughout the entire LC gradient run.

  • Data Analysis:

    • Plot the signal intensity of Fluticasone furoate over the retention time.

    • A stable, flat baseline indicates no matrix effects.

    • Dips or drops in the baseline signal indicate regions of ion suppression.

    • Peaks or rises in the baseline signal indicate regions of ion enhancement.

    • Overlay the chromatogram from a regular sample injection to see if the Fluticasone furoate peak elutes during a period of ion suppression or enhancement. If it does, your method is susceptible to matrix effects.

References

Validation & Comparative

A Comparative Guide to the Cross-Validation of Analytical Methods for Fluticasone Furoate Utilizing Fluticasone Furoate-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of various liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of fluticasone (B1203827) furoate in biological matrices. The focus is on the utilization of a deuterated internal standard, specifically Fluticasone furoate-d5, to ensure accuracy and precision. While direct cross-validation studies between multiple distinct methods using this compound are not publicly available, this document synthesizes data from several validated methods for fluticasone furoate and the closely related fluticasone propionate (B1217596), offering a comparative overview of their performance characteristics and experimental protocols. This guide is intended for researchers, scientists, and professionals in drug development seeking to establish robust bioanalytical assays.

Stable isotope-labeled internal standards, such as this compound, are crucial in mass spectrometry-based quantification for their ability to mimic the analyte's behavior during sample preparation and ionization, thus correcting for matrix effects and improving analytical accuracy and reproducibility.[1]

Comparative Performance of Analytical Methods

The following tables summarize the performance characteristics of different LC-MS/MS methods developed and validated for the quantification of fluticasone furoate and a similar corticosteroid, fluticasone propionate. These methods employ deuterated internal standards and provide a benchmark for the expected performance of an assay using this compound.

Table 1: Performance Characteristics of Fluticasone Furoate Quantification Methods

ParameterMethod 1 (Human Plasma)Method 2 (Serum-Free Media)
Internal Standard Fluticasone furoate-d3Stable-labeled internal standard
Linearity Range 0.5 - 100 pg/mL50 - 2000 nM
Correlation Coefficient (R²) 0.9971Not Specified
Lower Limit of Quantification (LLOQ) 0.5 pg/mL50 nM
Accuracy (at QC levels) 90 - 115%Not Specified
Precision (%RSD at LLOQ) 5.12%Not Specified

Data synthesized from an application note by Agilent Technologies and a study by the FDA.[2][3]

Table 2: Performance Characteristics of Fluticasone Propionate Quantification Methods (Alternative Analyte for Method Comparison)

ParameterMethod 3 (Human Plasma)Method 4 (Human Plasma)Method 5 (Human Plasma)
Internal Standard Fluticasone propionate-d3Fluticasone propionate-d513C3-labeled internal standard
Linearity Range 0.2 - 120 pg/mL0.500 - 150.200 pg/mL10 - 1000 pg/mL
Correlation Coefficient (R²) > 0.990.9994Not Specified
Lower Limit of Quantification (LLOQ) 0.2 pg/mL0.500 pg/mL10 pg/mL
Accuracy (% Bias) Within ±15%Not Specified< 11%
Precision (%RSD) < 15%Not Specified< 15%
Recovery 60.61% - 69.54%> 80%Not Specified

Data synthesized from studies by Shimadzu, Frontiers in Health Informatics, and the Journal of Pharmaceutical and Biomedical Analysis.[4][5][6][7]

Experimental Protocols

Detailed methodologies are crucial for the replication and cross-validation of analytical methods. Below are summarized protocols from the cited literature.

Method 1: Quantification of Fluticasone Furoate in Human Plasma [2]

  • Sample Preparation: Protein precipitation followed by reversed-phase solid-phase extraction (SPE) using a C18 cartridge. Samples were spiked with Fluticasone furoate-d3 as the internal standard.

  • Chromatography: Agilent 1290 Infinity II LC system. The specific column and mobile phase composition are detailed in the source document.

  • Mass Spectrometry: Agilent 6495C Triple Quadrupole LC/MS. Detection was performed in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).

    • Precursor Ion: 539.2 m/z

    • Product Ions: 313.1 m/z and 293.1 m/z

Method 2: Quantification of Fluticasone Furoate in Serum-Free Media [3][8]

  • Sample Preparation: Sample dilution with an organic solvent followed by online sample cleanup. A stable-labeled internal standard was used.

  • Chromatography: Reversed-phase C18 column.

    • Mobile Phase A: 0.05:2:98 formic acid/methanol/water (v/v/v)

    • Mobile Phase B: Methanol with 0.1% formic acid (v/v)

  • Mass Spectrometry: Positive ESI MRM mode.

Method 3: Quantification of Fluticasone Propionate in Human Plasma [5][6][9]

  • Sample Preparation: Solid-phase extraction (SPE). 500 µL of human plasma was spiked with Fluticasone propionate-d3.

  • Chromatography: Not specified in detail.

  • Mass Spectrometry: SCIEX QTRAP 6500 System or Shimadzu LCMS-8060.

    • MRM Transitions: Not explicitly detailed in the abstract but optimized for sensitivity.

Method 4: Simultaneous Quantification of Fluticasone and Salmeterol in Human Plasma [4]

  • Sample Preparation: Solid-phase extraction (SPE). Fluticasone propionate-d5 was used as the internal standard for fluticasone.

  • Chromatography: Discovery C18 column with a gradient mobile phase of 0.1 mM ammonium (B1175870) trifluoroacetate (B77799) and acetonitrile.

  • Mass Spectrometry:

    • MRM Transition for Fluticasone: 501.300 → 293.000 m/z

Workflow for Method Validation

The following diagram illustrates a typical workflow for the development and validation of an LC-MS/MS method for fluticasone furoate using a deuterated internal standard.

Analytical_Method_Validation_Workflow cluster_Preparation Method Development & Preparation cluster_Extraction Sample Processing cluster_Analysis Instrumental Analysis cluster_Validation Method Validation Prep Prepare Stock Solutions (Fluticasone Furoate & FF-d5) Spike Spike Blank Matrix (Calibration Standards & QCs) Prep->Spike SPE Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Spike->SPE Evap Evaporation & Reconstitution SPE->Evap LC_MS LC-MS/MS Analysis (MRM Mode) Evap->LC_MS Linearity Linearity & Range LC_MS->Linearity Accuracy Accuracy & Precision LC_MS->Accuracy LLOQ LLOQ Determination LC_MS->LLOQ Stability Stability Assessment LC_MS->Stability Selectivity Selectivity & Matrix Effect LC_MS->Selectivity

Caption: Experimental workflow for LC-MS/MS method validation.

This comprehensive guide provides a comparative framework for the analytical methodologies used in the quantification of fluticasone furoate. By presenting validated performance data and detailed experimental protocols, it serves as a valuable resource for scientists and researchers in the development and cross-validation of robust bioanalytical methods. The use of a deuterated internal standard like this compound is highlighted as a critical component for achieving high-quality data.

References

A Head-to-Head Comparison of Internal Standards for Fluticasone Furoate Bioanalysis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of fluticasone (B1203827) furoate, the selection of an appropriate internal standard (IS) is a critical determinant of data quality, accuracy, and reliability. This guide provides an objective comparison of Fluticasone furoate-d5 with other potential internal standards, supported by available experimental data and detailed methodologies, to facilitate an informed decision-making process.

The gold standard in quantitative mass spectrometry is the use of a stable isotope-labeled (SIL) internal standard, as it most closely mimics the analyte of interest throughout sample preparation and analysis. This approach, known as isotope dilution mass spectrometry, effectively compensates for variability in extraction recovery, matrix effects, and instrument response. This compound, a deuterated analog of fluticasone furoate, is a widely used SIL IS in bioanalytical methods for this potent corticosteroid.

Performance Comparison of Internal Standards

While direct head-to-head comparative studies under identical experimental conditions are limited in published literature, a comprehensive understanding of the performance of different internal standards can be synthesized from available data and established analytical principles. The primary alternatives to this compound include other deuterated corticosteroids, such as Fluticasone propionate-d5, and non-deuterated structural analogs, like beclomethasone (B1667900) and its deuterated forms.

Data Presentation

The following table summarizes key performance metrics for this compound as an internal standard in the analysis of fluticasone furoate, based on a validated bioanalytical method.

Internal StandardAnalyteMatrixExtraction Recovery (%)Linearity (r²)Accuracy (% Bias)Precision (% CV)Reference
This compound Fluticasone furoateHuman Plasma92.1 - 95.2>0.99Within ±15<15[1]

Discussion of Internal Standard Alternatives

Stable Isotope-Labeled (SIL) Internal Standards
  • This compound (Homologous SIL IS): As a homologous SIL IS, this compound is the ideal choice for the quantitative analysis of fluticasone furoate. Its physicochemical properties are nearly identical to the analyte, ensuring that it behaves similarly during all stages of the analytical process. This minimizes variability and provides the most accurate correction for potential errors.

  • Fluticasone propionate-d5 (Heterologous SIL IS): In the absence of a homologous SIL IS, a deuterated version of a closely related compound, such as Fluticasone propionate-d5, could be considered. While structurally similar, differences in the ester moiety may lead to slight variations in extraction efficiency and chromatographic retention time. This can introduce a small but manageable bias compared to using the homologous standard.

Non-Deuterated Internal Standards (Structural Analogs)
  • Beclomethasone or Beclomethasone-d5: A structural analog, such as beclomethasone or its deuterated form, can be a cost-effective alternative. However, significant differences in chemical structure can lead to different behaviors during sample preparation and analysis, potentially resulting in less accurate correction for matrix effects and other sources of variability. Thorough validation is crucial to ensure that the chosen analog adequately tracks the analyte of interest.

Experimental Protocols

A detailed methodology for a validated LC-MS/MS assay for the quantification of fluticasone furoate in human plasma using this compound as an internal standard is provided below.[1]

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 0.800 mL of human plasma, add a known concentration of this compound internal standard solution.
  • Perform liquid-liquid extraction using a mixture of methyl-tert-butyl ether (MTBE) and hexane (B92381) (60:40 v/v).
  • Vortex mix and centrifuge to separate the organic and aqueous layers.
  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
  • Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Chromatographic System: A suitable UHPLC system.
  • Column: A C18 reversed-phase column.
  • Mobile Phase: A gradient of methanol (B129727) and water with 0.1% formic acid.
  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
  • Ionization Mode: Positive ion mode.
  • MRM Transitions:
  • Fluticasone furoate: Precursor ion > Product ion
  • This compound: Precursor ion > Product ion

Mandatory Visualizations

Experimental Workflow

G Experimental Workflow for Fluticasone Furoate Analysis plasma Human Plasma Sample add_is Add this compound (IS) plasma->add_is lle Liquid-Liquid Extraction (MTBE:Hexane) add_is->lle evap Evaporation lle->evap recon Reconstitution evap->recon lcms LC-MS/MS Analysis recon->lcms data Data Acquisition & Processing lcms->data quant Concentration Determination data->quant

Caption: Workflow for the bioanalysis of fluticasone furoate.

Glucocorticoid Receptor Signaling Pathway

Fluticasone furoate exerts its anti-inflammatory effects by binding to the glucocorticoid receptor (GR). The following diagram illustrates the simplified signaling pathway.

G Glucocorticoid Receptor Signaling Pathway cluster_0 Cytoplasm cluster_1 Nucleus FF Fluticasone Furoate GR_complex GR-Hsp90 Complex FF->GR_complex Binding & Hsp90 Dissociation FF_GR FF-GR Complex FF_GR_dimer FF-GR Dimer FF_GR->FF_GR_dimer Translocation & Dimerization GRE Glucocorticoid Response Element (GRE) FF_GR_dimer->GRE Binding Transcription Gene Transcription GRE->Transcription Anti_inflammatory Anti-inflammatory Proteins (e.g., Annexin A1) Transcription->Anti_inflammatory Activation Pro_inflammatory Pro-inflammatory Proteins (e.g., NF-κB, AP-1) Transcription->Pro_inflammatory Repression

Caption: Fluticasone furoate's mechanism of action via the GR pathway.

References

Navigating Bioanalytical Method Validation for Fluticasone Furoate: A Comparative Guide to FDA-Compliant Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing a robust and validated bioanalytical method is a cornerstone of successful drug development. This guide provides a comparative overview of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of fluticasone (B1203827) furoate in biological matrices, benchmarked against FDA guidelines. Detailed experimental protocols and validation data are presented to support researchers in developing and validating their own bioanalytical assays for this potent corticosteroid.

Fluticasone furoate, a synthetic trifluorinated corticosteroid with high anti-inflammatory activity, is a key component in therapies for respiratory conditions. Due to its low systemic bioavailability, highly sensitive and specific bioanalytical methods are crucial for accurate pharmacokinetic and toxicokinetic studies. The US Food and Drug Administration (FDA) provides comprehensive guidance for the validation of such methods, with the latest harmonized guidelines outlined in the ICH M10 Bioanalytical Method Validation and Study Sample Analysis.[1][2][3][4][5] Adherence to these guidelines is essential to ensure the quality and reliability of bioanalytical data in regulatory submissions.[2]

Comparative Analysis of a Validated LC-MS/MS Method

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for the bioanalysis of fluticasone furoate due to its high sensitivity and selectivity.[6] Below is a summary of validation parameters for a published LC-MS/MS method, presented alongside typical FDA acceptance criteria.

Validation ParameterExample LC-MS/MS Method PerformanceFDA Guideline (ICH M10) Acceptance Criteria
Lower Limit of Quantification (LLOQ) 0.1 pg/mL[7]Response should be at least 5 times the blank response. Accuracy within ±20% of nominal concentration; Precision ≤20%.
Linearity (Calibration Curve Range) 0.1 - 100 pg/mL[7]At least 6 non-zero standards. Correlation coefficient (r²) ≥ 0.99 is generally expected. Back-calculated concentrations of standards should be within ±15% of nominal (±20% at LLOQ).
Intra-day Precision (%CV) ≤ 5.6%[7]≤15% (≤20% at LLOQ) for at least 4 QC levels (LLOQ, Low, Mid, High).
Inter-day Precision (%CV) ≤ 5.6%[7]≤15% (≤20% at LLOQ) for at least 4 QC levels over at least 3 separate runs.
Intra-day Accuracy (% Bias) 91.8% to 101.6%[7]Within ±15% (±20% at LLOQ) for at least 4 QC levels.
Inter-day Accuracy (% Bias) 91.8% to 101.6%[7]Within ±15% (±20% at LLOQ) for at least 4 QC levels over at least 3 separate runs.
Recovery >80%Consistent, precise, and reproducible. Not required to be 100%.
Matrix Effect No significant matrix effect observed.Assessed at Low and High QC levels. The CV of the matrix factor should be ≤15%.
Stability (Freeze-Thaw, Bench-Top, Long-Term) Stable for 3 freeze-thaw cycles and 8 hours at room temperature.[8]Analyte concentration should be within ±15% of the nominal concentration.

Experimental Protocols for Bioanalytical Method Validation

Detailed methodologies are critical for the replication and verification of bioanalytical assays. The following are generalized protocols for key validation experiments based on FDA guidelines.

Protocol 1: Specificity and Selectivity

Objective: To demonstrate that the method can unequivocally measure the analyte of interest in the presence of other components in the biological matrix.

Procedure:

  • Analyze at least six different batches of the blank biological matrix (e.g., human plasma).

  • Analyze a blank matrix sample spiked with the analyte at the LLOQ and the internal standard (IS) at its working concentration.

  • Analyze a blank matrix sample spiked with the IS only.

  • Acceptance Criteria: The response in the blank samples at the retention time of the analyte should be less than 20% of the LLOQ response. The response at the retention time of the IS should be less than 5% of the IS response in the LLOQ sample.

Protocol 2: Accuracy and Precision

Objective: To determine the closeness of the measured concentration to the true value (accuracy) and the degree of scatter between a series of measurements (precision).

Procedure:

  • Prepare Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low QC (≤3 x LLOQ), medium QC, and high QC (at least 75% of the upper limit of quantification).

  • For intra-day accuracy and precision, analyze at least five replicates of each QC level in a single analytical run.

  • For inter-day accuracy and precision, analyze at least five replicates of each QC level on at least three different days.

  • Acceptance Criteria: The mean concentration should be within ±15% of the nominal value (±20% at the LLOQ). The coefficient of variation (%CV) should not exceed 15% (20% at the LLOQ).

Protocol 3: Matrix Effect

Objective: To assess the suppressive or enhancing effect of the biological matrix on the analyte's ionization.

Procedure:

  • Extract blank matrix from at least six different sources.

  • Post-extraction, spike the extracts with the analyte at low and high QC concentrations.

  • Prepare corresponding pure solutions of the analyte at the same concentrations.

  • Calculate the matrix factor by comparing the peak area of the analyte in the post-spiked matrix extract to the peak area in the pure solution.

  • Acceptance Criteria: The CV of the IS-normalized matrix factor calculated from the six batches of matrix should be ≤15%.

Visualizing the Bioanalytical Workflow

To provide a clearer understanding of the processes involved, the following diagrams illustrate the general workflow for bioanalytical method validation and a specific workflow for fluticasone furoate sample preparation.

Bioanalytical_Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (FDA ICH M10) cluster_2 Sample Analysis Dev Method Development (Selectivity, Sensitivity, Linearity) Spec Specificity & Selectivity Dev->Spec Proceed to Validation AccPrec Accuracy & Precision Spec->AccPrec Matrix Matrix Effect AccPrec->Matrix Stab Stability (Freeze-Thaw, Bench-Top, etc.) Matrix->Stab Dil Dilution Integrity Stab->Dil Analysis Study Sample Analysis Dil->Analysis Validated Method

General Bioanalytical Method Validation Workflow.

Fluticasone_Furoate_Sample_Preparation Plasma Plasma Sample (e.g., 0.8 mL) IS Add Internal Standard (Fluticasone Furoate-d5) Plasma->IS LLE Liquid-Liquid Extraction (e.g., MtBE:Hexane) IS->LLE Dry Evaporate Organic Phase to Dryness LLE->Dry Recon Reconstitute Sample Dry->Recon Inject Inject into LC-MS/MS System Recon->Inject

References

Navigating Bioanalytical Method Reproducibility: A Comparison Guide to Incurred Sample Reanalysis (ISR) Criteria for Fluticasone Furoate Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the reliability and reproducibility of bioanalytical methods is paramount. Incurred Sample Reanalysis (ISR) serves as a critical validation step, confirming that a method consistently produces accurate results with authentic study samples. This guide provides a comprehensive comparison of ISR criteria with a specific focus on bioanalytical assays for Fluticasone furoate, a potent corticosteroid, utilizing its deuterated internal standard, Fluticasone furoate-d5.

This document delves into the regulatory landscape governing ISR, presents detailed experimental protocols for Fluticasone furoate analysis, and offers a comparative look at different sample preparation techniques. All quantitative data is summarized in clear, comparative tables, and key workflows are visualized to enhance understanding.

Regulatory Framework and Acceptance Criteria for ISR

Incurred sample reanalysis is a mandatory requirement by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) for bioanalytical method validation in support of pharmacokinetic (PK) studies.[1][2] The fundamental principle of ISR is to reanalyze a subset of samples from a study to assess the consistency of the analytical method.[2]

For small molecules like Fluticasone furoate, the generally accepted criterion is that at least two-thirds (67%) of the reanalyzed samples must have results that are within ±20% of the original reported concentration.[1][3] In a specific pharmacokinetic study involving Fluticasone furoate with this compound as the internal standard, a successful ISR was demonstrated with 96.4% of the reanalyzed samples having results within ±20% of the initial values.[4]

The selection of samples for ISR is not random. It is strategically focused on time points around the maximum plasma concentration (Cmax) and during the elimination phase of the drug's pharmacokinetic profile to ensure the assessment of method reproducibility across a relevant concentration range.[1] Typically, up to 10% of the total number of study samples are selected for reanalysis.[1]

ParameterFDA GuidelineEMA GuidelineFluticasone Furoate Assay Example[4]
Analyte Type Small MoleculeSmall MoleculeSmall Molecule
Acceptance Criteria ≥ 67% of ISR samples within ±20% of the mean of the original and repeat result≥ 67% of ISR samples within ±20% of the mean of the original and repeat result96.4% of ISR samples within ±20% of the original result
Number of Samples Typically 10% for the first 1000 samples, 5% thereafterTiered approach: 10% up to 1000 samples, 5% for additional samples79 samples from a total of 782 (approx. 10%)
Sample Selection Around Cmax and in the elimination phaseAround Cmax and in the elimination phaseAround Cmax and in the elimination phase

Experimental Protocols for Fluticasone Furoate Bioanalysis

The accurate quantification of Fluticasone furoate in biological matrices, typically human plasma, necessitates highly sensitive and robust analytical methods due to its low systemic bioavailability and resulting low plasma concentrations.[5] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice. Below are detailed protocols for two common sample extraction techniques.

Method 1: Liquid-Liquid Extraction (LLE)

This method is effective for cleaning up complex biological samples.

Protocol:

  • Sample Preparation: To 0.800 mL of human plasma (anticoagulant: K2EDTA), add an appropriate volume of this compound internal standard solution (e.g., to achieve a final concentration of 300 pg/mL).[4]

  • Extraction: Perform liquid-liquid extraction using a mixture of Methyl-tert-Butyl-Ether (MtBE) and Hexane (60:40, v/v). Vortex mix the samples to ensure thorough extraction.

  • Separation: Centrifuge the samples to separate the organic and aqueous layers.

  • Drying: Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent compatible with the LC-MS/MS system.

  • Analysis: Inject the reconstituted sample into the LC-MS/MS system for analysis.

Method 2: Solid-Phase Extraction (SPE)

SPE offers a more automated and potentially cleaner extraction compared to LLE.

Protocol:

  • Cartridge Conditioning: Condition an appropriate SPE cartridge (e.g., Oasis MAX) with methanol (B129727) followed by water.

  • Sample Loading: Load the plasma sample, pre-treated with the internal standard, onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a series of solvents to remove interfering substances. A typical wash sequence could include water followed by an aqueous methanol solution (e.g., 40:60, v/v).[6]

  • Elution: Elute the analyte and internal standard from the cartridge using a suitable organic solvent, such as methanol.[6]

  • Drying and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase.

  • Analysis: Analyze the sample using LC-MS/MS.

LC-MS/MS Conditions
ParameterCondition A[5]Condition B[7]
LC Column C18 reverse-phaseC18 reverse-phase
Mobile Phase A 0.1% Formic Acid in Water1mM Ammonium trifluoroacetate (B77799) in water
Mobile Phase B 0.1% Formic Acid in MethanolMethanol
Flow Rate GradientGradient
Ionization Mode Electrospray Ionization (ESI) PositiveElectrospray Ionization (ESI) Positive
MS/MS Detection Multiple Reaction Monitoring (MRM)Multiple Reaction Monitoring (MRM)
MRM Transition (Fluticasone furoate) Precursor Ion: 539.2Precursor Ion: 539.2
MRM Transition (this compound) Specific to the deuterated standardSpecific to the deuterated standard

Comparison of Sample Preparation Techniques

The choice of sample preparation is a critical step that can significantly impact the accuracy, precision, and sensitivity of the assay.

FeatureProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Principle Protein removal by denaturation with an organic solvent.Partitioning of the analyte between two immiscible liquid phases.Analyte retention on a solid sorbent followed by selective elution.
Selectivity LowModerateHigh
Recovery Can be variable, risk of analyte co-precipitation.Generally good, dependent on solvent choice and pH.High and reproducible with optimized protocol.
Matrix Effect High potential for ion suppression/enhancement.Reduced matrix effects compared to PPT.Lowest potential for matrix effects.
Automation Easily automated.Can be automated, but may be more complex.Readily automated for high-throughput analysis.
Cost LowModerateHigh
Recommendation for Fluticasone Furoate Not ideal due to low analyte concentrations and high sensitivity requirements.A viable option, has been successfully used in validated methods.[4]Recommended for achieving the lowest limits of quantification and cleanest extracts.[6]

Visualizing the Workflow and Logic

To further clarify the processes involved, the following diagrams illustrate the experimental workflow and the logical steps in ISR evaluation.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma_sample Plasma Sample add_is Add this compound (Internal Standard) plasma_sample->add_is extraction Extraction (LLE or SPE) add_is->extraction dry_reconstitute Dry Down & Reconstitute extraction->dry_reconstitute lcms_analysis LC-MS/MS Analysis dry_reconstitute->lcms_analysis data_processing Data Processing & Quantification lcms_analysis->data_processing

Bioanalytical Workflow for Fluticasone Furoate

isr_logic start Select Incurred Samples (Cmax & Elimination Phase) reanalyze Reanalyze Samples Using the Validated Bioanalytical Method start->reanalyze calculate_diff Calculate % Difference Between Original and Reanalyzed Values reanalyze->calculate_diff compare_criteria Compare % Difference to Acceptance Criterion (±20%) calculate_diff->compare_criteria count_passing Count Number of Samples Meeting the Criterion compare_criteria->count_passing For each sample evaluate_overall Is the Number of Passing Samples ≥ 67% of Total ISR Samples? count_passing->evaluate_overall pass ISR Passed evaluate_overall->pass Yes fail ISR Failed (Investigate & Take Corrective Action) evaluate_overall->fail No

Logical Flow of Incurred Sample Reanalysis (ISR) Evaluation

References

Establishing Linearity and Range with Fluticasone Furoate-d5: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for establishing linearity and range in the quantification of Fluticasone furoate, with a focus on the use of its deuterated internal standard, Fluticasone furoate-d5. The data presented herein is compiled from various studies to assist researchers in selecting and implementing robust bioanalytical methods.

Performance Comparison: Deuterated Internal Standards vs. Alternative Methods

The use of a stable isotope-labeled internal standard, such as this compound, is widely considered the gold standard in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS/MS). This is due to its ability to mimic the analyte throughout the analytical process, correcting for variations in sample preparation, injection volume, and matrix effects.

Table 1: Comparison of Linearity and Range for Fluticasone Furoate Quantification

Analytical MethodInternal StandardMatrixLinearity RangeCorrelation Coefficient (r²)Lower Limit of Quantification (LLOQ)
LC-MS/MSThis compoundHuman Plasma0.100 – 100 pg/mL≥ 0.999[1]0.100 pg/mL[1]
LC-MS/MSFluticasone furoate-d3Human Plasma0.5 – 100 pg/mL0.9971[2]0.5 pg/mL[2]
LC-MS/MSStable-labeled ISSerum-free Media50 – 2000 nMNot Reported50 nM[3][4]
HPLC-UVBaclomethasoneRabbit Plasma4 – 200 ng/mLNot Reported4 ng/mL
SpectrofluorimetryBaclomethasoneRabbit Plasma10 – 200 ng/mLNot Reported10 ng/mL

As evidenced in Table 1, LC-MS/MS methods employing deuterated internal standards offer significantly lower limits of quantification compared to HPLC-UV and spectrofluorimetric methods, making them ideal for pharmacokinetic studies where Fluticasone furoate concentrations are typically very low.

The Advantage of Deuterated Internal Standards

The superiority of deuterated internal standards like this compound lies in their near-identical physicochemical properties to the analyte. They co-elute chromatographically and experience similar ionization efficiency and suppression or enhancement in the mass spectrometer source. This leads to more accurate and precise quantification, especially in complex biological matrices. While non-deuterated internal standards (structural analogs) can be used, they may exhibit different extraction recoveries and chromatographic behaviors, potentially compromising data reliability.

Experimental Protocols

Below is a detailed methodology for establishing linearity and range for Fluticasone furoate using this compound as an internal standard, based on established bioanalytical methods.[1]

Preparation of Stock and Working Solutions
  • Fluticasone Furoate Stock Solution (1 mg/mL): Accurately weigh and dissolve Fluticasone furoate in a suitable organic solvent (e.g., methanol).

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in a suitable organic solvent (e.g., methanol).

  • Working Solutions: Prepare a series of working solutions of Fluticasone furoate by serial dilution of the stock solution with an appropriate solvent (e.g., 50:50 methanol (B129727):water) to create calibration standards. Prepare a working solution of this compound at a fixed concentration.

Preparation of Calibration Curve Standards
  • Spike a known volume of blank biological matrix (e.g., human plasma) with the Fluticasone furoate working solutions to achieve a series of concentrations covering the expected in-study range (e.g., 0.100, 0.200, 0.500, 1.00, 5.00, 10.0, 50.0, and 100 pg/mL).

  • Add a fixed amount of the this compound working solution to each calibration standard to serve as the internal standard.

Sample Preparation (Liquid-Liquid Extraction)
  • To the plasma samples containing the analyte and internal standard, add a suitable extraction solvent (e.g., a mixture of methyl-tert-butyl ether and hexane).

  • Vortex the samples to ensure thorough mixing and facilitate the transfer of the analyte and internal standard into the organic layer.

  • Centrifuge the samples to separate the organic and aqueous layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography:

    • Column: A C18 reverse-phase column is typically used.[1][3]

    • Mobile Phase: A gradient of an aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., methanol or acetonitrile).

    • Flow Rate: A typical flow rate is around 0.5 mL/min.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[3]

    • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

    • MRM Transitions:

      • Fluticasone furoate: e.g., m/z 539.2 → 293.1[1]

      • This compound: e.g., m/z 544.2 → 293.1[1]

Data Analysis and Establishing Linearity
  • Calculate the peak area ratio of the analyte to the internal standard for each calibration standard.

  • Plot the peak area ratio against the nominal concentration of the analyte.

  • Perform a linear regression analysis on the data points. A weighting factor (e.g., 1/x² or 1/x) may be applied to ensure accuracy at the lower end of the range.

  • The method is considered linear if the correlation coefficient (r²) is typically ≥ 0.99. The analytical range is the concentration range over which the method is demonstrated to be linear, accurate, and precise.

Visualizing the Workflow

The following diagram illustrates the key steps in establishing the linearity and range for Fluticasone furoate analysis using a deuterated internal standard.

G cluster_prep 1. Solution Preparation cluster_cal 2. Calibration Curve Preparation cluster_extraction 3. Sample Extraction cluster_analysis 4. Analysis & Data Processing stock_analyte Analyte Stock (Fluticasone Furoate) working_analyte Analyte Working Stds stock_analyte->working_analyte stock_is IS Stock (this compound) working_is IS Working Std stock_is->working_is spiking Spike with Analyte & IS Working Stds working_analyte->spiking working_is->spiking blank_matrix Blank Matrix (e.g., Plasma) blank_matrix->spiking cal_standards Calibration Standards (e.g., 0.1-100 pg/mL) spiking->cal_standards extraction Liquid-Liquid Extraction cal_standards->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution lcms LC-MS/MS Analysis (MRM Mode) reconstitution->lcms data_proc Peak Area Ratio (Analyte/IS) lcms->data_proc linearity Linear Regression (y = mx + c, r² ≥ 0.99) data_proc->linearity range Established Linearity & Range linearity->range Define Analytical Range

References

Precision in Bioanalysis: A Comparative Guide to Fluticasone Furoate Quantification Using Fluticasone Furoate-d5

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of therapeutic agents is paramount. In the bioanalysis of the potent inhaled corticosteroid, Fluticasone furoate, the choice of an appropriate internal standard is critical for robust and reliable results. This guide provides a comparative overview of bioanalytical methods for Fluticasone furoate, with a focus on the use of its deuterated analogue, Fluticasone furoate-d5, as an internal standard. We present a summary of accuracy and precision data from published studies, detail the experimental protocols, and offer a visual representation of a typical analytical workflow.

The use of stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis. These standards, being chemically identical to the analyte, co-elute chromatographically and exhibit similar ionization and extraction recovery, thereby effectively compensating for variations during sample preparation and analysis. For Fluticasone furoate, several deuterated and carbon-13 labeled internal standards have been employed. This guide will compare the performance of methods using this compound and other common isotopic internal standards.

Comparative Performance of Analytical Methods

The following tables summarize the accuracy and precision data from different bioanalytical methods for the quantification of Fluticasone furoate. While a direct head-to-head comparison in a single study is not available in the public domain, this compilation of data from various validated methods provides valuable insights into the expected performance when using different internal standards.

Table 1: Accuracy and Precision Data for Fluticasone Furoate Quantification

Internal StandardAnalyte Concentration (pg/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)Reference
This compound LLOQ (0.1)≤14.484.7–111.014.4101.0[]
Low QC (0.3)≤6.494.3–112.0≤5.691.8 - 101.6[]
Medium QC (50)≤6.494.3–112.0≤5.691.8 - 101.6[]
High QC (80)≤6.494.3–112.0≤5.691.8 - 101.6[]
Fluticasone furoate-d3 LLOQ (0.5)5.12 (at LLOQ)90-115 (at all QC levels)Not ReportedNot Reported[2]
Low QC (1.5)Not Reported90-115Not ReportedNot Reported[2]
Medium QC-A (12)Not Reported90-115Not ReportedNot Reported[2]
Medium QC-B (50)Not Reported90-115Not ReportedNot Reported[2]
High QC (80)Not Reported90-115Not ReportedNot Reported[2]
[¹³C³H₃]GW685698 or [¹³C₃]CCI18781 Not SpecifiedNot ReportedNot Reported≤8.2Within 15% of nominal[3]

LLOQ: Lower Limit of Quantitation; QC: Quality Control; %CV: Percent Coefficient of Variation.

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical performance. Below are the experimental protocols for the key methods cited.

Method 1: Quantification of Fluticasone Furoate using this compound
  • Sample Preparation: Plasma samples (0.800 mL) with K₂EDTA as an anticoagulant were subjected to liquid-liquid extraction using a mixture of Methyl-tert-Butyl-Ether (MtBE) and Hexane (60:40). The resulting organic phase was dried down and the residue was reconstituted before analysis.[3]

  • Chromatography: Chromatographic separation was achieved using a reverse-phase HPLC system with serial analytical columns (C18, 50x3mm, 2.6 µm and Biphenyl, 50x3mm, 2.6 µm). A gradient elution was employed with mobile phases consisting of 0.01% Ammonium Hydroxide in water and 100% Methanol.

  • Mass Spectrometry: A SCIEX API 6500 mass spectrometer was operated in positive ion scan mode. The parent-to-daughter ion transitions monitored were m/z 539→293 for Fluticasone furoate and m/z 544→293 for this compound.[3]

Method 2: Quantification of Fluticasone Furoate using Fluticasone furoate-d3
  • Sample Preparation: Fluticasone furoate standards and quality control samples were prepared in human K₂EDTA plasma. Samples were spiked with the Fluticasone furoate-d3 internal standard solution. The samples then underwent protein precipitation followed by a reversed-phase solid-phase extraction (SPE) cleanup using a C18 cartridge.[2]

  • Chromatography: An Agilent 1290 Infinity II LC system was used for chromatographic separation.[2]

  • Mass Spectrometry: An Agilent 6495C Triple Quadrupole LC/MS system was used for detection. Multiple reaction monitoring (MRM) was employed, and the characteristic fragment ions selected were m/z 313.1 and m/z 293.1.[2]

Visualizing the Bioanalytical Workflow

To provide a clear understanding of the analytical process, the following diagram illustrates a typical experimental workflow for the quantification of Fluticasone furoate using a deuterated internal standard.

Bioanalytical Workflow for Fluticasone Furoate cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quantification Quantification plasma_sample Plasma Sample Collection (K2EDTA) add_is Addition of This compound (Internal Standard) plasma_sample->add_is Spiking extraction Liquid-Liquid or Solid-Phase Extraction add_is->extraction Processing dry_reconstitute Evaporation and Reconstitution extraction->dry_reconstitute Purification lc_separation LC Separation (Reverse Phase) dry_reconstitute->lc_separation Injection ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection Ionization data_processing Data Acquisition and Processing ms_detection->data_processing Signal Output calibration_curve Calibration Curve (Analyte/IS Ratio vs. Conc.) data_processing->calibration_curve Ratio Calculation concentration_determination Concentration Determination calibration_curve->concentration_determination Interpolation

Caption: A typical bioanalytical workflow for Fluticasone furoate analysis.

The Signaling Pathway of Fluticasone Furoate

Fluticasone furoate, as a glucocorticoid, exerts its anti-inflammatory effects through its interaction with the glucocorticoid receptor (GR). The following diagram illustrates the simplified signaling pathway.

Fluticasone Furoate Signaling Pathway FF Fluticasone Furoate (FF) GR_complex Inactive Glucocorticoid Receptor Complex (GR) FF->GR_complex Binds to CellMembrane Cell Membrane FF_GR Activated FF-GR Complex GR_complex->FF_GR Conformational Change GRE Glucocorticoid Response Elements (GRE) on DNA FF_GR->GRE Translocates to Nucleus and Binds GRE Nucleus Nucleus Transcription_Repression Repression of Pro-inflammatory Genes (e.g., Cytokines, Chemokines) GRE->Transcription_Repression Transcription_Activation Activation of Anti-inflammatory Genes (e.g., Annexin A1) GRE->Transcription_Activation Anti_inflammatory_effects Anti-inflammatory Effects Transcription_Repression->Anti_inflammatory_effects Transcription_Activation->Anti_inflammatory_effects

Caption: Simplified signaling pathway of Fluticasone Furoate.

References

A Comparative Guide to Internal Standards in Fluticasone Furoate Bioanalysis: Deuterated vs. Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents in biological matrices is paramount. In the bioanalysis of fluticasone (B1203827) furoate, a potent synthetic corticosteroid, the choice of an appropriate internal standard is a critical determinant of method reliability and accuracy. This guide provides an objective comparison between the use of a deuterated internal standard, Fluticasone furoate-d5, and structural analog internal standards, supported by experimental data and established analytical principles.

Stable isotope-labeled (SIL) internal standards, such as this compound, are often considered the "gold standard" in quantitative mass spectrometry.[1] Their physicochemical properties are nearly identical to the analyte, leading to similar behavior during sample preparation and chromatographic separation.[1] This minimizes variability and enhances the accuracy of the analytical method. Structural analog internal standards, while a viable alternative when a SIL is unavailable, may exhibit different extraction recoveries and chromatographic behaviors, potentially impacting data quality.

Performance Data: this compound as an Internal Standard

Bioanalytical methods employing this compound or its close analog Fluticasone furoate-d3 as an internal standard consistently demonstrate high levels of precision and accuracy for the quantification of fluticasone furoate in human plasma. The following table summarizes key performance parameters from a representative LC-MS/MS method.

Performance ParameterThis compound/d3Structural Analog Internal Standard
Analyte Fluticasone FuroateFluticasone Furoate
Internal Standard This compound or -d3Data not available in published literature
Matrix Human PlasmaNot Applicable
**Linearity (r²) **≥0.99Not Applicable
Lower Limit of Quantification (LLOQ) 0.1 - 0.5 pg/mLNot Applicable
Intra-day Precision (%CV) ≤ 15%Not Applicable
Inter-day Precision (%CV) ≤ 15%Not Applicable
Intra-day Accuracy (%Bias) Within ±15%Not Applicable
Inter-day Accuracy (%Bias) Within ±15%Not Applicable

The Ideal Internal Standard: A Theoretical Framework

The selection of an internal standard is guided by its ability to mimic the analyte throughout the analytical process, thereby compensating for potential variations. The International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation recommends the use of a stable isotope-labeled internal standard where feasible.[2]

Key Considerations for Internal Standard Selection:

  • Structural Similarity: The internal standard should be chemically similar to the analyte.

  • Co-elution: Ideally, the internal standard should co-elute with the analyte to experience similar matrix effects.

  • Mass Spectrometric Resolution: The mass-to-charge ratio (m/z) of the internal standard must be sufficiently different from the analyte to prevent spectral overlap.

  • Stability: The internal standard must be stable throughout the sample preparation and analysis process.

Experimental Protocols

Bioanalytical Method using this compound Internal Standard

This section outlines a typical experimental protocol for the quantification of fluticasone furoate in human plasma using this compound as an internal standard, based on established methodologies.

1. Sample Preparation: Liquid-Liquid Extraction

  • To 500 µL of human plasma, add 25 µL of this compound working solution (e.g., 1 ng/mL in methanol).

  • Vortex for 30 seconds.

  • Add 3 mL of an organic solvent mixture (e.g., methyl tert-butyl ether: n-hexane, 50:50 v/v).

  • Vortex for 5 minutes, followed by centrifugation at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions

  • System: UHPLC system

  • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient to achieve separation of fluticasone furoate from endogenous interferences.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

3. Mass Spectrometric Conditions

  • System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), positive mode

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Fluticasone furoate: e.g., m/z 539.2 → 313.1

    • This compound: e.g., m/z 544.2 → 313.1

  • Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energies should be optimized for maximum signal intensity.

Visualizing the Workflow and Rationale

The following diagrams, generated using the DOT language, illustrate the bioanalytical workflow and the logical relationship in choosing an internal standard.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Plasma Plasma Sample Add_IS Add Fluticasone furoate-d5 Plasma->Add_IS Extraction Liquid-Liquid Extraction Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution UHPLC UHPLC Separation Reconstitution->UHPLC MSMS MS/MS Detection UHPLC->MSMS Data Data Acquisition & Processing MSMS->Data

Caption: Bioanalytical workflow for fluticasone furoate in plasma.

Internal_Standard_Selection cluster_advantages_d Advantages of Deuterated IS cluster_disadvantages_a Potential Disadvantages of Structural Analog Goal Accurate Quantification of Fluticasone Furoate IS_Choice Choice of Internal Standard Goal->IS_Choice Deuterated This compound (Stable Isotope Labeled) IS_Choice->Deuterated Preferred Analog Structural Analog (e.g., another corticosteroid) IS_Choice->Analog Alternative Adv_D1 Identical physicochemical properties Deuterated->Adv_D1 Adv_D2 Co-elution with analyte Deuterated->Adv_D2 Adv_D3 Compensates for matrix effects Deuterated->Adv_D3 Adv_D4 Minimizes variability Deuterated->Adv_D4 Disadv_A1 Different extraction recovery Analog->Disadv_A1 Disadv_A2 Chromatographic separation from analyte Analog->Disadv_A2 Disadv_A3 Differential matrix effects Analog->Disadv_A3 Disadv_A4 Potential for lower accuracy/precision Analog->Disadv_A4

Caption: Rationale for internal standard selection in bioanalysis.

Conclusion

The available scientific literature strongly supports the use of a deuterated internal standard, such as this compound, for the bioanalysis of fluticasone furoate. The near-identical chemical nature of the SIL internal standard to the analyte ensures the most accurate and precise quantification by effectively compensating for variations during sample processing and analysis. While structural analog internal standards are a recognized alternative in bioanalysis, the lack of published methods and comparative data for fluticasone furoate suggests that a deuterated internal standard is the superior choice for robust and reliable results in a research and drug development setting. The choice of internal standard is a foundational element of method development, and for fluticasone furoate, the evidence points towards the use of its deuterated counterpart to ensure data of the highest quality.

References

Inter-laboratory Comparison of Bioanalytical Methods for Fluticasone Furoate Using Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of various liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Fluticasone furoate in biological matrices. While direct inter-laboratory comparison studies for methods using Fluticasone furoate-d5 are not publicly available, this document synthesizes data from published methodologies that employ deuterated internal standards, such as this compound and Fluticasone furoate-d3. The use of a stable isotope-labeled internal standard is crucial for correcting matrix effects and variabilities in sample processing and instrument response, ensuring high accuracy and precision in bioanalysis.

Fluticasone furoate is a potent synthetic corticosteroid used in the management of inflammatory conditions like asthma and allergic rhinitis.[1] Due to its low systemic bioavailability, highly sensitive analytical methods are required for pharmacokinetic studies.[2]

Comparative Performance of Analytical Methods

The following table summarizes the key performance parameters of different LC-MS/MS methods developed for the quantification of Fluticasone furoate using deuterated internal standards. This allows for a comparison of their sensitivity, linear range, and applicability to different biological samples.

Parameter Method A Method B Method C
Internal Standard This compoundFluticasone furoate-d3Stable-labeled internal standard
Matrix Human Plasma (K2EDTA)Human PlasmaSerum-Free Media
Instrumentation LC-MS/MSAgilent 6495C Triple Quadrupole LC/MSLC-MS/MS
Linear Range 0.100–100 pg/mL[3]0.5 to 100 pg/mL[2]50-2000 nM
Lower Limit of Quantification (LLOQ) 0.1 pg/mL[3]0.5 pg/mL[2]50 nM
Sample Preparation Liquid-Liquid Extraction[3]Protein Precipitation followed by SPE[2]Sample Dilution with Organic Solvent
Accuracy (% Recovery) 93.7–94.1%[3]90 to 115% (QC samples)[2]Not explicitly stated
Precision (%RSD) Not explicitly stated5.12% at LLOQ[2]Not explicitly stated

Experimental Protocols

Below are detailed methodologies for two of the cited analytical methods.

Method A: Ultra-Sensitive Analysis in Human Plasma

This method is suitable for pharmacokinetic studies requiring very low detection limits.[3]

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 0.800 mL of human plasma (anticoagulant: K2EDTA), add the internal standard, this compound.

    • Perform liquid-liquid extraction using a mixture of Methyl-tert-Butyl-Ether (MtBE) and Hexane (60:40, v/v).

    • Separate and dry the organic phase.

    • Reconstitute the dried residue for analysis.

  • Chromatographic Conditions:

    • Columns: Serial analytical columns (C18, 50x3mm, 2.6 µm and Biphenyl, 50x3mm, 2.6 µm).[3]

    • Mobile Phase: Specifics not detailed, but typically a gradient of aqueous and organic solvents.

    • Retention Time: Approximately 3.3 minutes for Fluticasone furoate.[3]

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive Ion Electrospray Ionization (ESI+).

    • Scan Mode: Multiple Reaction Monitoring (MRM).

    • Mass Transitions:

      • Fluticasone furoate: m/z 539 → 293[3]

      • This compound: m/z 544 → 293[3]

    • Calibration: A linear equation (y=ax + b) with 1/x² weighting is used.[3]

Method B: High-Throughput Analysis in Human Plasma

This method offers a balance of sensitivity and ruggedness for bioanalytical applications.[2]

  • Sample Preparation (Protein Precipitation and Solid-Phase Extraction):

    • Spike plasma samples with Fluticasone furoate-d3 as the internal standard.

    • Perform protein precipitation.

    • Further clean up the sample using a reversed-phase C18 solid-phase extraction (SPE) cartridge.[2]

  • Chromatographic Conditions:

    • System: Agilent 1290 Infinity II LC.[2]

    • Column: Details not specified in the provided abstract.

    • Mobile Phase: Details not specified.

  • Mass Spectrometric Conditions:

    • System: Agilent 6495C Triple Quadrupole LC/MS.[2]

    • Ionization Mode: ESI+.

    • Scan Mode: MRM.

    • Mass Transitions: Specific m/z values not provided, but two characteristic fragment ions (m/z 313.1 and m/z 293.1) were noted for Fluticasone furoate.[2]

    • Calibration: Linear regression with a 1/x² weighting.[2]

Visualizations

Signaling Pathway of Fluticasone Furoate

Fluticasone furoate exerts its anti-inflammatory effects by binding to the glucocorticoid receptor (GR).[1][4] This complex then translocates to the nucleus, where it modulates gene expression by binding to glucocorticoid response elements (GREs) on the DNA.[1][4] This leads to the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory cytokines and chemokines.[1][5]

Fluticasone_Furoate_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FF Fluticasone Furoate GR Glucocorticoid Receptor (GR) FF->GR Binds FF_GR FF-GR Complex GR->FF_GR FF_GR_N FF-GR Complex FF_GR->FF_GR_N Translocation DNA DNA GRE Glucocorticoid Response Element (GRE) Anti_Inflammatory_Genes Anti-inflammatory Genes GRE->Anti_Inflammatory_Genes Activates Transcription Pro_Inflammatory_Genes Pro-inflammatory Genes (e.g., Cytokines) mRNA_Pro mRNA Pro_Inflammatory_Genes->mRNA_Pro mRNA_Anti mRNA Anti_Inflammatory_Genes->mRNA_Anti Pro_Inflammatory_Proteins Pro-inflammatory Proteins mRNA_Pro->Pro_Inflammatory_Proteins Translation Anti_Inflammatory_Proteins Anti-inflammatory Proteins mRNA_Anti->Anti_Inflammatory_Proteins Translation Inflammation Inflammation Pro_Inflammatory_Proteins->Inflammation Reduced_Inflammation Reduced Inflammation Anti_Inflammatory_Proteins->Reduced_Inflammation FF_GR_N->GRE Binds FF_GR_N->Pro_Inflammatory_Genes Represses Transcription

Caption: Mechanism of action of Fluticasone furoate.

Experimental Workflow for Bioanalysis

The following diagram illustrates a typical workflow for the quantification of Fluticasone furoate in a biological matrix using an internal standard.

Bioanalytical_Workflow Sample_Collection 1. Biological Sample (e.g., Plasma) IS_Spiking 2. Internal Standard Spiking (this compound) Sample_Collection->IS_Spiking Sample_Prep 3. Sample Preparation (e.g., LLE, SPE) IS_Spiking->Sample_Prep LC_Separation 4. LC Separation (C18 Column) Sample_Prep->LC_Separation MS_Detection 5. MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis 6. Data Analysis (Peak Area Ratio vs. Concentration) MS_Detection->Data_Analysis Quantification 7. Concentration Determination Data_Analysis->Quantification

Caption: General workflow for LC-MS/MS bioanalysis.

References

Navigating Specificity and Selectivity in Fluticasone Furoate-d5 Bioanalysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the accuracy and reliability of bioanalytical methods is paramount. This guide provides a comparative overview of experimental approaches to establish specificity and selectivity for the quantification of Fluticasone furoate-d5, a common internal standard in pharmacokinetic studies of Fluticasone furoate. We delve into the experimental data and protocols from various liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to support robust method development and validation.

Comparative Analysis of LC-MS/MS Methods

The specificity and selectivity of an analytical method ensure that the detected signal corresponds solely to the analyte of interest, free from interference from matrix components, metabolites, or co-administered drugs. For this compound, this is critical for its role as an internal standard in accurately quantifying the active pharmaceutical ingredient, Fluticasone furoate.

Below is a summary of performance characteristics from different LC-MS/MS methods, highlighting the parameters crucial for assessing specificity and selectivity.

ParameterMethod A (Fluticasone Furoate in Human Plasma)Method B (Fluticasone Furoate in Human Plasma)Method C (Fluticasone Furoate in Serum-Free Media)
Internal Standard Fluticasone furoate-d3This compound Stable-labeled internal standard
Chromatography Agilent 1290 Infinity II LCShimadzu Prominence UFLCNot specified
Column Reversed-phase C18Serial C18 and Biphenyl columnsReversed-phase C18
Mass Spectrometer Agilent 6495C Triple QuadrupoleSCIEX API 6500Not specified
Ionization Mode Positive Ion ScanPositive Ion ScanPositive ESI MRM mode
MRM Transition (Analyte) Not specified for furoate539 -> 293Not specified
MRM Transition (IS) Not specified for d3544 -> 293 Not specified
Retention Time (Analyte) 3.98 min~3.3 minNot specified
Linearity Range 0.5 - 100 pg/mL0.100 - 100 pg/mL50 - 2000 nM
Lower Limit of Quantification (LLOQ) 0.5 pg/mL0.100 pg/mL50 nM
Specificity Assessment Comparison of blank plasma chromatogram with LLOQ sample chromatogram.[1]Not explicitly detailed, but implied through method validation.[2]Implied through validation for use in complex media.[3][4]
Selectivity Assessment No interference observed at the retention time of the analyte in blank plasma.[1]The use of a specific parent-daughter mass transition (539 -> 293) enhances selectivity.[2]Method applied to measure drug in complex lung MPS, suggesting high selectivity.[3][4]

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing results. The following sections outline typical experimental protocols for determining the specificity and selectivity of LC-MS/MS methods for Fluticasone furoate and its deuterated internal standards.

Sample Preparation

A robust sample preparation procedure is the first line of defense against matrix interference.

  • Protein Precipitation: A common technique for plasma samples involves the addition of a solvent like acetonitrile (B52724) to precipitate proteins. The supernatant is then further processed.[5]

  • Solid-Phase Extraction (SPE): For cleaner samples and lower detection limits, SPE is often employed. This involves passing the sample through a cartridge (e.g., C18) that retains the analyte and internal standard, which are then eluted with an appropriate solvent.[1][6][7]

  • Liquid-Liquid Extraction (LLE): This method partitions the analyte and internal standard into an immiscible organic solvent. For instance, a mixture of Methyl-tert-Butyl-Ether (MtBE) and Hexane has been used for Fluticasone furoate in plasma.[2]

Chromatographic Conditions

Chromatographic separation is key to resolving the analyte from potential interferences.

  • Column: Reversed-phase columns, particularly C18, are frequently used for the separation of Fluticasone furoate.[2][3][8]

  • Mobile Phase: A gradient elution using a combination of an aqueous phase (often with a modifier like formic acid or ammonium (B1175870) hydroxide) and an organic phase (typically methanol (B129727) or acetonitrile) is common.[2][3][8] For example, one method utilizes 0.01% Ammonium Hydroxide in water and methanol.[2]

  • Flow Rate: Flow rates are optimized based on the column dimensions and desired run time, with typical rates around 0.9 mL/min.[8]

Mass Spectrometry Parameters

The high selectivity of tandem mass spectrometry is achieved through Multiple Reaction Monitoring (MRM).

  • Ionization: Electrospray ionization (ESI) in positive mode is a common choice for Fluticasone furoate.

  • MRM Transitions: Specific precursor-to-product ion transitions are selected for the analyte and the internal standard. For Fluticasone furoate, a common transition is m/z 539 -> 293. For this compound, the precursor ion would be shifted to m/z 544, with the product ion often remaining the same (m/z 293).[2] The specificity of these transitions is a cornerstone of the method's selectivity.

Visualizing the Workflow

To better understand the experimental process and the logic behind specificity and selectivity determination, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Evaluation Plasma Blank Plasma/Matrix Chromatography Chromatographic Separation Plasma->Chromatography Spiked_LLOQ Matrix + LLOQ Analyte + IS Spiked_LLOQ->Chromatography Spiked_Interference Matrix + Analyte + IS + Potential Interferences Spiked_Interference->Chromatography MS_Detection MS/MS Detection (MRM) Chromatography->MS_Detection Blank_Chromatogram Analyze Blank Chromatogram MS_Detection->Blank_Chromatogram Generate Data LLOQ_Chromatogram Analyze LLOQ Chromatogram MS_Detection->LLOQ_Chromatogram Generate Data Interference_Chromatogram Analyze Interference Chromatogram MS_Detection->Interference_Chromatogram Generate Data

Caption: Experimental workflow for specificity and selectivity assessment.

G cluster_specificity Specificity Determination cluster_selectivity Selectivity Determination Blank Analyze Blank Matrix Check_Blank No significant peak at analyte/IS retention time? Blank->Check_Blank Specific Method is Specific Check_Blank->Specific Yes Not_Specific Method is Not Specific Check_Blank->Not_Specific No Interference Analyze Matrix with Potential Interferences Check_Interference No interference with analyte/IS peaks? Interference->Check_Interference Selective Method is Selective Check_Interference->Selective Yes Not_Selective Method is Not Selective Check_Interference->Not_Selective No

Caption: Logical flow for determining specificity and selectivity.

References

Safety Operating Guide

Safe Disposal of Fluticasone Furoate-d5: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of Fluticasone furoate-d5, a deuterated synthetic corticosteroid, is crucial for maintaining laboratory safety, ensuring environmental protection, and complying with regulatory standards. This guide provides detailed procedures for researchers, scientists, and drug development professionals on how to safely handle and dispose of this potent pharmaceutical compound.

Fluticasone furoate itself is classified as a hazardous substance that may cause damage to organs through prolonged or repeated exposure and is very toxic to aquatic life with long-lasting effects.[1][2] Therefore, it requires disposal as hazardous pharmaceutical waste. The deuterium (B1214612) labeling in this compound does not alter its fundamental chemical hazards, and thus it should be handled with the same precautions as the unlabeled compound. Deuterium itself is a stable, non-radioactive isotope of hydrogen and is not considered environmentally hazardous.[3]

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is imperative that all personnel are outfitted with the appropriate Personal Protective Equipment (PPE) to prevent inhalation, skin contact, and ingestion.[4] All handling of this compound powder, such as weighing and reconstitution, should be conducted within a containment device like a chemical fume hood or a biological safety cabinet.[1][4]

Table 1: Personal Protective Equipment (PPE) and Waste Container Specifications

ItemSpecificationRationale
Gloves Two pairs of powder-free, disposable nitrile gloves.[4]Prevents skin contact with the potent compound.
Body Protection A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs.[4]Minimizes skin exposure and contamination of personal clothing.
Eye Protection Safety glasses with side shields or chemical splash goggles.[4][5]Protects eyes from airborne particles and splashes.
Respiratory Protection A NIOSH-approved respirator is necessary when handling the powder outside of a containment device.[4]Prevents inhalation of the potent corticosteroid.
Waste Container Leak-proof, sealable container clearly labeled "Hazardous Pharmaceutical Waste" and specifying "this compound Waste".[4][6]Ensures proper identification and containment of hazardous waste. Typically, black containers are used for hazardous pharmaceutical waste.[6]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound and any contaminated materials within a laboratory setting.

1. Segregation of Waste:

  • All materials that have come into direct contact with this compound, including unused compounds, contaminated lab supplies (e.g., gloves, vials, pipette tips), and personal protective equipment, must be segregated from general laboratory waste.[7][8]

2. Waste Collection and Labeling:

  • Place all contaminated items into a designated, leak-proof, and sealable hazardous waste container.[4]

  • The container must be clearly labeled as "Hazardous Pharmaceutical Waste" and should specify the contents, for example, "this compound Waste".[4]

3. Secure Storage:

  • Store the sealed hazardous waste container in a secure, designated area with restricted access, away from general laboratory traffic.[4]

4. Professional Disposal:

  • Arrange for the collection and disposal of the hazardous pharmaceutical waste through a licensed and approved environmental management vendor.[4]

  • All investigational and hazardous medications must be disposed of in accordance with the Federal Resource Conservation and Recovery Act (RCRA) guidelines.[4][9]

  • Incineration is the required method for treating and disposing of hazardous pharmaceutical waste like Fluticasone furoate to ensure the complete destruction of the active pharmaceutical ingredient.[4][6]

5. Documentation:

  • A manifest will be required to track the waste from the laboratory to the final disposal facility. This documentation is crucial for regulatory compliance and should be maintained for a minimum of three years.[4]

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Fluticasone Furoate-d5

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, particularly when handling potent active pharmaceutical ingredients (APIs) like Fluticasone furoate-d5. Adherence to strict safety and disposal protocols is essential to mitigate risks of exposure and environmental contamination. This guide provides immediate, essential safety and logistical information, including detailed operational and disposal plans for this compound.

Fluticasone furoate is classified as a hazardous substance, known to cause skin and serious eye irritation, and may lead to respiratory irritation.[1] It is also suspected of damaging fertility or the unborn child and may cause damage to organs through prolonged or repeated exposure.[2][3] Therefore, stringent handling procedures are necessary.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protective equipment is crucial when handling this compound, especially in its powdered form. The following table summarizes the required PPE:

PPE CategoryItemSpecificationRationale
Hand Protection GlovesPowder-free nitrile or latex gloves, double-gloved.[4][5]Prevents skin contact and absorption. Double gloving provides an extra layer of protection against contamination.[4] Gloves should be changed every 30-60 minutes or immediately if contaminated or damaged.[4]
Eye and Face Protection Safety Goggles & Face ShieldTightly fitting safety goggles with side-shields. A face shield should be worn in addition to goggles.[1][4]Protects against splashes and airborne particles entering the eyes and face.[4]
Respiratory Protection RespiratorAn N-95 or N-100 particulate respirator is sufficient for most activities. For large spills, a chemical cartridge-type respirator may be required.[4]Prevents inhalation of the powdered compound, which can cause respiratory irritation.[1] Surgical masks offer little to no protection.[4]
Body Protection Lab Coat & GownA disposable, long-sleeved, seamless gown worn over a standard lab coat.[5]Provides a barrier to prevent contamination of personal clothing. Impervious clothing is recommended.[1]
Foot Protection Shoe CoversDisposable shoe covers.[5]Prevents the tracking of contaminants out of the laboratory.

Operational Plan for Handling this compound

A systematic workflow is critical to ensure safety from the moment the compound is received until it is stored post-use.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_area Designate Handling Area in a Ventilated Hood don_ppe Don Full PPE prep_area->don_ppe gather_materials Gather All Necessary Equipment and Reagents don_ppe->gather_materials receive Receive and Inspect Container for Damage gather_materials->receive weigh Weigh Compound in Vented Balance Enclosure receive->weigh dissolve Prepare Solutions within the Hood weigh->dissolve store Store in a Tightly Sealed, Labeled Container dissolve->store clean Decontaminate Work Surfaces and Equipment store->clean doff_ppe Doff PPE in Designated Area clean->doff_ppe

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Protocol:
  • Preparation:

    • Designate a specific area for handling, preferably within a certified chemical fume hood or a downflow booth to ensure adequate ventilation.[1][6]

    • Before entering the designated area, don all required personal protective equipment as outlined in the table above.

    • Assemble all necessary materials, including spatulas, weigh boats, solvents, and waste containers, within the hood to minimize movement in and out of the containment area.

  • Handling:

    • Upon receipt, carefully inspect the container for any signs of damage or leakage.

    • When weighing the powdered compound, use a vented balance enclosure or a containment glove box to prevent aerosolization.[6]

    • All manipulations, including the preparation of solutions, should be carried out within the chemical fume hood.[3]

  • Post-Handling:

    • After use, ensure the primary container is tightly sealed and clearly labeled. Store it in a locked, well-ventilated area.[1]

    • Decontaminate all surfaces and equipment by wiping them down with a suitable solvent, such as alcohol, followed by a cleaning agent.[1]

    • Remove PPE in a designated area to prevent cross-contamination. Dispose of all single-use items in the appropriate hazardous waste stream.

Disposal Plan for this compound and Contaminated Materials

Proper disposal is a critical final step to prevent environmental contamination and accidental exposure. All materials that have come into contact with this compound must be treated as hazardous waste.

cluster_waste_streams Waste Segregation cluster_disposal_process Disposal Process solid_waste Solid Waste (Gloves, Gowns, Wipes) collect Collect in Labeled, Leak-Proof Containers solid_waste->collect liquid_waste Liquid Waste (Unused Solutions) liquid_waste->collect sharps_waste Sharps Waste (Needles, Syringes) sharps_waste->collect store_temp Store in a Designated Hazardous Waste Area collect->store_temp dispose Arrange for Pickup by a Licensed Disposal Company store_temp->dispose

Caption: Disposal plan for this compound waste.

Step-by-Step Disposal Protocol:
  • Segregation at Source:

    • Solid Waste: All contaminated solid materials, including gloves, shoe covers, gowns, and cleaning wipes, should be placed in a clearly labeled hazardous waste bag or container.

    • Liquid Waste: Unused or waste solutions containing this compound should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

    • Sharps Waste: Any contaminated sharps, such as needles or syringes, must be disposed of in a designated sharps container.

  • Container Management:

    • All waste containers must be made of a material compatible with the waste they hold and should be kept securely closed when not in use.

    • Label all waste containers with "Hazardous Waste" and the specific chemical name, "this compound."

  • Storage and Final Disposal:

    • Store filled waste containers in a designated, secure hazardous waste accumulation area, away from general laboratory traffic.

    • The final disposal of all this compound waste must be conducted through a licensed hazardous material disposal company in accordance with local, state, and federal regulations.[7] Do not dispose of this material down the drain or in the regular trash.[1] For expired or unused medication in a non-laboratory setting, drug take-back programs are a preferred option.[8][9][10]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.